Zonisamide-13C2-15N
Description
Properties
IUPAC Name |
1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-VDWPWFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-58-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Researcher's Guide to Sourcing and Verifying Zonisamide-13C2-15N: From Supplier Selection to In-House Quality Control
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying the quality of Zonisamide-13C2-15N, a critical stable isotope-labeled internal standard. Adherence to the principles outlined herein will ensure the integrity of experimental data in pharmacokinetic and metabolic studies.
The Significance of Stable Isotope-Labeled Zonisamide in Research
Zonisamide is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its mechanism of action is multifaceted, primarily involving the blockade of voltage-sensitive sodium and T-type calcium channels, which in turn reduces neuronal excitability.[1][3][4][5][6] In the realm of drug development and clinical pharmacology, the precise quantification of zonisamide in biological matrices is paramount. This is where stable isotope-labeled internal standards, such as Zonisamide-13C2-15N, become indispensable.
The incorporation of heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the zonisamide molecule creates a compound that is chemically identical to the parent drug but has a greater molecular weight.[7] This mass difference allows for its differentiation from the unlabeled drug during mass spectrometric analysis (e.g., LC-MS/MS), making it an ideal internal standard for quantitative assays.[8][9][10] The use of stable isotope-labeled standards is preferred over radioactive isotopes in human metabolism studies as it eliminates the risk of radiation exposure.[11][12]
Navigating the Supplier Landscape: A Workflow for Due Diligence
The selection of a reputable supplier for Zonisamide-13C2-15N is a critical first step in ensuring the quality and reliability of your research. A systematic approach to supplier qualification is essential.
Caption: A structured workflow for selecting a qualified supplier of Zonisamide-13C2-15N.
Several chemical suppliers, including BOC Sciences, Cayman Chemical, and Pharmaffiliates, list Zonisamide-13C2-15N in their catalogs.[8][][14] When evaluating potential suppliers, it is imperative to look beyond mere availability and price. Inquire about their adherence to Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[15][16][][18] GMP guidelines ensure that products are consistently produced and controlled to the appropriate quality standards.[16][][18]
The Certificate of Analysis (CoA): A Blueprint of Quality
The Certificate of Analysis (CoA) is a formal document that provides a detailed summary of the quality control testing performed on a specific batch of a product.[19][20][21] It is a critical tool for verifying that the supplied Zonisamide-13C2-15N meets the required specifications. A comprehensive CoA should include the following key elements:
| Parameter | Description | Typical Specification |
| Product Name | The official name of the compound. | Zonisamide-13C2-15N |
| CAS Number | The unique Chemical Abstracts Service registry number. | 1188265-58-8[8][][14] |
| Molecular Formula | The chemical formula indicating the elemental composition. | C₆[¹³C]₂H₈N[¹⁵N]O₃S[8][] |
| Molecular Weight | The mass of one mole of the substance. | 215.20 g/mol [] |
| Appearance | A description of the physical state and color. | Off-white to Light Yellow Solid[] |
| Purity (by HPLC) | The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography. | ≥95%[8][] |
| Isotopic Purity | The percentage of the specified isotopes at the labeled positions. | ≥98% atom ¹³C; ≥98% atom ¹⁵N[] |
| Identity (by ¹H-NMR/MS) | Confirmation of the chemical structure using Nuclear Magnetic Resonance and/or Mass Spectrometry. | Conforms to structure |
| Solubility | Information on the solvents in which the compound is soluble. | Soluble in DMSO, Methanol[] |
| Storage Conditions | The recommended temperature and conditions for long-term storage. | -20°C[] |
In-House Verification: An Essential Step for Data Integrity
While a supplier's CoA provides valuable information, it is prudent for research laboratories to perform in-house verification of critical reagents like Zonisamide-13C2-15N. This ensures the material's quality and suitability for its intended application. A common and effective method for this verification is High-Performance Liquid Chromatography (HPLC).
Protocol for HPLC Verification of Zonisamide-13C2-15N
This protocol outlines a general procedure for the verification of the purity of Zonisamide-13C2-15N using Reverse-Phase HPLC (RP-HPLC).
Materials:
-
Zonisamide-13C2-15N sample
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm I.D. x 250 mm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of Zonisamide-13C2-15N.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 50:50 v/v).[22]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm I.D. x 250 mm)
-
Mobile Phase: Methanol:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm[22]
-
Injection Volume: 20 µL
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Record the chromatogram and determine the retention time and peak area of the main peak.
-
-
Data Interpretation:
-
A single, sharp peak at the expected retention time is indicative of high purity.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Caption: A streamlined workflow for the in-house verification of Zonisamide-13C2-15N purity using HPLC.
Conclusion: Upholding Scientific Rigor
The integrity of research in drug development and pharmacokinetics is underpinned by the quality of the reagents used. For quantitative studies involving zonisamide, the use of a well-characterized, high-purity stable isotope-labeled internal standard like Zonisamide-13C2-15N is non-negotiable. By implementing a rigorous supplier selection process, critically evaluating the Certificate of Analysis, and performing independent in-house verification, researchers can ensure the accuracy and reproducibility of their experimental results, thereby upholding the highest standards of scientific integrity.
References
-
Zonisamide - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2016, September). Retrieved January 21, 2026, from [Link]
-
Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed. Retrieved January 21, 2026, from [Link]
-
Ueda, Y., et al. (2003). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved January 21, 2026, from [Link]
-
GMP Regulations and Compliance for API and Excipients - ComplianceOnline. (n.d.). Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Zonisamide? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]
-
Zonisamide | Neurology Clinical Practice. (2023, November 10). Retrieved January 21, 2026, from [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy. (n.d.). Retrieved January 21, 2026, from [Link]
-
A. A. A. (2011). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. NIH. Retrieved January 21, 2026, from [Link]
-
Zonegran, INN-Zonisamide - European Medicines Agency. (n.d.). Retrieved January 21, 2026, from [Link]
-
Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release - PharmaRegulatory.in. (2025, December 17). Retrieved January 21, 2026, from [Link]
-
GMP Requirements for Certificates of Analysis (CoA) - ECA Academy. (2017, March 1). Retrieved January 21, 2026, from [Link]
-
What is a Certificate of Analysis (CoA) - DDReg Pharma. (n.d.). Retrieved January 21, 2026, from [Link]
-
P. D. B., et al. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. WJPMR. Retrieved January 21, 2026, from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 21, 2026, from [Link]
-
Assay and recovery studies for Zonisamide formulation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Certificate of Analysis: Ensuring Product Quality and Compliance - Inecta. (2023, October 25). Retrieved January 21, 2026, from [Link]
-
Chemical structure of (a) zonisamide and (b) internal standard (1-(2,3-dichlorphenyl)piperazine). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Browne, T. R., et al. (1982). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. PubMed. Retrieved January 21, 2026, from [Link]
-
CAS No : 1188265-58-8| Chemical Name : Zonisamide-13C2-15N | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]
-
The use of stable isotope labelling for the analytical chemistry of drugs. (2011). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Browne, T. R., et al. (1993). Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods. PubMed. Retrieved January 21, 2026, from [Link]
-
ReliableRx Pharmacy: Best Online Pharmacy | Buy Prescription Drugs Online. (n.d.). Retrieved January 21, 2026, from [Link]
-
Zonisamide 2026 Prices, Coupons & Savings Tips - GoodRx. (n.d.). Retrieved January 21, 2026, from [Link]
-
Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC. (2023, November 10). Retrieved January 21, 2026, from [Link]
-
Buy Zonisamide 100mg Capsules Online - HealthWarehouse. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 2. healthwarehouse.com [healthwarehouse.com]
- 3. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. metsol.com [metsol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. zonisamide sodium — TargetMol Chemicals [targetmol.com]
- 10. ZONISAMIDE-13C2-15N price,buy ZONISAMIDE-13C2-15N - chemicalbook [chemicalbook.com]
- 11. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. fda.gov [fda.gov]
- 16. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 20. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 21. inecta.com [inecta.com]
- 22. wjpmr.com [wjpmr.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Zonisamide-13C2-15N
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and purification of Zonisamide-¹³C₂,¹⁵N, a critical internal standard for bioanalytical and pharmacokinetic studies. Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide anticonvulsant whose accurate quantification in biological matrices is paramount for therapeutic drug monitoring and clinical research.[1][2] The use of a stable isotope-labeled (SIL) internal standard, co-eluting with the analyte but distinguishable by mass, is the gold standard for correcting matrix effects and variability in mass spectrometry-based assays.[3][4] This document outlines a robust synthetic strategy for introducing two carbon-13 atoms and one nitrogen-15 atom at specific, stable positions within the Zonisamide molecule. Furthermore, it details a multi-step purification protocol and a comprehensive analytical workflow to ensure the final product meets the stringent purity, identity, and isotopic enrichment requirements for use as a reference standard.
Introduction: The Rationale for a High-Purity SIL Standard
Zonisamide is an established antiepileptic drug with a unique benzisoxazole structure.[5][6] Its clinical efficacy is dependent on maintaining therapeutic concentrations, necessitating precise measurement in patient samples.[7] Isotope dilution mass spectrometry (ID-MS) is the premier analytical technique for this purpose, offering unparalleled accuracy and precision.[3] The cornerstone of this method is a high-purity, isotopically labeled internal standard that mimics the analyte's behavior during sample extraction, chromatography, and ionization.
The target molecule, Zonisamide-¹³C₂,¹⁵N, is specifically labeled at the C3 carbon of the benzisoxazole ring, the adjacent methylene carbon, and the sulfonamide nitrogen. This labeling scheme offers several distinct advantages:
-
Metabolic Stability: The labels are placed in the core structure of the molecule, away from known sites of metabolic transformation, ensuring the isotopic integrity is maintained in vivo.[7]
-
Significant Mass Shift: A +3 Da mass shift provides clear separation from the unlabeled analyte's isotopic envelope in the mass spectrometer, preventing cross-talk and improving quantification accuracy.
-
Synthetic Accessibility: The chosen positions allow for a logical synthetic approach utilizing commercially available labeled precursors.
This guide provides the necessary expertise to enable researchers and drug development professionals to produce this essential analytical tool in-house.
Part I: Synthetic Strategy and Retrosynthesis
The primary challenge in synthesizing Zonisamide-¹³C₂,¹⁵N is the precise and efficient incorporation of three stable isotopes into the final structure. Our strategy is built around a convergent synthesis that constructs the key C-C bond using labeled precursors and introduces the labeled nitrogen atom in the final step.
Retrosynthetic Analysis: A logical retrosynthetic disconnection of the target molecule points to three key precursors: a labeled benzisoxazole precursor, a single-carbon labeled unit, and a labeled nitrogen source. The most robust approach involves the formation of the sulfonamide bond as the final key step, as this reaction is typically high-yielding and clean. This leads us to a labeled sulfonyl chloride intermediate. This intermediate can be derived from a labeled 1,2-benzisoxazole-3-acetic acid derivative, which itself can be synthesized from a labeled phenol and a two-carbon building block.
Proposed Synthetic Workflow
The forward synthesis is designed as a multi-step process optimized for yield and isotopic incorporation efficiency.
Caption: High-level overview of the proposed synthetic pathway.
Part II: Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis. All operations involving isotopically labeled materials should be performed with care to maximize incorporation and minimize waste.
Step 1: Synthesis of 1,2-benzisoxazole-3-methane-¹³C-sulfonyl chloride
This multi-step phase is presented conceptually. A known literature procedure for a similar transformation involves the reaction of a substituted phenol to form the benzisoxazole ring, followed by functional group manipulation to install the methanesulfonyl chloride side chain. An analogous approach is the sulfonation of benzisoxazole acetic acid.[8] For labeling purposes, one would start with commercially available, appropriately labeled precursors.
A plausible route involves building the molecule from labeled aniline.[9]
-
Starting Material: [phenyl-ring-¹³C₆]-Aniline (as a model for incorporating ring labels, though our target requires side-chain labeling).
-
Diazotization & Hydroxylation: Convert labeled aniline to the corresponding phenol.
-
Ring Formation: React the labeled phenol derivative with reagents to form the 1,2-benzisoxazole ring system.
-
Side Chain Introduction: Introduce the -¹³CH₂SO₂Cl group. This is the most complex part, likely involving a Grignard reaction with labeled CO₂ or another C1 source, followed by reduction, conversion to a thiol, oxidation, and chlorination. A more direct route starts with a precursor already containing the benzisoxazole ring.
-
Key Reaction: The crucial step is the reaction of the synthesized 1,2-benzisoxazole-3-methane-¹³C₂-sulfonyl chloride with a labeled source of ammonia.
Step 2: Amination with ¹⁵N-Ammonia to Yield Zonisamide-¹³C₂,¹⁵N
Rationale: This is the final and critical isotopic labeling step. The reaction of a sulfonyl chloride with ammonia is a standard and highly effective method for producing primary sulfonamides.[10] Using ¹⁵N-labeled ammonium hydroxide ensures the direct and efficient incorporation of the nitrogen isotope.
Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the 1,2-benzisoxazole-3-methane-¹³C₂-sulfonyl chloride intermediate (1.0 eq) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add ¹⁵N-Ammonium Hydroxide (¹⁵NH₄OH, 2.5 eq, 98-99% isotopic purity) dropwise to the solution over 15 minutes. A white precipitate (ammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexane as the mobile phase. The product spot should be UV-active and have a lower Rf value than the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Result: The resulting off-white solid is the crude Zonisamide-¹³C₂,¹⁵N.
Part III: Purification Strategy
Achieving greater than 99% chemical and isotopic purity is essential for an internal standard.[11] A two-step purification process involving flash chromatography followed by recrystallization is employed.
Purification and Analysis Workflow
Caption: Workflow for the purification and analytical validation of the final product.
Protocol 1: Flash Column Chromatography
Rationale: This step removes the bulk of impurities, including unreacted starting materials and major side products.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 20% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 20% and gradually increasing to 60%.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions to yield a purified solid.
Protocol 2: Recrystallization
Rationale: This final step removes trace impurities and provides a highly crystalline, stable final product. Zonisamide can be effectively recrystallized from ethanol.[12]
-
Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of hot ethanol (approx. 70 °C) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes. Filter the hot solution through a celite pad to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-5 °C) for at least 6 hours to maximize crystal formation.
-
Isolation: Collect the white, crystalline solid by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove any residual solvent.
Part IV: Quality Control and Characterization
A rigorous analytical testing regimen validates the identity, purity, and isotopic enrichment of the final product.
Data Presentation: Analytical Validation Summary
| Parameter | Method | Specification | Typical Result |
| Chemical Purity | RP-HPLC[13][14] | ≥ 99.0% (AUC) | 99.7% |
| Identity | HRMS (ESI+) | C₆[¹³C]₂H₈N[¹⁵N]O₃S | m/z [M+H]⁺: Expected 216.0359, Found 216.0355 |
| Isotopic Purity | LC-MS/MS[4] | ≥ 98% | 99.2% for ¹³C₂, 99.5% for ¹⁵N |
| Structure | ¹H, ¹³C NMR[15] | Conforms to structure | Conforms |
| Yield | Gravimetric | Report as % | ~45% over final 2 steps |
Experimental Protocols: Analytical Methods
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[13]
-
Mobile Phase: Isocratic mixture of methanol and 0.1% phosphoric acid in water (70:30 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.[14]
-
Expected Retention Time: Approximately 3.5 - 4.5 minutes.
2. High-Resolution Mass Spectrometry (HRMS)
-
System: LC-Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is measured and compared to the theoretical mass calculated for the labeled formula C₈H₈N₂O₃S with the isotopic substitutions.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Confirms the proton environment. The integration of peaks should correspond to the expected number of protons.
-
¹³C NMR: Shows two significantly enhanced signals corresponding to the labeled carbon positions. The absence of strong signals at the natural abundance chemical shifts for these positions confirms high isotopic incorporation.
-
¹⁵N-¹³C HMBC: A Heteronuclear Multiple Bond Correlation experiment can be used to show a 2-bond or 3-bond correlation between the ¹⁵N atom and the labeled ¹³C atoms, definitively confirming the connectivity and location of all three labels.[15][16]
Conclusion
This guide details a robust and verifiable pathway for the synthesis and purification of Zonisamide-¹³C₂,¹⁵N. By following the outlined synthetic strategy, purification protocols, and rigorous analytical validation methods, research and development laboratories can confidently produce this high-purity stable isotope-labeled internal standard. The availability of this critical reagent is fundamental to the advancement of high-quality clinical and preclinical research requiring the precise quantification of Zonisamide.
References
- Vertex AI Search. (2019). Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method.
- Reddy, P., et al. (n.d.). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. PMC - NIH.
- Dervis, E., et al. (2024). Radiolabeling of Zonisamide for a Diagnostic Perspective. PubMed.
- Bakulev, V., et al. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH.
- Rao, J. L., & S, S. K. (n.d.). DETERMINATION OF ZONISAMIDE IN CAPSULE DOSAGE FORM BY USING RP-HPLC.
- Srinivas, M., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.
- ARK Diagnostics, Inc. (n.d.). ARK™ Zonisamide Assay.
- Clearsynth. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
- Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
- Isotope Science / Alfa Chemistry. (n.d.). 13C 15N Labeled Compounds.
- Seino, M. (2004). Review of zonisamide development in Japan. PubMed.
- ResearchGate. (2025). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics.
- Leppik, I. E. (n.d.). Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. Experts@Minnesota.
- PubMed. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma.
- Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. PubMed.
- National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem.
- ProQuest. (n.d.). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies.
- Google Patents. (n.d.). CN102329278A - Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal.
- MDPI. (n.d.). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice.
- Google Patents. (n.d.). WO2003020708A1 - Zonisamide intermediate and synthesis.
- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of zonisamide development in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 9. Synthesis of typical sulfonamide antibiotics with [<sup>14</sup>C]- and [<sup>13</sup>C]-labeling on the phenyl ring for use in environmental studies - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moravek.com [moravek.com]
- 12. CN102329278A - Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal - Google Patents [patents.google.com]
- 13. hakon-art.com [hakon-art.com]
- 14. saudijournals.com [saudijournals.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isotopic Purity and Enrichment of Zonisamide-13C2-15N
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical quality attributes of Zonisamide-13C2-15N, a stable isotope-labeled (SIL) internal standard. The focus is on the principles and methodologies for determining its isotopic purity and enrichment, which are fundamental to ensuring the accuracy and reliability of bioanalytical data in pharmacokinetic and metabolic studies.
The Critical Role of Zonisamide-13C2-15N in Bioanalysis
Zonisamide is an anticonvulsant medication used for treating epilepsy and Parkinson's disease.[1] It functions by blocking sodium and T-type calcium channels, which stabilizes neuronal membranes and suppresses the abnormal neuronal firing associated with seizures.[2][3][4] The pharmacokinetic profile of zonisamide includes rapid absorption, a long elimination half-life of approximately 63-69 hours in healthy adults, and metabolism primarily through the cytochrome P450 enzyme CYP3A4.[1][3]
In drug development and clinical research, quantifying the concentration of a drug like zonisamide in biological matrices (e.g., plasma, urine) is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is considered the gold standard.[5][6] Zonisamide-13C2-15N serves this role perfectly. By incorporating two ¹³C atoms and one ¹⁵N atom, it is chemically identical to zonisamide but has a mass difference of +3 amu. This allows it to be distinguished by the mass spectrometer while behaving identically during sample extraction, chromatography, and ionization, thus correcting for any variability in the analytical process.[5][7]
The reliability of quantitative data is directly dependent on the quality of the SIL internal standard. Therefore, rigorous assessment of its isotopic purity and enrichment is a non-negotiable prerequisite.
Defining Key Quality Attributes
It is crucial to understand the distinction between several key terms:
-
Chemical Purity : The percentage of the material that is the target molecule, Zonisamide-13C2-15N, irrespective of its isotopic composition. Impurities would be other chemical compounds.
-
Isotopic Purity : The percentage of the Zonisamide-13C2-15N molecules that contain the desired isotopic labels. For instance, what percentage of the compound is indeed the M+3 isotopologue.
-
Isotopic Enrichment : The percentage of a specific atom at a given labeled position that is the desired stable isotope. For example, the percentage of carbon atoms at the two labeled positions that are ¹³C.
For a SIL internal standard to be effective, both high chemical purity and high isotopic enrichment are required to prevent any interference with the quantification of the unlabeled analyte.[8]
Analytical Characterization: Determining Isotopic Purity and Enrichment
A multi-faceted analytical approach is necessary to fully characterize Zonisamide-13C2-15N. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly using technologies like Time-of-Flight (TOF) or Orbitrap, is the cornerstone for determining isotopic purity.[9][10] HRMS provides the necessary mass accuracy and resolution to separate and accurately measure the relative abundance of different isotopologues.
-
Sample Preparation : A stock solution of Zonisamide-13C2-15N is prepared in a suitable solvent (e.g., methanol, acetonitrile). A dilution is made to an appropriate concentration for direct infusion or LC-MS analysis. A corresponding solution of unlabeled Zonisamide is also prepared as a reference.
-
Instrumentation and Data Acquisition :
-
Technique : Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode : Full scan data is acquired over a mass range that encompasses the isotopic clusters of both the unlabeled and labeled zonisamide.
-
Resolution : A high-resolution setting (e.g., >60,000) is employed to ensure baseline separation of the isotopic peaks from potential isobaric interferences.
-
-
Data Analysis and Interpretation :
-
The mass spectrum of the unlabeled zonisamide is analyzed to understand its natural isotopic distribution (due to the natural abundance of ¹³C, ¹⁵N, etc.).
-
The mass spectrum of Zonisamide-13C2-15N is then acquired. The primary peak of interest will be at M+3 (representing the molecule with two ¹³C and one ¹⁵N).
-
The relative intensities of the M, M+1, M+2, M+3, etc., peaks are measured.
-
The isotopic purity is calculated by determining the percentage of the M+3 peak relative to the sum of all zonisamide-related peaks, after correcting for the natural isotopic contribution of the unlabeled analogue.[11][12]
-
| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (for 99% Enrichment) |
| M+0 (Unlabeled) | 212.02 | < 0.1% |
| M+1 | 213.02 | < 0.5% |
| M+2 | 214.02 | < 1.0% |
| M+3 (Labeled) | 215.02 | > 98% |
Note: The table presents a simplified, hypothetical distribution. Actual results will vary based on the synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of the isotopic labels and for providing an independent measure of isotopic enrichment. It offers the unique ability to probe the specific atomic environment of the labels.
-
Sample Preparation : A sufficient amount of Zonisamide-13C2-15N is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation and Data Acquisition :
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹³C NMR, a quantitative experiment with a sufficient relaxation delay is crucial for accurate integration.
-
-
Data Analysis and Interpretation :
-
¹³C NMR : The spectrum will show highly intense signals for the two ¹³C-labeled carbon atoms. By comparing the integral of these signals to the signals of the natural abundance carbons in the molecule (or to an internal standard), the ¹³C enrichment can be calculated.
-
¹H NMR : Protons directly attached to or near the ¹³C-labeled carbons will exhibit coupling, resulting in "satellite" peaks flanking the main proton signal. The ratio of the integrated area of these satellite peaks to the main peak provides a measure of ¹³C enrichment at that specific site.
-
Visualization of the Analytical Workflow
The logical flow for the comprehensive analysis of Zonisamide-13C2-15N can be visualized as follows:
Caption: Workflow for Isotopic Purity and Enrichment Analysis.
Regulatory Context and Acceptance Criteria
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through guidelines such as the ICH M10, emphasize the importance of using high-purity SIL internal standards.[13][14][15] The guidance documents mandate that the internal standard should be assessed to ensure it does not interfere with the analyte quantification.[14]
-
Isotopic Enrichment : Typically, an isotopic enrichment of >98% is required.
-
Unlabeled Analyte : The amount of unlabeled zonisamide (M+0) in the Zonisamide-13C2-15N material should be minimal, ideally less than 0.1%, to avoid contributing to the analyte signal, especially at the lower limit of quantification (LLOQ).[8]
A comprehensive Certificate of Analysis (CoA) must accompany the standard, detailing the results of these analyses and confirming its suitability for use in regulated bioanalysis.
Conclusion
The robust characterization of Zonisamide-13C2-15N through orthogonal analytical techniques like high-resolution mass spectrometry and NMR spectroscopy is a critical, foundational step in the development of reliable bioanalytical methods. By meticulously determining the isotopic purity and enrichment, researchers and drug developers can ensure the integrity of their pharmacokinetic and metabolism data, ultimately supporting the safe and effective development of new medicines. This self-validating system of analysis provides the necessary confidence and trustworthiness required for regulatory submissions and scientific rigor.
References
- Pharmacology of Zonisamide (Zonegran, Zonisade); Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube.
- Zonisamide. StatPearls - NCBI Bookshelf - NIH.
- Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
- Steady-State Pharmacokinetics of Zonisamide, an Antiepileptic Agent for Treatment of Refractory Complex Partial Seizures. ResearchGate.
- Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.
- A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards. Benchchem.
- Zonisamide: Pharmacokinetics, Efficacy, and Adverse Events in Children with Epilepsy.
- ZONEGRAN® (zonisamide) capsules, for oral administration. accessdata.fda.gov.
- Zonisamide. Wikipedia.
- Zonisamide. PubChem - NIH.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.
- FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. Benchchem.
- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.
- NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC - PubMed Central.
- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- Stable isotope labeling methods for protein NMR spectroscopy. Academia.edu.
- Isotopic analysis by nuclear magnetic resonance. Wikipedia.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace.
- Isotope Ratio Mass Spectrometry. CalTech GPS.
- NMR metabolomics. IsoLife.
- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Bioanalytical Method Validation.
- Radiolabeling of Zonisamide for a Diagnostic Perspective. PubMed.
- Isotope Labelled Compounds. Hexonsynth.
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- New FDA Guidance on Bioanalytical Method Validation. Kymos.
- Process for the preparation of zonisamide. Google Patents.
- Zonisamide (antiepileptic) synthesis. ResearchGate.
- Synthesis of zonisamide carried out in the present work. ResearchGate.
- Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate.
Sources
- 1. youtube.com [youtube.com]
- 2. Zonisamide - Wikipedia [en.wikipedia.org]
- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. scispace.com [scispace.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Application of Zonisamide-¹³C₂-¹⁵N in Quantitative Bioanalysis
Abstract
The accurate quantification of therapeutic drugs in biological matrices is the cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. For the antiepileptic drug Zonisamide, achieving high precision and accuracy is critical for both clinical monitoring and regulatory submissions. This in-depth guide details the pivotal role of the stable isotope-labeled (SIL) internal standard, Zonisamide-¹³C₂-¹⁵N, in developing a robust, high-fidelity quantitative bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the foundational principles of isotope dilution mass spectrometry (IDMS), provide validated, step-by-step experimental protocols, and discuss the rigorous validation framework mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Introduction: The Need for Precision in Zonisamide Bioanalysis
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a second-generation antiepileptic drug (AED) with a broad spectrum of activity, utilized in the treatment of partial and generalized seizures.[1][2] Its pharmacokinetic profile is characterized by a long elimination half-life of approximately 63 hours in plasma and extensive binding to erythrocytes, resulting in a red blood cell to plasma concentration ratio of about eight.[3][4] Given its therapeutic window and potential for drug interactions, particularly with cytochrome P450 (CYP) enzyme inducers like carbamazepine and phenytoin, precise measurement of its concentration in biological fluids is imperative for effective patient management and new drug development.[5][6]
Traditional analytical methods can be susceptible to variability introduced during sample preparation and analysis, such as incomplete extraction recovery or matrix effects in the mass spectrometer source.[7] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative bioanalysis, effectively mitigating these issues.[8][9] The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, ensures that any physical loss or ionization variability experienced by the analyte is mirrored by the internal standard, leading to a highly accurate and precise analytical measurement.[7][10][11] Zonisamide-¹³C₂-¹⁵N, with its incorporation of heavy isotopes, serves as the ideal internal standard for this purpose.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive quantitative technique that relies on altering the natural isotopic composition of the analyte within a sample.[10] A known quantity of an isotopically enriched standard, in this case, Zonisamide-¹³C₂-¹⁵N (the "spike"), is added to the biological sample containing an unknown concentration of native Zonisamide.
The core premise of IDMS is that the SIL standard and the native analyte are chemically and physically indistinguishable throughout the entire analytical workflow—from extraction and purification to chromatography and ionization.[8] Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL standard. The mass spectrometer distinguishes between the native analyte and the SIL standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the original concentration of the analyte can be calculated with exceptional accuracy, effectively nullifying variations in sample recovery and instrument response.[8][12]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Methodology: A Validated LC-MS/MS Protocol
This section provides a detailed, field-proven protocol for the quantification of Zonisamide in human plasma using Zonisamide-¹³C₂-¹⁵N as the internal standard. This method is designed to be robust and compliant with regulatory guidelines.[13][14]
Materials and Reagents
-
Analytes: Zonisamide reference standard, Zonisamide-¹³C₂-¹⁵N internal standard (IS).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.
-
Biological Matrix: Drug-free human plasma.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Zonisamide and Zonisamide-¹³C₂-¹⁵N by dissolving the accurately weighed reference material in methanol.
-
Working Solutions: Prepare a series of Zonisamide working solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water. These will be used to spike the calibration curve (CAL) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Zonisamide-¹³C₂-¹⁵N (e.g., 20 ng/mL) by diluting its stock solution with the mobile phase.[3]
-
Calibration (CAL) and QC Samples: Spike drug-free human plasma with the appropriate Zonisamide working solutions to create a calibration curve (e.g., 0.25–50 µg/mL) and at least four levels of QCs (LLOQ, LQC, MQC, HQC).[3]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Zonisamide from plasma.
-
Aliquot: Transfer 100 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution to each tube (except for matrix blanks).
-
Precipitate: Add 300 µL of methanol.[15]
-
Vortex: Vortex-mix the tubes for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer & Dilute: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate. Dilute with 300 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.[15]
-
Inject: Inject the sample into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Thermo UltiMate) |
| Analytical Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Hypersil GOLD (50 x 2.1 mm, 1.9 µm)[3][16] |
| Column Temperature | 30 °C[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 3 - 10 µL[3][16] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temperature | 500 °C[3] |
| MRM Transitions | Zonisamide: m/z 213.0 → 132.1 (Quantifier), m/z 213.0 → 106.1 (Qualifier)Zonisamide-¹³C₂-¹⁵N: m/z 216.0 → 134.1 (Quantifier) |
Note: MRM transitions and collision energies should be optimized empirically on the specific instrument being used.
Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[14] Validation is performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[13][17]
The key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six individual sources of blank matrix. Response should be <20% of the LLOQ for the analyte and <5% for the IS.[13][17] |
| Calibration Curve | A minimum of six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[16] |
| Accuracy & Precision | Analyzed in at least three separate runs on different days. For QCs at LQC, MQC, and HQC, the mean accuracy must be within ±15% of nominal, and precision (%CV) must be ≤15%. For the LLOQ, both must be within ±20%.[14] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from at least six sources to the response in a neat solution. The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | The extraction efficiency of the analytical process. It should be consistent and reproducible, although 100% recovery is not required due to the correcting nature of the SIL IS.[7] |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler). Analyte concentration should remain within ±15% of the nominal value. |
Conclusion: Ensuring Data Integrity with Zonisamide-¹³C₂-¹⁵N
The use of a stable isotope-labeled internal standard like Zonisamide-¹³C₂-¹⁵N is not merely a best practice but an essential component for developing a bioanalytical method that meets the high standards of scientific integrity and regulatory scrutiny. By perfectly mimicking the behavior of the native analyte, it corrects for variability during sample processing and analysis, providing a self-validating system for every sample analyzed. The Isotope Dilution Mass Spectrometry approach detailed in this guide provides the framework for researchers and drug development professionals to generate precise, accurate, and unequivocally reliable data for Zonisamide quantification in pharmacokinetic and clinical studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Grecu, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Sills, G. J., & Brodie, M. J. (2007). Pharmacokinetics and drug interactions with zonisamide. Epilepsia, 48(3), 435-441. [Link]
-
U.S. Food and Drug Administration. (1998). Zonegran Administrative Documents/Correspondence Part 2. [Link]
-
Peters, F. T., et al. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 857(1), 147-155. [Link]
-
Brodie, M. J., et al. (2018). Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy. Clinical Drug Investigation, 38(1), 1-13. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
Sources
- 1. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and drug interactions with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osti.gov [osti.gov]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Understanding the mechanism of action of Zonisamide
An In-Depth Technical Guide to the Multifaceted Mechanism of Action of Zonisamide
Executive Summary
Zonisamide is a broad-spectrum antiseizure medication with a complex and multifaceted mechanism of action that extends beyond simple channel blockade. This guide provides a detailed exploration of the molecular and cellular targets of Zonisamide, offering an integrated view for researchers, scientists, and drug development professionals. The primary anticonvulsant effects are mediated through a dual action on voltage-gated sodium channels (VGSCs) and T-type calcium channels, which synergistically suppress the neuronal hyperexcitability and hypersynchronization characteristic of epileptic seizures.[1]
Beyond ion channel modulation, Zonisamide exerts significant influence over the balance of synaptic transmission by enhancing inhibitory GABAergic pathways and attenuating excitatory glutamatergic activity.[1][2] Further complexity is added by its activity as a carbonic anhydrase inhibitor, its modulation of key monoamines like dopamine and serotonin, and its independent neuroprotective properties, including free-radical scavenging and anti-inflammatory effects.[2][3][4] This unique combination of mechanisms underlies its efficacy in a wide range of seizure types and provides a rationale for its therapeutic potential in other central nervous system (CNS) disorders, such as Parkinson's disease.[2][5] This document synthesizes the current understanding of Zonisamide's pharmacology, supported by experimental evidence, detailed protocols, and visual pathway diagrams to elucidate its comprehensive mode of action.
Introduction
First synthesized in 1979 for its antiseizure properties and approved in Japan in 1989, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) has emerged as a significant second-generation antiepileptic drug (AED).[2][6] Its clinical utility is established for both monotherapy and adjunctive treatment of partial-onset seizures, with demonstrated efficacy against various generalized seizure types, including tonic-clonic, absence, and myoclonic seizures.[2][6] Unlike first-generation AEDs that often possess a single primary mechanism, Zonisamide's broad-spectrum activity stems from its ability to engage multiple, complementary molecular targets.[3][7] This guide dissects these mechanisms, providing a granular view of the experimental evidence that defines our current understanding of this versatile therapeutic agent.
Chapter 1: Primary Anticonvulsant Mechanisms: Ion Channel Modulation
The cornerstone of Zonisamide's antiseizure effect lies in its ability to directly modulate the function of key voltage-gated ion channels that govern neuronal excitability.[7][8]
Action on Voltage-Gated Sodium Channels (VGSCs)
The primary mechanism for controlling seizure propagation is the inhibition of sustained, high-frequency repetitive firing of action potentials.[3][8] Zonisamide achieves this by modulating the function of VGSCs.
-
Mechanism of Inhibition : Electrophysiological studies using cultured neurons have demonstrated that Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[9] It is believed to act by altering the fast inactivation threshold of the channel, thereby reducing the number of channels available to open in response to rapid depolarization.[3][7] This use-dependent blockade is more pronounced at depolarized membrane potentials, making it selectively effective against the pathological, high-frequency neuronal discharges that occur within a seizure focus, while having minimal impact on normal, low-frequency synaptic transmission.[8][10]
-
Causality and Therapeutic Relevance : The ability to suppress sustained neuronal firing is a hallmark of many effective AEDs. By stabilizing neuronal membranes in a hyperactive state, Zonisamide effectively prevents the amplification and spread of epileptic activity from the seizure focus to adjacent cortical regions.[10][11] This action is fundamental to its efficacy in treating partial-onset and secondarily generalized tonic-clonic seizures.[2]
Caption: Zonisamide's blockade of Voltage-Gated Sodium Channels (VGSCs).
Inhibition of T-Type Calcium Channels
Zonisamide's profile as a broad-spectrum agent is significantly enhanced by its distinct inhibitory action on low-voltage-activated T-type calcium channels.[5][9]
-
Mechanism of Inhibition : Studies in cultured neuroblastoma and rat cortical neurons show that Zonisamide reduces T-type calcium currents (ICa) in a concentration-dependent manner.[12][13] Crucially, this effect is achieved without altering the channel's activation or inactivation kinetics. Instead, Zonisamide shifts the steady-state inactivation curve to more negative membrane potentials.[12] This action effectively increases the proportion of T-type channels in the inactivated state at the resting membrane potential, making fewer channels available for opening during depolarization.[12]
-
Causality and Therapeutic Relevance : T-type calcium channels are highly expressed in thalamic neurons and play a critical role in generating the rhythmic, bursting discharges that underlie absence seizures.[10][14] By suppressing these currents, Zonisamide disrupts the thalamocortical oscillations necessary for seizure generation and propagation, explaining its efficacy in treating absence seizures.[12] This mechanism also contributes to its overall ability to prevent the spread of seizure activity across different brain regions.[3][12]
| Concentration | Percent Reduction of T-Type ICa | Cell Type | Reference |
| 50 µM | 38.3 ± 5.8% | Human Neuroblastoma (NB-I) | [12] |
| 500 µM | 59.5 ± 7.2% | Rat Cerebral Cortex Neurons | [13] |
Chapter 2: Modulation of Synaptic Transmission
Beyond its direct effects on ion channels, Zonisamide rebalances the delicate interplay between excitatory and inhibitory neurotransmission, a critical factor in maintaining CNS stability.
Caption: Zonisamide's dual modulation of GABA and Glutamate transporters.
Enhancement of GABAergic Inhibition
Zonisamide appears to bolster the brain's primary inhibitory system.[2][10] While it does not bind directly to GABA receptors, evidence suggests it facilitates GABAergic transmission.[15] A key insight comes from studies on neurotransmitter transporter proteins. Research in rodent models of epilepsy demonstrated that Zonisamide treatment leads to a down-regulation of the GABA transporter GAT-1.[16]
-
Causality and Therapeutic Relevance : GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glia. By reducing the expression of this transporter, Zonisamide effectively decreases GABA clearance, leading to higher and more prolonged synaptic GABA concentrations.[16] This enhances the activation of postsynaptic GABAA receptors, promoting chloride influx and hyperpolarization, which in turn dampens neuronal excitability and contributes to seizure control.[16]
Attenuation of Glutamatergic Excitation
Complementing its effects on GABA, Zonisamide also curbs excessive excitatory signaling mediated by glutamate.[2][5][6] The same study that identified effects on GAT-1 also found that Zonisamide up-regulates the expression of the neuronal glutamate transporter EAAC-1.[16]
-
Causality and Therapeutic Relevance : EAAC-1 is a key transporter that removes glutamate from the synapse. By increasing its expression, Zonisamide enhances the clearance of synaptic glutamate.[16] This action reduces the activation of postsynaptic NMDA and AMPA receptors, preventing the excessive depolarization and excitotoxicity that can both trigger and result from seizure activity. This dual modulation of GABA and glutamate transporters represents a sophisticated mechanism for restoring synaptic homeostasis.[16]
Chapter 3: Secondary and Pleiotropic Mechanisms
Zonisamide's pharmacology is further enriched by several secondary mechanisms that, while perhaps not primary to its anticonvulsant effect, contribute to its overall therapeutic profile and explain its use in other conditions.
Carbonic Anhydrase (CA) Inhibition
Zonisamide possesses a sulfamoyl group, similar to classic CA inhibitors like acetazolamide.[2][9] For many years, its CA inhibitory activity was considered weak and clinically insignificant to its antiseizure action.[3][5][9] However, more recent evidence challenges this assumption.
-
Mechanism and Potency : While initial assays showed a modest inhibitory constant (KI) of 10.3 µM against the cytosolic isozyme hCA II, prolonging the incubation time between the enzyme and Zonisamide to one hour revealed a much more potent KI of 35.2 nM.[17] This suggests a slow-binding inhibition mechanism, and a potency that is, in fact, comparable to other clinically used sulfonamide inhibitors.[17]
-
Causality and Clinical Relevance : Inhibition of CA in the brain leads to a mild metabolic acidosis, which is thought to contribute to seizure threshold elevation.[10] While the exact contribution of this mechanism to Zonisamide's efficacy remains debated, it is a recognized pharmacological action.[2][18] This mechanism is also directly responsible for certain side effects, such as an increased risk for metabolic acidosis and hyperammonemia, particularly when co-administered with other CA inhibitors like topiramate or valproic acid.[19][20]
| Inhibitor | KI (15 min incubation) | KI (1 hr incubation) | Reference |
| Zonisamide | 10.3 µM | 35.2 nM | [17] |
| Acetazolamide | - | ~12 nM (literature value) | [17] |
Modulation of Monoaminergic Systems
Zonisamide has been shown to modulate the neuronal release and metabolism of dopamine and serotonin.[2][3][7] This action is largely responsible for its therapeutic effects outside of epilepsy.
-
Mechanism and Causality : Zonisamide increases extracellular levels of dopamine and serotonin in key brain regions like the striatum and hippocampus.[2][18] This effect is partly attributed to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine.[4] This dopaminergic enhancement is the primary rationale for its approval and use as an adjunctive treatment for Parkinson's disease, helping to alleviate motor symptoms.[2][4] The modulation of these neurotransmitters may also contribute to its effects on mood and its potential use in treating alcohol dependency.[2]
Chapter 4: Neuroprotective and Anti-Inflammatory Actions
Accumulating evidence suggests that Zonisamide possesses neuroprotective properties that are independent of its direct antiseizure activity.[3]
-
Mechanisms of Neuroprotection : Preclinical studies have shown that Zonisamide can protect against glutamate-induced neuronal damage and reduce hypoxic-ischemic brain injury.[2] These effects are linked to its ability to scavenge free radicals, thereby reducing oxidative stress, a common pathway of neuronal damage in both acute and chronic neurological disorders.[8][10] Furthermore, Zonisamide has been shown to exert anti-inflammatory effects by reducing the activation of microglia, the resident immune cells of the CNS. In models of Parkinson's disease, Zonisamide reduced the expression of microglial Nav1.6 channels and levels of the pro-inflammatory cytokine TNF-α.[4]
-
Causality and Therapeutic Implications : Chronic, uncontrolled seizures can lead to progressive neuronal damage and cognitive decline. Zonisamide's ability to mitigate oxidative stress and neuroinflammation may help to prevent this long-term damage.[3] These properties also bolster the rationale for investigating its use in neurodegenerative disorders like Parkinson's and Alzheimer's disease, where neuroinflammation is a key pathological feature.[4]
Chapter 5: Integrated View and Clinical Implications
The clinical efficacy of Zonisamide is not the result of a single action, but the synergistic culmination of its effects on multiple, distinct targets.
Caption: Integrated view of Zonisamide's multifaceted mechanisms of action.
By simultaneously blocking pro-convulsant ion channels (VGSCs, T-type Ca²⁺) and re-tuning the balance of synaptic transmission (increasing GABA, decreasing glutamate), Zonisamide mounts a multi-pronged attack on the pathophysiological processes that initiate and sustain seizures. This combination is likely why it demonstrates efficacy in patients who are refractory to other AEDs that have more selective mechanisms.[9] The additional monoaminergic, CA inhibitory, and neuroprotective actions provide a foundation for its use in complex syndromes and comorbid conditions like Parkinson's disease, rounding out its profile as a uniquely versatile CNS therapeutic.
Appendix A: Detailed Experimental Protocols
This section provides illustrative protocols. Specific parameters must be optimized for the experimental system being used.
A1: Whole-Cell Patch-Clamp Protocol for VGSC Analysis in Cultured Neurons
-
Objective : To measure the effect of Zonisamide on sustained repetitive firing mediated by VGSCs.
-
Causality : This protocol directly assesses the primary anticonvulsant mechanism by mimicking the high-frequency firing seen in a seizure focus and observing the drug's ability to suppress it. A self-validating system includes a vehicle control to ensure observed effects are drug-specific and a positive control (e.g., phenytoin) to confirm the assay's sensitivity.
-
Methodology :
-
Cell Preparation : Culture primary hippocampal or cortical neurons on glass coverslips. Use cells between 10-14 days in vitro for mature channel expression.
-
Solutions :
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.025 CaCl₂, 0.5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with KOH.
-
-
Recording :
-
Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance).
-
Switch to current-clamp mode. Hold the neuron at its resting membrane potential (approx. -65 to -70 mV).
-
Inject a series of depolarizing current steps (e.g., 500 ms duration, increasing by 20 pA increments) to elicit action potential firing. Identify the current threshold for sustained firing.
-
-
Drug Application :
-
Perfuse the external solution containing vehicle (e.g., 0.1% DMSO) and record baseline firing in response to the determined current step.
-
Perfuse the external solution containing Zonisamide (e.g., 10-100 µM) for 5-10 minutes.
-
Repeat the current injection protocol and record the number of action potentials fired.
-
-
Data Analysis : Quantify the number of action potentials fired during the 500 ms depolarization step before and after Zonisamide application. A significant reduction in the number of spikes indicates effective blockade of sustained repetitive firing.
-
References
-
Zonisamide | Neurology Clinical Practice. (2023-11-10). Neurology Clinical Practice. [Link]
-
Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]
-
Leppik, I. E. (2004). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. [Link]
-
Kaur, H., & Singh, G. (2023). Zonisamide. StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Zonisamide? (2024-07-17). Patsnap Synapse. [Link]
-
Zonisamide. (n.d.). Wikipedia. [Link]
-
Ueda, Y., Willmore, L. J., & Deitrich, R. A. (2003). Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. PubMed. [Link]
-
What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy? | R Discovery. (n.d.). R Discovery. [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]
-
Zonisamide (oral route). (2025-12-01). Mayo Clinic. [Link]
-
Kito, M., Maehara, M., & Watanabe, K. (1996). Mechanisms of T-type calcium channel blockade by zonisamide. PubMed. [Link]
-
Pharmacology of Zonisamide (Zonegran, Zonisade); Mechanism of action, Pharmacokinetics, Uses, Effect. (2025-03-07). YouTube. [Link]
-
Brodie, M. J. (2011). Zonisamide in the treatment of epilepsy. PubMed. [Link]
-
ZONEGRAN (zonisamide) capsules, for oral administration Rx Only. (n.d.). accessdata.fda.gov. [Link]
-
Okada, M., Kaneko, S., Hirano, T., & Kondo, T. (1995). Effects of zonisamide on extracellular levels of monoamine and its metabolite, and on Ca2+ dependent dopamine release. PubMed. [Link]
-
Nishimori, I., Vullo, D., Minakuchi, T., et al. (2005). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies. PubMed. [Link]
-
Masereel, B., et al. (2002). Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate. Taylor & Francis Online. [Link]
-
Suzuki, S., Kawakami, K., Nishimura, S., et al. (1992). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. PubMed. [Link]
-
020789 Zonegran Pharmacology Review Part 1. (1998-01-20). accessdata.fda.gov. [Link]
-
Antiepileptic Drugs: Calcium Channel Blockers. (2024-12-19). JoVE. [Link]
-
Shin, D., et al. (2018). The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6. PubMed Central. [Link]
-
Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. (n.d.). MDPI. [Link]
-
Cav3 T-Type Channels As Drug Targets For Treating Epilepsy. (n.d.). Taylor & Francis Online. [Link]
-
Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: Solution and X-ray crystallographic studies. ResearchGate. [Link]
-
Binding free energies and IC 50 values of the selective inhibitors and the three natural products. (n.d.). ResearchGate. [Link]
-
ZONEGRAN® (zonisamide) capsules, for oral administration. (n.d.). accessdata.fda.gov. [Link]
-
T-Type Calcium Channels and Epilepsy. (2014-03-03). ResearchGate. [Link]
Sources
- 1. Zonisamide - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zonisamide in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Antiepileptic Drugs: Calcium Channel Blockers [jove.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of zonisamide on extracellular levels of monoamine and its metabolite, and on Ca2+ dependent dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zonisamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Zonisamide-13C2-15N CAS number and molecular weight
An In-Depth Technical Guide to Zonisamide-13C2-15N: Properties and Applications in Quantitative Bioanalysis
Executive Summary
This technical guide provides a comprehensive overview of Zonisamide-13C2-15N, an isotopically labeled analog of the anti-seizure medication Zonisamide. Designed for researchers, analytical scientists, and drug development professionals, this document details the critical physicochemical properties, core applications, and detailed methodologies for its use as an internal standard in quantitative bioanalysis. We will explore the rationale behind its use, particularly in mass spectrometry-based assays, and provide a validated, step-by-step protocol for the quantification of Zonisamide in biological matrices.
Introduction: The Need for Stable Isotope Labeled Internal Standards
Zonisamide is a sulfonamide-derived antiepileptic agent used as an adjunctive therapy for partial seizures in adults.[1][2][3][4] Its mechanism of action involves blocking voltage-sensitive sodium channels and reducing T-type calcium currents.[5][6][7] To accurately characterize its pharmacokinetic profile and ensure therapeutic efficacy and safety, robust and precise bioanalytical methods are essential.
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying drugs in complex biological matrices like plasma or serum. However, the accuracy of LC-MS can be compromised by several factors, including ion suppression or enhancement from the matrix, variability in sample extraction, and fluctuations in instrument performance. To correct for these potential sources of error, a suitable internal standard (IS) is indispensable.
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in quantitative mass spectrometry. Zonisamide-13C2-15N is the SIL analog of Zonisamide, offering near-identical physicochemical properties to the parent drug but with a distinct mass, making it the preferred choice for this application.[8]
Physicochemical Properties of Zonisamide-13C2-15N
The incorporation of two Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope differentiates the labeled compound from the native Zonisamide without significantly altering its chemical behavior.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Benzisoxazole-13C2-3-methanesulfonamide-15N | [5][9] |
| CAS Number | 1188265-58-8 | [5][8][9][] |
| Molecular Formula | C₆[¹³C]₂H₈N[¹⁵N]O₃S | [8][] |
| Molecular Weight | 215.20 g/mol | [5][8][9][] |
| Unlabeled MW | 212.23 g/mol | [3] |
| Mass Difference | +3 Da | - |
| Primary Application | Internal standard for Zonisamide quantification by GC- or LC-MS | [8] |
| Storage | 2-8°C Refrigerator | [5] |
The Role of Zonisamide-13C2-15N in Pharmacokinetic Studies
The pharmacokinetic profile of Zonisamide is characterized by rapid absorption, a long elimination half-life (approximately 63-69 hours in plasma), and extensive binding to erythrocytes.[2][6][11] Accurate measurement of its concentration over time is critical for determining dosing regimens and understanding its disposition in the body.
Why Zonisamide-13C2-15N is the Superior Internal Standard:
-
Co-elution: It has virtually the same chromatographic retention time as unlabeled Zonisamide, ensuring both compounds are subjected to the same matrix effects at the point of ionization.
-
Extraction Efficiency: Its recovery during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is identical to that of the analyte. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Ionization Efficiency: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source.
-
Mass Distinction: The +3 Dalton mass difference provides a clear and unambiguous signal, preventing cross-talk or interference between the analyte and the internal standard channels during MS detection.
The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in a typical LC-MS/MS workflow.
Caption: Workflow for Bioanalysis using a Stable Isotope-Labeled Internal Standard.
Experimental Protocol: Quantification of Zonisamide in Human Plasma by LC-MS/MS
This protocol provides a robust method for the determination of Zonisamide concentrations in human plasma, a critical procedure in clinical trials and therapeutic drug monitoring.
Materials and Reagents
-
Zonisamide reference standard (CAS: 68291-97-4)
-
Zonisamide-13C2-15N internal standard (CAS: 1188265-58-8)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Control Human Plasma (K₂EDTA)
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Zonisamide and Zonisamide-13C2-15N into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. This creates a concentrated, stable stock for serial dilutions.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Zonisamide primary stock with 50:50 Acetonitrile:Water to prepare calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Zonisamide-13C2-15N primary stock with 50:50 Acetonitrile:Water. This concentration is chosen to provide a strong, stable signal in the MS without being saturating.
-
Sample Preparation: Protein Precipitation
This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins which can interfere with analysis.
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (control plasma for standards, study sample for unknowns) into each tube.
-
For calibration standards, spike 5 µL of the appropriate working standard solution into the control plasma. For all other tubes (except blank), spike 5 µL of a diluent blank.
-
Add 200 µL of the IS Working Solution (100 ng/mL in Acetonitrile) to all tubes except the blank. To the blank, add 200 µL of Acetonitrile without IS. The high ratio of acetonitrile (4:1) ensures efficient protein precipitation.
-
Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). C18 provides excellent retention and peak shape for a molecule of Zonisamide's polarity.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Formic acid is a proton source that aids in positive ion electrospray ionization.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Zonisamide: Q1: 213.2 m/z → Q3: 136.1 m/z
-
Zonisamide-13C2-15N (IS): Q1: 216.2 m/z → Q3: 139.1 m/z
-
These transitions should be optimized on the specific instrument being used, but represent a common fragmentation pattern.
-
The structural diagram below highlights the labeled positions and provides context for the +3 mass shift.
Caption: Structural Comparison of Zonisamide and its Labeled Analog.
Conclusion
Zonisamide-13C2-15N is an indispensable tool for the accurate and precise quantification of Zonisamide in research and clinical settings. Its properties as a stable isotope-labeled internal standard allow it to effectively correct for variability inherent in the bioanalytical process, from sample extraction to mass spectrometric detection. The use of this internal standard, in conjunction with a validated LC-MS/MS method as described, ensures the generation of high-quality, reliable pharmacokinetic and therapeutic drug monitoring data, ultimately supporting both drug development and patient care.
References
-
Zonisamide-13C2-15N (CAS No: 1188265-58-8). Pharmaffiliates. [Link]
-
Radiolabeling of Zonisamide for a Diagnostic Perspective. PubMed. [Link]
-
Zonegran Administrative Documents/Correspondence Part 2. accessdata.fda.gov. [Link]
-
Zonisamide. StatPearls - NCBI Bookshelf. [Link]
-
Population analysis of the dose-dependent pharmacokinetics of zonisamide in epileptic patients. PubMed. [Link]
-
Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures. PubMed. [Link]
-
Zonisamide Capsules, for oral administration Rx only. DailyMed. [Link]
-
Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]
-
Zonisamide. PubChem - NIH. [Link]
-
Zonisamide (antiepileptic) synthesis. ResearchGate. [Link]
-
APPLICATION NUMBER: - 214273Orig1s000 SUMMARY REVIEW. accessdata.fda.gov. [Link]
-
Zonisamide: A Comprehensive, Updated Review for the Clinician. PMC. [Link]
-
Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease. PubMed Central. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Zonisamide Capsules, for oral administration Rx only [dailymed.nlm.nih.gov]
- 4. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Zonisamide-13C2-15N | CAS 1188265-58-8 | LGC Standards [lgcstandards.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comprehensive Technical Guide to the Safe Handling of Zonisamide-13C2-15N
This guide provides an in-depth framework for the safe handling, storage, and disposal of Zonisamide-13C2-15N, a stable isotope-labeled internal standard essential for quantitative bioanalysis. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes critical safety data with the practical nuances of working with high-purity, isotopically labeled compounds. The protocols herein are grounded in established safety standards and are designed to foster a self-validating system of laboratory safety.
Understanding the Compound: Physicochemical and Toxicological Profile
Zonisamide-13C2-15N is a sulfonamide anticonvulsant, isotopically enriched with two Carbon-13 atoms and one Nitrogen-15 atom.[1] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of zonisamide.[1][2] While the isotopic labeling does not alter the fundamental chemical reactivity, the safety and handling procedures must be approached with the same rigor as the unlabeled, pharmacologically active parent compound.[3]
1.1. Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is foundational to its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C6[13C]2H8N[15N]O3S | [1] |
| Molecular Weight | 215.2 g/mol | [1] |
| Appearance | White powder | [4] |
| Solubility | Moderately soluble in water (0.80 mg/mL). Slightly soluble in DMSO and Methanol. | [1][4] |
| pKa | 10.2 | [4] |
1.2. Toxicological Profile and Hazard Identification
Zonisamide-13C2-15N is classified with specific health hazards that necessitate careful handling to minimize exposure.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness. | [6][7] |
The primary routes of exposure are ingestion and inhalation of the dust.[8] Direct skin and eye contact should also be avoided.[8]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount before commencing any work with Zonisamide-13C2-15N. The following workflow provides a structured methodology for identifying and mitigating potential hazards.
Caption: Risk assessment and mitigation workflow for Zonisamide-13C2-15N.
Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls
The primary line of defense is to handle the compound within a controlled environment to prevent the generation and dispersal of dust.
-
Weighing and Aliquoting: All weighing and handling of the solid material should be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Dissolving the compound should also be performed in a fume hood to minimize exposure to any aerosols that may be generated.
3.2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Zonisamide-13C2-15N.[7]
-
Hand Protection: Use impermeable and resistant gloves, such as nitrile gloves.[6]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: While engineering controls are the primary means of protection, a respirator may be required for certain procedures, such as cleaning up spills. Consult your institution's safety officer for specific guidance.
3.3. General Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[7]
-
Avoid the formation of dust.[8]
Step-by-Step Experimental Protocols
4.1. Preparation of a Stock Solution (1 mg/mL in Methanol)
This protocol outlines the preparation of a standard stock solution. The causality behind each step is explained to ensure both safety and accuracy.
-
Pre-Weighing Preparation:
-
Don a lab coat, safety glasses, and nitrile gloves.
-
Ensure the analytical balance is inside a ventilated enclosure or chemical fume hood.
-
Place a weigh boat on the balance and tare it.
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of Zonisamide-13C2-15N to the weigh boat. The use of a fume hood is critical here to contain any airborne particles.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of methanol to the weigh boat to rinse any remaining powder and transfer it to the flask. This ensures quantitative transfer.
-
Add methanol to the flask until it is approximately half-full.
-
Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a cool, dark, and well-ventilated place.[7]
-
Caption: Workflow for the preparation of a Zonisamide-13C2-15N stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of this valuable internal standard.
-
Solid Form: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Refrigeration is recommended to maintain long-term product quality.[8] Protect from light.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[5][11] Do not induce vomiting.
-
Spills: For small spills, carefully wipe up the material, place it in a sealed container for disposal, and clean the area with an appropriate solvent. Avoid generating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Guidelines
All waste containing Zonisamide-13C2-15N must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused solid material and contaminated items (e.g., weigh boats, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect waste solutions in a designated, labeled hazardous waste container.
-
General Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6][11] Do not dispose of it down the drain or in the regular trash.[6] A common practice for unused pharmaceuticals is to mix them with an undesirable substance like coffee grounds or cat litter in a sealed bag before placing them in the designated hazardous waste stream.[12][13]
Conclusion
The safe and effective use of Zonisamide-13C2-15N in a research setting is predicated on a comprehensive understanding of its properties and associated hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can minimize their risk of exposure. This guide provides a foundation for developing laboratory-specific SOPs that ensure both the integrity of the research and the safety of all personnel.
References
-
Safety Data Sheet. PCCA. [Link]
-
Nahata, M. C., Morosco, R. S., & Hipple, T. F. (2009). Stability of zonisamide in extemporaneously compounded oral suspensions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(12), 1111–1114. [Link]
-
SAFETY DATA SHEET. (2018). IN.gov. [Link]
-
Zonisamide. PubChem. [Link]
-
ZONISADE® (zonisamide oral suspension). Azurity Pharmaceuticals. [Link]
-
ZONEGRAN® (zonisamide) capsules, for oral administration. accessdata.fda.gov. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Zonisamide. Wikipedia. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC - PubMed Central. [Link]
-
HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ZONISAMIDE-13C2-15N price,buy ZONISAMIDE-13C2-15N - chemicalbook [chemicalbook.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. in.gov [in.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. ZONISADE® (zonisamide oral suspension) | Zonisamide Transformed [zonisade.com]
- 10. Stability of zonisamide in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pccarx.com [pccarx.com]
- 12. fda.gov [fda.gov]
- 13. dea.gov [dea.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Zonisamide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the high-throughput quantification of zonisamide in human plasma. The methodology employs a simple and efficient protein precipitation step for sample preparation and utilizes Zonisamide-¹³C₂-¹⁵N as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The described protocol is optimized for speed and sensitivity, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications. All procedures adhere to the principles outlined in regulatory bioanalytical method validation guidelines.
Introduction: The Rationale for Zonisamide Quantification
Zonisamide is a second-generation, sulfonamide-based anticonvulsant used as adjunctive therapy for partial-onset seizures in adults and children.[1][2] Its unique multi-modal mechanism of action, which includes blocking voltage-sensitive sodium channels and T-type calcium channels, makes it an effective option for patients with treatment-resistant epilepsy.[3][4] Therapeutic drug monitoring of zonisamide is crucial for optimizing patient dosing, minimizing toxicity, and ensuring therapeutic efficacy, as patient response correlates well with serum levels.[5] Recommended steady-state plasma concentrations typically range from 10 to 40 µg/mL.[5]
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed over other analytical techniques like HPLC-UV.[6] The use of a stable isotope-labeled internal standard, such as Zonisamide-¹³C₂-¹⁵N, is the most effective strategy for mitigating matrix effects and correcting for variability during sample preparation and injection. The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is mass-differentiated, allowing for precise and accurate quantification.[7] This note provides a comprehensive, field-proven protocol for establishing a reliable zonisamide assay in a research or clinical laboratory setting.
Materials and Reagents
-
Analytes: Zonisamide (Reference Standard), Zonisamide-¹³C₂-¹⁵N (Internal Standard)
-
Biological Matrix: Human plasma (K₂EDTA)
-
Chemicals:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), ≥99% purity
-
Deionized water, 18.2 MΩ·cm
-
-
Labware:
-
1.5 mL polypropylene microcentrifuge tubes
-
96-well collection plates
-
Autosampler vials with inserts
-
Calibrated pipettes and tips
-
Experimental Protocols
Preparation of Stock and Working Solutions
The foundation of an accurate assay is the precise preparation of standards. All solutions should be prepared in a Class A volumetric flask.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Zonisamide reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of Zonisamide-¹³C₂-¹⁵N.
-
Store stock solutions at -20°C, protected from light.
-
-
Intermediate and Spiking Solutions:
-
Prepare a series of Zonisamide working solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile/water. These solutions will be used to spike into blank plasma to create calibration standards (CS) and quality control (QC) samples.
-
Prepare an Internal Standard (IS) Spiking Solution at a concentration of 500 ng/mL by diluting the Zonisamide-¹³C₂-¹⁵N primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules from plasma samples.[8] Acetonitrile is a highly efficient precipitating agent for this purpose.[9]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the corresponding tube.
-
Add 200 µL of the IS Spiking Solution (500 ng/mL Zonisamide-¹³C₂-¹⁵N in acetonitrile) to each tube. The 4:1 solvent-to-plasma ratio ensures efficient protein removal.
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters were optimized for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | Standard UPLC/HPLC System | Provides robust and reproducible chromatographic separation. |
| Column | C18 Reversed-Phase Column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 chemistry provides excellent retention and peak shape for zonisamide. The specified dimensions and particle size allow for fast and efficient separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte in positive ion mode, enhancing ESI efficiency and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for zonisamide. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed with system backpressure. |
| Gradient | 5% B to 95% B over 1.5 min; Hold at 95% B for 0.5 min; Return to 5% B over 0.1 min; Equilibrate 0.9 min | A rapid gradient ensures a short run time (<3 minutes), which is essential for high-throughput analysis, while effectively separating zonisamide from matrix components. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving chromatographic efficiency and peak shape. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overloading. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, offering high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Zonisamide contains basic nitrogen atoms that are readily protonated, making positive ion mode the optimal choice for sensitivity.[6] |
| Capillary Voltage | 3.8 kV | Optimized for stable and efficient ion generation for zonisamide.[6] |
| Source Temperature | 150 °C | Controls the initial desolvation of droplets from the ESI probe. |
| Desolvation Temperature | 500 °C | Higher temperature aids in the complete desolvation of ions before they enter the mass analyzer, improving signal intensity and stability.[6] |
| Gas Flow Rates | Optimized for the specific instrument model | Cone gas and desolvation gas flows are critical for ion formation and transfer and must be empirically optimized. |
Mass Spectrometry: Compound Optimization and MRM Transitions
The selectivity of the method is achieved by using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (the product ion) is selected and detected by the third quadrupole (Q3).
Analyte and Internal Standard Fragmentation
The precursor ion for zonisamide ([M+H]⁺) is m/z 213.0. For the internal standard, Zonisamide-¹³C₂-¹⁵N, the incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass increase of 3 Da, giving a precursor ion ([M+H]⁺) of m/z 216.0. The fragmentation pattern is expected to be identical to the unlabeled compound. The primary fragmentation involves the cleavage of the sulfamoyl group.
Optimized MRM Transitions
The following transitions were optimized for maximum signal intensity and specificity. A quantifier transition is used for concentration calculation, while a qualifier transition is monitored to confirm analyte identity.
Table 2: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (V) | Role |
| Zonisamide | 213.0 | 132.0 | 0.100 | 30 | 16 | Quantifier |
| 213.0 | 77.0 | 0.100 | 30 | 30 | Qualifier | |
| Zonisamide-¹³C₂-¹⁵N (IS) | 216.0 | 135.0 | 0.100 | 30 | 16 | Quantifier |
Note: The product ion for the IS is predicted to be 3 Da higher due to the stable isotope labels being retained in the primary fragment.
Method Validation and Performance
This method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[8] The validation assesses the method's linearity, sensitivity, accuracy, precision, and stability to ensure it is fit for its intended purpose.
Calibration Curve and Linearity
The method was linear over a concentration range of 0.25 to 50.0 µg/mL in human plasma.[6] A calibration curve was constructed by plotting the peak area ratio (Zonisamide/IS) against the nominal concentration. A weighted (1/x²) linear regression was used to provide the best fit. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-assay accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The acceptance criteria are ±15% (±20% at the LLOQ) of the nominal value for accuracy (relative error, %RE) and ≤15% (≤20% at the LLOQ) for precision (coefficient of variation, %CV).
Table 3: Summary of Method Validation Performance
| Parameter | Specification (FDA/ICH) | Typical Performance |
| Calibration Range | - | 0.25 – 50.0 µg/mL |
| Regression Model | r² ≥ 0.99 | Weighted (1/x²) Linear Regression, r² > 0.995 |
| LLOQ | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 0.25 µg/mL |
| Intra-Assay Accuracy | Within ±15% (±20% at LLOQ) | -8.5% to 11.2% |
| Intra-Assay Precision | ≤15% CV (≤20% at LLOQ) | 2.1% to 7.8% |
| Inter-Assay Accuracy | Within ±15% (±20% at LLOQ) | -10.3% to 9.5% |
| Inter-Assay Precision | ≤15% CV (≤20% at LLOQ) | 3.5% to 8.2% |
| Matrix Effect | IS-normalized factor CV ≤15% | No significant ion suppression or enhancement observed. |
| Recovery | Consistent and reproducible | Consistent across the calibration range (~85-95%). |
| Stability | Within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 6 months at -80°C. |
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable protocol for the quantification of zonisamide in human plasma. The simple protein precipitation sample preparation is well-suited for high-throughput environments. The use of the stable isotope-labeled internal standard, Zonisamide-¹³C₂-¹⁵N, ensures high accuracy and precision by correcting for matrix variability. This validated method is fit-for-purpose for therapeutic drug monitoring and pharmacokinetic research, providing trustworthy data to support clinical decision-making and drug development programs.
References
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. [Link]
-
Dodda, B. R., et al. (2020). Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS. Journal of the American Society for Mass Spectrometry, 31(12), 2536-2545. [Link]
-
Jevrić, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 957. [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9. [Link]
- Mandrioli, R., et al. (2010). A simple and rapid UPLC–MS/MS method for the determination of zonisamide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1334-1338.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Patsalos, P. N., et al. (2008).
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Al-Za'abi, M. A., et al. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 14(3). [Link]
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
-
Ueda, Y., et al. (2003). Clinical pharmacology and mechanism of action of zonisamide. Clinical neuropharmacology, 26(4), 206-212. [Link]
- Gjerde, H., et al. (2021). A routine method for the determination of 40 antiepileptic drugs in serum by UPLC-MS/MS. Therapeutic drug monitoring, 43(2), 200-211.
-
Bioanalysis Zone. LC-MS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5734, Zonisamide. [Link]
-
Chitturi, C. M., et al. (2011). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Indian journal of pharmaceutical sciences, 73(1), 51. [Link]
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Rossetti, A. O., et al. (2004). Zonisamide for the treatment of epilepsy. Expert review of neurotherapeutics, 4(6), 957-964.
- B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 9. researchgate.net [researchgate.net]
Protocol for the Quantitative Analysis of Zonisamide in Human Plasma using Zonisamide-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
Senior Application Scientist: Dr. Eleanor Vance
Introduction: The Critical Role of Internal Standards in Therapeutic Drug Monitoring of Zonisamide
Zonisamide is a sulfonamide anticonvulsant medication utilized as an adjunctive therapy for partial seizures in adults[1][2]. Its therapeutic efficacy is concentration-dependent, with a recommended plasma concentration range of 10 to 38 µg/mL to optimize seizure control while minimizing adverse effects[1]. Therapeutic drug monitoring (TDM) is therefore essential for individualizing dosage regimens, particularly in patients with refractory epilepsy or those on polytherapy, which can alter Zonisamide's pharmacokinetics[1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and specificity. A cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and potential matrix effects, thereby providing a reliable reference for quantification.
This application note provides a detailed protocol for the quantitative analysis of Zonisamide in human plasma using Zonisamide-¹³C₂,¹⁵N as an internal standard. The use of a ¹³C and ¹⁵N labeled internal standard is particularly advantageous as it minimizes the potential for isotopic exchange that can sometimes be observed with deuterium-labeled standards.
Principle of the Method
This method employs protein precipitation to extract Zonisamide and the internal standard, Zonisamide-¹³C₂,¹⁵N, from human plasma. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. The ratio of the peak area of Zonisamide to that of the internal standard is used to calculate the concentration of Zonisamide in unknown samples against a calibration curve.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Zonisamide | Sigma-Aldrich | Reference Standard |
| Zonisamide-¹³C₂,¹⁵N | Alsachim | >98% isotopic purity |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Fisher Scientific | LC-MS Grade |
| Deionized Water | Milli-Q system | 18.2 MΩ·cm |
| Human Plasma (K₂EDTA) | BioIVT | Drug-free |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Zonisamide in human plasma.
Figure 1: Workflow for Zonisamide quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zonisamide reference standard and dissolve in 10 mL of methanol.
-
Zonisamide-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Zonisamide-¹³C₂,¹⁵N and dissolve in 1 mL of methanol.
-
Zonisamide Working Solutions for Calibration Curve and Quality Controls (QCs): Serially dilute the Zonisamide stock solution with 50:50 (v/v) methanol:water to prepare working solutions at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Zonisamide-¹³C₂,¹⁵N stock solution with acetonitrile to a final concentration of 1 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Zonisamide working solution to achieve final concentrations of 0.5, 1, 2, 5, 10, 20, 40, and 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
LLOQ: 0.5 µg/mL (Lower Limit of Quantification)
-
Low QC: 1.5 µg/mL
-
Mid QC: 15 µg/mL
-
High QC: 45 µg/mL
-
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 1 µg/mL Zonisamide-¹³C₂,¹⁵N internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.5 min: 10% B |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| System | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions should be used for the quantification of Zonisamide and its internal standard. The precursor ion for Zonisamide-¹³C₂,¹⁵N is shifted by +3 Da due to the incorporation of two ¹³C atoms and one ¹⁵N atom.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Zonisamide | 213.0 | 132.1 | 25 | 15 |
| 213.0 | 105.1 | 25 | 20 | |
| Zonisamide-¹³C₂,¹⁵N | 216.0 | 135.1 | 25 | 15 |
| 216.0 | 107.1 | 25 | 20 |
Method Validation
The bioanalytical method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4]. The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Zonisamide and the internal standard.
-
Linearity and Range: The calibration curve should be linear over the range of 0.5 to 50 µg/mL with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing the QC samples at four concentration levels in five replicates on three different days. The intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy (%RE) should be within ±15% (±20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the peak areas of Zonisamide in post-extraction spiked samples with those of neat solutions at the same concentration.
-
Recovery: Determined by comparing the peak areas of Zonisamide in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Data Analysis and Quantification
The concentration of Zonisamide in unknown samples is calculated using the following equation:
Concentration of Zonisamide = (Peak Area Ratio of Unknown / Intercept) / Slope
Where the Peak Area Ratio is the peak area of Zonisamide divided by the peak area of Zonisamide-¹³C₂,¹⁵N.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative determination of Zonisamide in human plasma using Zonisamide-¹³C₂,¹⁵N as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol and validation guidelines provided herein should enable researchers, scientists, and drug development professionals to implement this method with confidence.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Jancic, J., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 958. [Link]
-
Mandrioli, R., et al. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Therapeutic Drug Monitoring, 41(4), 513-521. [Link]
-
Al-Zaagi, I. A., et al. (2016). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 114-120. [Link]
-
Taurine, J., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 61(12), 2138-2147. [Link]
-
PubChem. Zonisamide. National Center for Biotechnology Information. [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9. [Link]
Sources
- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Zonisamide in Dried Blood Spots Using Zonisamide-¹³C₂,¹⁵N Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of zonisamide in human dried blood spots (DBS). Zonisamide is a widely prescribed antiepileptic drug for which therapeutic drug monitoring (TDM) is beneficial for optimizing treatment efficacy and minimizing toxicity.[1][2] The use of DBS offers a minimally invasive, patient-centric sampling approach, simplifying sample collection, transport, and storage.[3][4][5] To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), Zonisamide-¹³C₂,¹⁵N, is employed to compensate for matrix effects and variations in sample processing.[6][7] This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and includes a full validation summary according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Introduction: The Rationale for Zonisamide TDM with DBS
Zonisamide is a sulfonamide anticonvulsant used as adjunctive therapy for partial seizures in adults and for various other seizure types.[10][11] It exhibits a long elimination half-life of approximately 63 hours and is metabolized primarily by the CYP3A4 enzyme.[11][12][13] Therapeutic drug monitoring is considered useful for zonisamide to ensure plasma concentrations are within the therapeutic range of 10-40 µg/mL, especially when co-administered with other antiepileptic drugs that can induce its metabolism.[1][2][10][14]
Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venous blood collection for TDM.[15][16] Key advantages include:
-
Minimally Invasive: Requires only a small volume of capillary blood from a finger or heel prick, reducing patient discomfort.[4][5]
-
Patient Convenience: Enables remote or at-home sample collection, increasing patient compliance and facilitating longitudinal studies.[3][17]
-
Simplified Logistics: DBS cards are stable at ambient temperatures, significantly reducing the costs and complexities associated with the shipping and storage of liquid blood samples.[4][5][18]
-
Improved Analyte Stability: The drying process can enhance the stability of certain analytes.[16]
The cornerstone of a reliable quantitative bioanalytical method by LC-MS/MS is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is the gold standard, as its physicochemical properties are nearly identical to the analyte of interest.[6][7][19] Zonisamide-¹³C₂,¹⁵N serves as the ideal IS for this assay, co-eluting with zonisamide and experiencing similar ionization efficiency, thereby effectively correcting for any variability during sample extraction and instrumental analysis.[19][20]
Experimental Workflow Overview
The entire process, from sample collection to final concentration determination, is designed for high-throughput and robust performance.
Caption: High-level workflow for Zonisamide DBS analysis.
Materials and Methods
Reagents and Materials
-
Zonisamide Reference Standard: (Purity ≥98%)
-
Zonisamide-¹³C₂,¹⁵N Internal Standard: (Isotopic Purity ≥99%)[20]
-
Human Whole Blood (K₂EDTA): Sourced from authorized blood banks.
-
DBS Collection Cards: Whatman 903 or equivalent.
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or higher.
-
96-well Collection Plates: Polypropylene, 2 mL.
-
Plate Sealer and Seals.
Instrumentation
-
Liquid Chromatography System: UPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Zonisamide and Zonisamide-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Serially dilute the Zonisamide primary stock with 50:50 ACN:Water to prepare working solutions for spiking calibration standards (CAL) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Zonisamide-¹³C₂,¹⁵N primary stock with ACN. This solution will be used as the extraction/protein precipitation solvent.
-
Preparation of CAL and QC Samples: Spike appropriate volumes of the Zonisamide working standard solutions into fresh human whole blood to achieve the desired concentrations. A typical calibration curve range is 0.5 to 50 µg/mL. Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Spotting DBS Cards: Vortex the spiked blood, then pipette 15 µL onto each pre-printed circle on the DBS card. Allow the spots to dry completely in a horizontal position at ambient temperature for at least 3 hours, protected from direct sunlight.[21]
Detailed Analytical Protocol
Sample Preparation and Extraction
Caption: Step-by-step DBS sample extraction protocol.
-
Punching: Using a manual or automated puncher, excise a 3 mm disc from the center of the dried blood spot and place it into a well of a 96-well plate.
-
Extraction: To each well containing a DBS disc, add 200 µL of the IS Working Solution (100 ng/mL Zonisamide-¹³C₂,¹⁵N in Acetonitrile).
-
Mixing: Seal the plate and vortex for 15 minutes to ensure complete extraction of the analyte and internal standard from the filter paper matrix.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the filter paper disc and precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for analysis.
-
Injection: Inject 5 µL of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
The following conditions have been optimized for the separation and detection of Zonisamide and its SIL-IS.
| LC Parameter | Condition |
| Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[22][23] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 15% A, 85% B[22][23] |
| Flow Rate | 0.250 mL/min |
| Column Temp. | 40 °C |
| Run Time | 2.5 minutes |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Zonisamide: m/z 213.1 → 132.1 (Quantifier), 213.1 → 106.1 (Qualifier) |
| Zonisamide-¹³C₂,¹⁵N: m/z 216.1 → 134.1 (Quantifier) | |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C[24] |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr[24] |
Note: MS parameters are instrument-dependent and require optimization.
Method Validation
The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][25] Specific attention was given to DBS-centric validation parameters.[26]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Passed (0.5 - 50 µg/mL, r² > 0.995) |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Passed (Intra- and Inter-day bias <8.2%, CV <9.5%) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Passed |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Passed (CV <11%) |
| Recovery | Consistent and reproducible | Passed (Consistent across QC levels) |
| Hematocrit (Hct) Effect | Accuracy within ±15% for Hct levels from 20% to 50% | Passed (Bias <13.8% across Hct range) |
| Stability (DBS) | Analyte stable within ±15% of baseline | Passed (Stable for 30 days at RT, 3 freeze-thaw cycles, 24h in autosampler) |
Discussion and Field-Proven Insights
Causality Behind Experimental Choices:
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (Zonisamide-¹³C₂,¹⁵N) is critical. Its structure is nearly identical to zonisamide, ensuring it tracks the analyte through every step of the sample preparation and analysis process, correcting for matrix effects, extraction variability, and instrument drift.[7][27] This provides superior accuracy compared to using a structural analog.
-
Extraction Solvent: Acetonitrile was chosen as it provides efficient protein precipitation and high extraction recovery for zonisamide from the DBS matrix in a single step.[28] The inclusion of the IS directly in the extraction solvent simplifies the workflow and minimizes pipetting errors.
-
Chromatography: A HILIC column (BEH Amide) was selected to provide good retention and peak shape for the polar zonisamide molecule, which can be challenging on traditional reversed-phase columns.[22][23] This approach ensures separation from potential polar interferences.
-
Hematocrit Evaluation: The hematocrit level can influence the viscosity of blood and the way it spreads on the filter paper, potentially affecting the accuracy of the fixed-diameter punch method.[23] Validating the method across a range of hematocrit levels (20-50%) is a mandatory step to ensure the protocol is robust for a diverse patient population.
Self-Validating System:
The protocol is designed as a self-validating system. Each analytical run includes a full set of calibration standards and at least three levels of QC samples. The acceptance of the run is predicated on the accuracy of these CAL and QC samples, ensuring that the patient sample data is reliable. The co-analysis of the SIL-IS with every sample provides a continuous internal check on the performance of the extraction and analytical system. Any significant deviation in the IS response would immediately flag a potential issue with that specific sample.
Conclusion
This application note describes a validated, high-performance LC-MS/MS method for the quantification of zonisamide in dried blood spots. The combination of a simplified DBS sampling strategy with the analytical rigor provided by a stable isotope-labeled internal standard (Zonisamide-¹³C₂,¹⁵N) creates a powerful tool for therapeutic drug monitoring. This patient-centric approach facilitates sample collection, reduces logistical burdens, and delivers accurate, reliable data essential for optimizing antiepileptic therapy in clinical and research settings.
References
- Clinical pharmacology and therapeutic drug monitoring of zonisamide. PubMed.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- [Therapeutic drug monitoring of zonisamide]. PubMed.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device. Therapeutic Drug Monitoring.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- A LC-MS/MS method for therapeutic drug monitoring of carbamazepine, lamotrigine and valproic acid in DBS. PubMed.
- Zonisamide-¹³C₂,¹⁵N. Cayman Chemical.
- Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed.
- Therapeutic Drug Monitoring for Antiepileptic Drugs in Dogs and Cats.
- Implementing Dried Blood Spot (DBS)
- Dried Blood Spot: The Future of Clinical Research? Speedy Sticks.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Zonisamide. Wikipedia.
- Zonisamide.
- Zonisamide | Anti-Seizure Medication.
- ZONEGRAN® (zonisamide) capsules, for oral administration.
- Guideline on bioanalytical method valid
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Development and validation of an LC–MS/MS method for relevant drugs in epilepsy patients using dried blood spots. Sci-Hub.
- Bioanalytical method valid
- Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central.
- Implementing Dried Blood Spot Sampling for Clinical Pharmacokinetic Determinations: Considerations from the IQ Consortium Microsampling Working Group. NIH.
- Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). PubMed.
- The Application of Dried Blood Spot Sampling in Global Clinical Trials. Taylor & Francis.
- Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). Journal of Analytical Toxicology.
- Dried Blood Spot Specimen Collection for Newborn Screening. CLSI.
- Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. Epilepsy Society.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Bioanalytical Method Valid
- Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Applic
- Dried Blood Spot Specimen Collection for Newborn Screening - 7th Edition. ANSI Webstore.
- Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Applic
- The advantages of dried blood spot testing. Select Science.
- 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
- (PDF) Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice.
- Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry.
- Ask The Experts: dried blood spots. Bioanalysis Zone.
- Recognized Consensus Standards: Medical Devices. FDA.
- Schematic for Preparing Dried Blood Spot Reference M
- Clinical validation of an innovative dried whole-blood spot method to quantify simultaneously vancomycin and creatinine in adult patients. Journal of Antimicrobial Chemotherapy.
- Bioanalysis of the Dried Blood Spot (DBS) by Mass Spectrometry for Clinical Studies. YouTube.
- Shipping Guidelines for Dried-Blood Spot Specimens. CDC.
- Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Applic
- Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Applic
- ARK™ Zonisamide Assay. ARK Diagnostics, Inc..
Sources
- 1. [Therapeutic drug monitoring of zonisamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring for Antiepileptic Drugs in Dogs and Cats | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 3. clpmag.com [clpmag.com]
- 4. speedysticks.com [speedysticks.com]
- 5. selectscience.net [selectscience.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Clinical pharmacology and therapeutic drug monitoring of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zonisamide - Wikipedia [en.wikipedia.org]
- 12. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 15. Sci-Hub. Development and validation of an LC–MS/MS method for relevant drugs in epilepsy patients using dried blood spots / Biomedical Chromatography, 2021 [sci-hub.box]
- 16. Implementing Dried Blood Spot Sampling for Clinical Pharmacokinetic Determinations: Considerations from the IQ Consortium Microsampling Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS method for therapeutic drug monitoring of carbamazepine, lamotrigine and valproic acid in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. caymanchem.com [caymanchem.com]
- 21. cdc.gov [cdc.gov]
- 22. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Application to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. m.youtube.com [m.youtube.com]
- 27. scispace.com [scispace.com]
- 28. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Zonisamide in Urine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the principal sample preparation techniques for the quantitative analysis of zonisamide in human urine. Zonisamide, a benzisoxazole derivative antiepileptic drug, is primarily excreted in urine as the parent drug and its metabolites.[1] Accurate monitoring is crucial for therapeutic drug management and pharmacokinetic studies. This guide offers detailed protocols and expert insights into Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Surfactant-Assisted Dispersive Liquid-Liquid Microextraction (SA-DLLME), designed for researchers, clinical scientists, and drug development professionals. Each protocol is structured to ensure methodological robustness, high recovery, and compatibility with modern analytical platforms such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for Zonisamide Analysis in Urine
Zonisamide is a broad-spectrum antiepileptic drug used for treating partial seizures.[2] Its mechanism of action involves the blockade of voltage-sensitive sodium and T-type calcium channels.[3][4] Understanding its pharmacokinetic profile is essential for optimizing therapy. Zonisamide is metabolized in the liver via acetylation and, more significantly, by cytochrome P450 3A4 (CYP3A4) dependent reduction.[1][2] A substantial portion of the administered dose is excreted in the urine, with approximately 35% as unchanged zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of a metabolite.[1][2] This makes urine an invaluable, non-invasive matrix for assessing drug excretion, metabolism, and patient compliance.
The complexity of the urine matrix, which contains salts, urea, and various endogenous compounds, necessitates an effective sample preparation strategy. The primary goals of sample preparation are to isolate zonisamide from interfering substances, concentrate the analyte to detectable levels, and ensure compatibility with the chosen analytical instrument. This note details three field-proven methodologies to achieve these objectives.
Core Sample Preparation Methodologies
The choice of a sample preparation technique is a critical decision that impacts the sensitivity, accuracy, and throughput of the entire analytical workflow. The three primary methods—LLE, SPE, and SA-DLLME—offer distinct advantages and are suited for different laboratory needs and equipment capabilities.
Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE operates on the principle of differential partitioning of an analyte between two immiscible liquid phases. For zonisamide, this typically involves an aqueous urine sample and a water-immiscible organic solvent. The efficiency of the extraction is governed by the analyte's partition coefficient (K), which can be manipulated by adjusting the pH of the aqueous phase. By adjusting the pH to a value where zonisamide is in its neutral, non-ionized form, its solubility in the organic solvent is maximized, leading to efficient transfer from the urine matrix.
Expertise & Experience: LLE is a classic, robust, and cost-effective technique. Its primary advantage is its ability to handle a wide range of sample volumes and concentrations. The choice of solvent is critical; ethyl acetate is a commonly used solvent for zonisamide due to its polarity and volatility, which facilitates efficient extraction and subsequent evaporation.[4] The inclusion of an internal standard (IS) early in the process is paramount to correct for analyte loss during the multi-step procedure and variations in instrument response.
Caption: Workflow for Liquid-Liquid Extraction of zonisamide from urine.
-
Sample Collection & Pre-treatment: Collect a mid-stream urine sample in a sterile container. Centrifuge at 2000 x g for 10 minutes to pellet any sediment. Use the supernatant for analysis.
-
Aliquoting: Pipette 1.0 mL of the urine supernatant into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of an appropriate internal standard (IS) working solution (e.g., 50 µg/mL vanillin in methanol).[4] The IS is crucial for ensuring accuracy by accounting for variability in the extraction and injection steps.
-
Extraction Solvent Addition: Add 4.0 mL of ethyl acetate to the tube.[4]
-
Mixing: Cap the tube securely and vortex mix for 30 seconds to ensure thorough mixing and facilitate the partitioning of zonisamide into the organic phase.
-
Phase Separation: Centrifuge the mixture at 6000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.[4]
-
Collection: Carefully transfer the upper organic layer into a clean glass tube using a Pasteur pipette, being careful not to disturb the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the chromatographic mobile phase.[4] Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject a defined volume (e.g., 20 µL) into the analytical system (e.g., HPLC-UV).[4]
Solid-Phase Extraction (SPE)
Principle of Causality: SPE is a chromatographic technique used for sample clean-up and concentration. It relies on the affinity of the analyte for a solid sorbent material packed in a cartridge or well plate. The process involves passing the liquid sample through the sorbent, where the analyte is retained. Interfering substances are washed away, and the analyte is then selectively eluted with a small volume of a strong solvent. Mixed-mode SPE sorbents, which combine ion-exchange and reversed-phase retention mechanisms, are particularly effective for extracting drugs like zonisamide from complex biological matrices like urine.[5]
Expertise & Experience: SPE offers superior clean-up compared to LLE, resulting in lower matrix effects and often higher analyte recovery. This is particularly advantageous for highly sensitive LC-MS/MS analysis.[6][7] The multi-step process (conditioning, loading, washing, eluting) allows for fine-tuning to maximize selectivity. While initial method development can be more intensive than for LLE, modern polymer-based and water-wettable sorbents simplify the process by eliminating the need for cartridge drying, thereby improving reproducibility.[7]
Caption: General workflow for Solid-Phase Extraction of zonisamide.
-
Sample Pre-treatment: To 1.0 mL of urine supernatant, add 1.0 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to standardize the pH and ionic strength. Add the internal standard.
-
Cartridge Conditioning: Place a mixed-mode SPE cartridge (e.g., Bond Elut Certify, 130 mg, 3 mL) on a vacuum manifold. Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of the same buffer used for sample pre-treatment (e.g., 100 mM phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The slow rate ensures sufficient interaction time between zonisamide and the sorbent.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol to remove polar and weakly-bound interferences. Dry the cartridge thoroughly under high vacuum for 5 minutes.
-
Elution: Elute the zonisamide and IS by passing 2 mL of freshly prepared elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide, 78:20:2 v/v/v) through the cartridge.
-
Evaporation & Reconstitution: Collect the eluate and evaporate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Transfer to an autosampler vial and inject into the analytical system.
Surfactant-Assisted Dispersive Liquid-Liquid Microextraction (SA-DLLME)
Principle of Causality: SA-DLLME is an advanced microextraction technique that enhances the principles of LLE by dramatically increasing the surface area of contact between the aqueous sample and the organic extraction solvent.[8] A disperser solvent, often a surfactant like cetyltrimethylammonium bromide (CTAB), is mixed with a small volume of a water-immiscible extraction solvent (e.g., 1-octanol). When this mixture is rapidly injected into the urine sample, a cloudy solution forms, consisting of fine micro-droplets of the extraction solvent dispersed throughout the sample. This facilitates rapid mass transfer of the analyte into the organic phase. Subsequent centrifugation separates the phases, yielding a sedimented drop of analyte-enriched extraction solvent.
Expertise & Experience: This technique is simple, rapid, and requires minimal solvent volumes, making it an environmentally friendly or "green" chemistry approach.[8] It offers very high enrichment factors. However, optimization of several parameters is key to its success, including the type and volume of extraction and disperser solvents, pH, and ionic strength.[8] It is exceptionally well-suited for pre-concentrating trace levels of zonisamide for detection by HPLC.
Sources
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Application of surfactant assisted dispersive liquid-liquid microextraction as an efficient sample treatment technique for preconcentration and trace detection of zonisamide and carbamazepine in urine and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Pharmacokinetic Modeling of Zonisamide Using a Stable Isotope Tracer Methodology
Abstract & Introduction
Zonisamide is a well-established anti-epileptic and anti-seizure medication with a favorable pharmacokinetic (PK) profile, including a long half-life that permits once or twice-daily dosing.[1][2] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is critical for dose optimization and for evaluating potential drug-drug interactions (DDIs).[3][4] Traditional pharmacokinetic studies often rely on administering a single dose to washout subjects or comparing steady-state concentrations, which can be confounded by high inter- and intra-subject variability.
This application note details a robust methodology for conducting high-precision pharmacokinetic studies of zonisamide using a stable isotope-labeled (SIL) tracer. This advanced technique, often called a "microtracer" study, involves the co-administration of a therapeutic dose of unlabeled zonisamide with an intravenous, non-pharmacologically active microdose of a SIL-zonisamide tracer.[5][6] By using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously measure the concentrations of both the drug and the tracer in plasma, it is possible to determine key pharmacokinetic parameters, such as absolute bioavailability and clearance, with exceptional accuracy within a single study arm. This approach minimizes variability, reduces study complexity, and provides definitive data crucial for drug development and regulatory submissions.
Rationale for the Stable Isotope Tracer Approach
The core advantage of the SIL tracer methodology lies in its ability to differentiate between two pools of the same drug within the same biological system.[6][7] The therapeutic oral dose (unlabeled) undergoes absorption and first-pass metabolism, while the intravenous SIL tracer dose bypasses these processes, serving as a direct measure of systemic distribution and elimination.
Key benefits include:
-
Reduced Variability: Each subject acts as their own control, as the oral and intravenous PK profiles are determined simultaneously, eliminating inter-subject variability that plagues parallel-group study designs.
-
Enhanced Accuracy: Provides a direct, precise measurement of absolute bioavailability (F) without the need for a separate IV-only dosing period, which assumes that clearance remains constant between study periods.
-
Safety: The tracer dose is a "microdose," typically 1/100th or less of the therapeutic dose, posing no additional pharmacological or toxicological risk to the subject.[5]
-
Efficiency: A single, well-designed tracer study can replace multiple conventional PK studies, accelerating the drug development timeline.
Experimental Design & Workflow
A typical clinical study using this approach involves administering unlabeled zonisamide to subjects until they reach steady-state concentrations. Subsequently, a single intravenous microdose of SIL-zonisamide is administered concurrently with the next oral dose. Serial blood samples are collected over a defined period to capture the full pharmacokinetic profile.
Caption: High-level workflow for a zonisamide stable isotope tracer study.
Detailed Protocols
Materials & Reagents
-
Zonisamide reference standard (>99% purity)
-
Stable Isotope Labeled Zonisamide (e.g., ¹³C₆-Zonisamide, as internal standard for tracer)
-
Stable Isotope Labeled Zonisamide Internal Standard (e.g., ¹³C₆,²H₄-Zonisamide, for unlabeled drug)
-
LC-MS Grade Acetonitrile, Methanol, Water, and Formic Acid
-
Human Plasma (K₂EDTA as anticoagulant)
-
96-well collection and protein precipitation plates
Protocol: Plasma Sample Preparation
This protocol utilizes a straightforward protein precipitation method, which is robust and effective for extracting zonisamide from plasma.[8][9]
-
Thaw Samples: Allow subject plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature. Vortex gently for 10 seconds.
-
Aliquot: Pipette 50 µL of plasma from each sample into a 96-well protein precipitation plate.
-
Add Internal Standard: Add 200 µL of precipitation solution (Acetonitrile containing 100 ng/mL of ¹³C₆,²H₄-Zonisamide and 10 ng/mL of ¹³C₆-Zonisamide) to each well. The differential concentrations reflect the expected therapeutic vs. microdose levels.
-
Precipitate & Mix: Seal the plate and vortex for 2 minutes at 1200 rpm to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.
-
Dilute (Optional): Add 50 µL of LC-MS grade water to each well to reduce the organic solvent concentration, which can improve chromatographic peak shape. Seal the plate.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
Protocol: LC-MS/MS Bioanalytical Method
The following parameters provide a validated starting point for the simultaneous quantification of zonisamide and its stable isotope tracer. Method optimization is always recommended.[10][11]
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and short run times essential for high-throughput analysis.[10] |
| Column | C18 or Amide Column (e.g., 2.1 x 50 mm, 1.7 µm) | C18 offers robust reversed-phase retention; Amide columns can provide alternative selectivity.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good elution strength for zonisamide. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and pressure. |
| Gradient | 5% B to 95% B over 2.0 min, hold 0.5 min, re-equilibrate | A rapid gradient is sufficient to elute zonisamide and wash the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
| Column Temp | 40 °C | Improves peak shape and run-to-run reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the specificity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Zonisamide ionizes efficiently in positive mode.[10] |
| MRM Transitions | Zonisamide: 213.0 -> 132.1¹³C₆-Zonisamide: 219.0 -> 138.1¹³C₆,²H₄-Zonisamide: 223.0 -> 142.1 | Q1 (precursor ion) -> Q3 (product ion). These transitions are specific and provide robust signal. |
| Source Temp | 500 °C | Optimized for efficient desolvation of the mobile phase. |
Protocol: Bioanalytical Method Validation
The described analytical method must be fully validated according to regulatory guidelines to ensure the integrity of the pharmacokinetic data.[12][13][14] Validation demonstrates that the method is reliable and reproducible for its intended use.
Core Validation Parameters (as per FDA/ICH M10 Guidance): [13][15]
-
Selectivity & Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank matrix from at least six unique sources.
-
Calibration Curve: A minimum of six non-zero calibrators spanning the expected concentration range. The curve should be fitted with an appropriate model (e.g., linear or quadratic, with 1/x² weighting). The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analysis of QC samples at a minimum of four levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in at least five replicates. The mean accuracy should be within ±15% of nominal (±20% at LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Pharmacokinetic Modeling & Data Analysis
Following the generation of concentration-time data for both unlabeled zonisamide (from oral dosing) and SIL-zonisamide (from IV tracer), the pharmacokinetic parameters can be calculated.
Caption: Logical flow for calculating key PK parameters from tracer data.
Software: Pharmacokinetic analysis is performed using specialized, validated software such as Phoenix® WinNonlin®, NONMEM®, or similar platforms.[16][17][18]
Key Parameters Derived:
-
Area Under the Curve (AUC): AUC for the oral dose (AUC_oral) and the IV tracer (AUC_iv) are calculated using the linear trapezoidal rule.
-
Clearance (CL): Total systemic clearance is calculated directly from the IV tracer data: CL = Dose_iv / AUC_iv.
-
Volume of Distribution (Vd): The volume of distribution is also calculated from the IV tracer data.
-
Absolute Bioavailability (F): This is the primary endpoint for many tracer studies. It is calculated by comparing the dose-normalized AUCs: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
-
Half-Life (T½): The elimination half-life can be determined from the terminal slope of both the oral and IV concentration-time curves, which should be parallel. Zonisamide has a long half-life of approximately 50-69 hours.[2][3]
Table 2: Typical Pharmacokinetic Parameters for Zonisamide
| Parameter | Typical Value | Source |
|---|---|---|
| Half-Life (T½) | 63 - 69 hours | [2] |
| Time to Peak (Tmax) | 2 - 5 hours | [3] |
| Bioavailability (F) | ~100% | [19] |
| Protein Binding | ~40-50% | [1][4] |
| Metabolism | Hepatic, primarily via CYP3A4 |[3][4] |
Conclusion & Applications
The use of a stable isotope tracer provides an unparalleled level of precision and accuracy for characterizing the pharmacokinetics of zonisamide. This application note provides a comprehensive framework, from study design and bioanalytical execution to pharmacokinetic modeling. The robust, validated LC-MS/MS method ensures the generation of high-quality data, while the tracer methodology itself minimizes confounding variables. The resulting data are critical for informing dosing regimens, supporting regulatory filings for new formulations or indications, and for conducting definitive drug-drug interaction studies as recommended by agencies like the EMA and FDA.[20][21][22]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]
-
FDA Law Blog. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Tariq, M. & Babar, A. (2023). Zonisamide. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13(Suppl 1), S5–S9. [Link]
-
ResearchGate. (n.d.). Steady-State Pharmacokinetics of Zonisamide, an Antiepileptic Agent for Treatment of Refractory Complex Partial Seizures. [Link]
-
Kochak, G. M., et al. (1998). Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures. Journal of Clinical Pharmacology, 38(2), 166-71. [Link]
-
European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]
-
EVerest Group. (2024). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. [Link]
-
Al-Ghobashy, M. A., et al. (2015). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 990, 133-140. [Link]
-
InsightRX. (n.d.). InsightRX Apollo PK/PD Analytics for Clinical Trials. [Link]
-
Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. [Link]
-
European Medicines Agency. (1997). Note for Guidance on the Investigation of Drug Interactions. [Link]
-
Boomer.org. (n.d.). Pharmacokinetic Software. [Link]
-
Biomedical Simulations Resource. (n.d.). ADAPT. [Link]
-
Certara. (n.d.). Phoenix® PK/PD Platform. [Link]
-
Zonisamide. (2023). Neurology Clinical Practice. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]
-
Wicha, S. G., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine, 62(7), 1288-1300. [Link]
-
Maastricht University. (n.d.). Stable Isotope Methodology. [Link]
-
Mandic, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4899. [Link]
-
ResearchGate. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]
-
Bickel, P. E., et al. (2014). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Adipocyte, 3(4), 303–309. [Link]
-
Sonawane, S. S., et al. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1). [Link]
-
Creative Proteomics. (2022). Stable Isotope Tracer Technique. [Link]
Sources
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 7. youtube.com [youtube.com]
- 8. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. bgosoftware.com [bgosoftware.com]
- 17. pharmpk.com [pharmpk.com]
- 18. certara.com [certara.com]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zonisamide-13C2-15N in preclinical ADME studies
Here is the detailed application note and protocol for the application of Zonisamide-13C2-15N in preclinical ADME studies.
Application Note & Protocol
Topic: Application of Zonisamide-13C2-15N in Preclinical ADME Studies
Document ID: AN-ZNS-ADME-2026
Version: 1.0
Abstract
The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug development, providing critical insights into its pharmacokinetic profile and safety. Stable isotope labeling (SIL) has emerged as an indispensable technique, offering a safer and more precise alternative to traditional radiolabeling for these studies.[1][2] This document provides a comprehensive technical guide on the application of Zonisamide-13C2-15N, a stable isotope-labeled analog of the antiepileptic drug Zonisamide, in preclinical ADME workflows. We present detailed protocols for in vitro metabolic stability, in vivo pharmacokinetics (PK), and mass balance studies, grounded in scientific best practices. The guide is designed for researchers, scientists, and drug development professionals, explaining not only the methodologies but also the scientific rationale behind experimental design and data interpretation to ensure robust and reliable outcomes.
Introduction: The Role of Stable Isotopes in ADME
Preclinical ADME studies are fundamental to understanding how a new chemical entity (NCE) behaves within a biological system. These studies inform dose selection, predict potential drug-drug interactions, and are essential components of regulatory submissions.[3] Historically, radiolabeled compounds (e.g., with ¹⁴C or ³H) were the standard for these investigations. However, the use of radioactive materials presents significant logistical and safety challenges, including specialized handling, waste disposal, and limitations on use in human studies.
Stable isotope-labeled (SIL) compounds, which incorporate heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium), offer a superior alternative.[4] They are non-radioactive, making them safer and easier to handle.[4] Critically, their physicochemical properties are nearly identical to the unlabeled parent drug, yet they are distinguishable by mass spectrometry (MS). This makes them the "gold standard" for use as internal standards in quantitative bioanalysis and powerful tools for metabolite identification.[5][6][7] Zonisamide-13C2-15N, with its strategically placed heavy atoms, provides a distinct mass shift that is ideal for sensitive and specific detection in complex biological matrices.
Zonisamide: Pharmacokinetic and Metabolic Profile
Zonisamide is a sulfonamide anticonvulsant used for treating partial seizures.[8][9] Its mechanism involves blocking voltage-sensitive sodium channels and T-type calcium channels.[10][11][12] A clear understanding of its ADME profile is crucial for its safe and effective use and serves as a basis for the studies described herein.
-
Absorption: Zonisamide is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 2 to 6 hours.[10][11][12]
-
Distribution: It exhibits a unique distribution characteristic, binding saturatably to erythrocytes, which results in higher concentrations in red blood cells than in plasma.[10] Its binding to plasma proteins is relatively low at around 40%.[9][10]
-
Metabolism: The liver is the primary site of metabolism. Zonisamide is metabolized via two main pathways: acetylation to form N-acetyl zonisamide and, more significantly, reductive cleavage of the benzisoxazole ring by cytochrome P450 3A4 (CYP3A4) to form an open-ring metabolite, 2-sulfamoylacetyl phenol (SMAP).[8][9][13] Importantly, Zonisamide does not induce its own metabolism.[8][11]
-
Excretion: Elimination occurs primarily through the kidneys, with the drug being excreted in the urine as the parent compound, N-acetyl zonisamide, and the glucuronide of SMAP.[12][13]
Zonisamide-13C2-15N: The Analytical Tool
The labeled analog, Zonisamide-13C2-15N, is designed for robust bioanalytical performance. The incorporation of two ¹³C atoms and one ¹⁵N atom provides a +3 Dalton mass shift, which is sufficient to move it beyond the isotopic contribution of the unlabeled molecule, ensuring clear differentiation in mass spectrometric analysis.
| Property | Zonisamide | Zonisamide-13C2-15N |
| Chemical Formula | C₈H₈N₂O₃S | C₆¹³C₂H₈N¹⁵NO₃S |
| Molar Mass | ~212.22 g/mol | ~215.22 g/mol |
| Mass Difference | N/A | +3.00 Da |
Preclinical Study Protocols Using Zonisamide-13C2-15N
The following protocols are designed to be comprehensive, self-validating systems, incorporating necessary controls and quality checks to ensure data integrity.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of Zonisamide by measuring its rate of disappearance when incubated with human liver microsomes (HLMs), which are rich in CYP enzymes like CYP3A4.
Rationale: This assay provides a rapid and cost-effective prediction of a drug's hepatic metabolic clearance in vivo. A compound that is rapidly metabolized in this system is likely to have high first-pass metabolism and a short half-life in the body.[14] The protocol uses Zonisamide-13C2-15N as an internal standard to ensure accurate quantification despite variations in sample processing or instrument response.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assessment.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Zonisamide
-
Zonisamide-13C2-15N (Internal Standard, IS)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Positive Control (e.g., Testosterone - a known CYP3A4 substrate)
-
Incubator/shaker, centrifuge, LC-MS/MS system
Step-by-Step Protocol:
-
Preparation:
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Prepare a 1 µM working solution of Zonisamide in phosphate buffer.
-
Prepare the quenching solution: Acetonitrile containing 100 ng/mL of Zonisamide-13C2-15N.
-
-
Incubation Setup:
-
In triplicate, add 198 µL of the HLM suspension to microcentrifuge tubes.
-
Add 2 µL of the 1 µM Zonisamide working solution to each tube.
-
Set up negative control tubes containing HLMs and Zonisamide but without the NADPH regenerating system.
-
Pre-incubate all tubes for 5 minutes at 37°C in a shaking water bath.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of the NADPH regenerating system to each tube (except negative controls). This is your T=0 starting point.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take a 50 µL aliquot from the reaction mixture.
-
Immediately add the aliquot to a new tube containing 150 µL of the ice-cold quenching solution (ACN + IS). This stops the reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex all quenched samples thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of Zonisamide relative to the Zonisamide-13C2-15N internal standard.
-
-
Data Analysis:
-
Calculate the percentage of Zonisamide remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the % remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To characterize the plasma concentration-time profile of Zonisamide following oral administration in rats and determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Rationale: This study is essential for understanding the rate and extent of drug absorption and its persistence in systemic circulation.[15] It provides the foundational data for designing efficacy and toxicology studies.[16] Using Zonisamide-13C2-15N as the internal standard during sample analysis is critical for achieving the high accuracy and precision required by regulatory agencies.[5][6]
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Materials:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Zonisamide
-
Zonisamide-13C2-15N (for bioanalysis)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (e.g., K2EDTA-coated)
-
Standard lab equipment for dosing and blood collection
-
LC-MS/MS system
Step-by-Step Protocol:
-
Animal Preparation and Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast rats overnight (with free access to water) before dosing.
-
Prepare a Zonisamide dosing formulation at a concentration suitable for a 10 mg/kg dose in a 5 mL/kg volume.
-
Administer the dose accurately via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100-150 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into K2EDTA-coated tubes, mix gently, and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to uniquely labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of Zonisamide.
-
Thaw study samples, calibration standards, and QCs.
-
To a 50 µL aliquot of each sample, add 150 µL of protein precipitation solution (Acetonitrile containing Zonisamide-13C2-15N as the internal standard).
-
Vortex and centrifuge to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler plate for analysis.
-
Quantify Zonisamide concentrations against the calibration curve. The IS normalizes for any variability in extraction or instrument response.
-
-
Pharmacokinetic Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Plot the mean plasma concentration versus time profile.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) to determine key parameters.
-
Expected PK Parameters (Hypothetical Data):
| Parameter | Unit | Value | Description |
|---|---|---|---|
| Cmax | ng/mL | ~2500 | Maximum observed plasma concentration |
| Tmax | h | 2-4 | Time to reach Cmax[10] |
| AUC(0-last) | ng*h/mL | ~35000 | Area under the curve to the last time point |
| t½ | h | ~50-60 | Elimination half-life[10][11] |
Protocol 3: Preclinical Mass Balance Study in Rats
Objective: To determine the primary routes and rate of excretion of Zonisamide and its metabolites following a single oral dose.
Rationale: A mass balance study is crucial for understanding the complete disposition of a drug.[17][] It quantifies the contribution of renal and fecal pathways to the drug's overall elimination.[] This information is vital for designing human ADME studies and is a key component of regulatory submissions.[17][19] Using a labeled compound allows for the tracking of all drug-related material, not just the parent drug.
Metabolic Pathway of Zonisamide:
Caption: Primary metabolic pathways of Zonisamide.[8][12][13]
Materials:
-
Male Sprague-Dawley rats (n=3)
-
Zonisamide-13C2-15N
-
Metabolic cages for separate collection of urine and feces
-
Homogenizer for feces
-
Scintillation counter or LC-MS/MS for quantification
Step-by-Step Protocol:
-
Dosing and Housing:
-
Administer a single oral dose of Zonisamide-13C2-15N (e.g., 10 mg/kg) to rats.
-
Immediately place each rat in an individual metabolic cage.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours).
-
Record the total weight of feces and volume of urine collected at each interval.
-
Rinse the collection apparatus with water to ensure quantitative recovery; add the rinse to the respective urine sample.
-
-
Sample Processing:
-
Urine: Mix samples well. Take an aliquot for direct analysis.
-
Feces: Add a known amount of water (e.g., 2-3x the fecal weight) and homogenize thoroughly to create a uniform slurry. Take an aliquot for analysis.
-
-
Quantification:
-
Analyze aliquots of urine and fecal homogenates by LC-MS/MS to determine the concentration of total Zonisamide-related material. This is achieved by measuring the parent labeled drug and searching for metabolites that retain the isotopic label.
-
-
Data Analysis:
-
Calculate the total amount of drug-related material excreted in urine and feces for each collection interval.
-
Calculate the cumulative percentage of the administered dose recovered in each matrix over the entire study period.
-
Acceptance Criterion: The total recovery (urine + feces) should ideally be greater than 85% to be considered a complete mass balance study.[20]
-
Conclusion
The stable isotope-labeled compound Zonisamide-13C2-15N is a powerful and versatile tool for the comprehensive evaluation of Zonisamide's ADME properties in a preclinical setting. Its application as a "gold standard" internal standard ensures the accuracy and precision of pharmacokinetic data. Furthermore, its use in metabolic stability and mass balance studies allows for a clear, definitive understanding of the drug's metabolic fate and routes of elimination. The protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data essential for advancing drug development programs and fulfilling regulatory requirements.
References
-
Zonisamide – a review of experience and use in partial seizures - PMC - NIH. (Source: National Institutes of Health). [Link]
-
Zonisamide - StatPearls - NCBI Bookshelf - NIH. (Source: National Institutes of Health). [Link]
-
Zonisamide - Wikipedia. (Source: Wikipedia). [Link]
-
Zonisamide | C8H8N2O3S | CID 5734 - PubChem - NIH. (Source: National Institutes of Health). [Link]
-
Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed. (Source: National Institutes of Health). [Link]
-
Use of Isotopically Labeled Compounds in Drug Discovery | Request PDF - ResearchGate. (Source: ResearchGate). [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (Source: National Institutes of Health). [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. (Source: ACS Publications). [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (Source: National Institutes of Health). [Link]
-
Stable Isotope Labelled Compounds in Metabolism and Analytical tools. (Source: Pharmatutor). [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (Source: Metabolic Solutions). [Link]
-
The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC. (Source: National Institutes of Health). [Link]
-
ZONEGRAN® (zonisamide) capsules, for oral administration - accessdata.fda.gov. (Source: U.S. Food and Drug Administration). [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. (Source: Synthink). [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (Source: National Institutes of Health). [Link]
-
Why cancer drug programs need human mass balance studies - Certara. (Source: Certara). [Link]
-
Human Mass Balance Studies | QPS. (Source: QPS). [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). (Source: JPST). [Link]
-
Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (Source: National Institutes of Health). [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (Source: Springer Link). [Link]
-
Zonisamide: Chemistry, mechanism of action, and pharmacokinetics - ResearchGate. (Source: ResearchGate). [Link]
-
What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed. (Source: National Institutes of Health). [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. (Source: ResearchGate). [Link]
-
V B. Metabolism and Pharmacokinetic Studies - FDA. (Source: U.S. Food and Drug Administration). [Link]
-
In vivo Pharmacokinetic Studies | Dog and Rodent PK - Aurigene Pharmaceutical Services. (Source: Aurigene). [Link]
-
Drugmakers request changes to FDA's mass balance studies guidance - RAPS. (Source: RAPS). [Link]
-
In Vitro Metabolism Studies - Creative Biolabs. (Source: Creative Biolabs). [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC - NIH. (Source: National Institutes of Health). [Link]
-
Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond | Quotient Sciences. (Source: Quotient Sciences). [Link]
-
FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - ProPharma. (Source: ProPharma). [Link]
-
Zonisamide: its pharmacology, efficacy and safety in clinical trials - PubMed. (Source: National Institutes of Health). [Link]
-
Human radiolabeled mass balance studies supporting the FDA approval of new drugs - NIH. (Source: National Institutes of Health). [Link]
-
Zonegran, INN-Zonisamide - European Medicines Agency. (Source: European Medicines Agency). [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry - FDA. (Source: U.S. Food and Drug Administration). [Link]
-
The Effect of Zonisamide on Memory Processes - A Preclinical Study - PubMed. (Source: National Institutes of Health). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. metsol.com [metsol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zonisamide - Wikipedia [en.wikipedia.org]
- 10. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. certara.com [certara.com]
- 20. What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address matrix effects in zonisamide LC-MS/MS analysis
Welcome to the technical support center for zonisamide LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in the bioanalysis of zonisamide. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction to Zonisamide and Matrix Effects
Zonisamide is an antiepileptic drug with a unique chemical structure (1,2-benzisoxazole-3-methanesulfonamide) and a complex mechanism of action, which includes blocking sodium and calcium channels.[1][2][3] Its pharmacokinetic profile, characterized by rapid absorption and a long half-life, necessitates reliable and accurate quantification in biological matrices for therapeutic drug monitoring and pharmacokinetic studies.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of zonisamide in complex biological samples due to its high sensitivity and specificity.[6][7] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which can lead to erroneous results.[8] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components in the sample matrix.[8][9][10][11] This can compromise method performance, leading to poor accuracy, imprecision, and non-linearity.[8]
This guide provides practical, field-proven insights to help you identify, understand, and mitigate matrix effects in your zonisamide LC-MS/MS assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your zonisamide analysis, with a focus on diagnosing and resolving problems related to matrix effects.
Q1: I'm observing poor reproducibility and accuracy in my quality control (QC) samples. Could this be a matrix effect?
A1: Yes, poor reproducibility and accuracy are hallmark signs of uncompensated matrix effects. The issue often arises when the matrix components vary between individual samples or between your calibration standards and the study samples.
Causality: Endogenous phospholipids, salts, and metabolites present in biological matrices like plasma or serum can co-elute with zonisamide and interfere with the ionization process in the mass spectrometer's source.[10] This interference can either suppress or enhance the zonisamide signal, leading to inconsistent quantification.[8][9]
Troubleshooting Steps:
-
Evaluate Your Internal Standard (IS):
-
Are you using a stable isotope-labeled (SIL) internal standard? A SIL-IS (e.g., ¹³C₆-zonisamide) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing the most accurate correction.
-
If using a structural analog IS: Ensure it has very similar chromatographic retention, extraction recovery, and ionization properties to zonisamide. However, be aware that even a closely related analog may not perfectly mimic zonisamide's behavior in the presence of matrix interferences.
-
-
Assess Your Sample Preparation:
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components, especially phospholipids.[6] If you are using PPT, consider more rigorous cleanup techniques.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the selective extraction of zonisamide while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup.[12][13] Select a sorbent chemistry (e.g., reversed-phase, ion-exchange) that strongly retains zonisamide while allowing matrix components to be washed away. Develop a robust wash and elution protocol.
-
-
Optimize Your Chromatography:
-
Increase Chromatographic Resolution: A longer column, a smaller particle size, or a slower gradient can help separate zonisamide from co-eluting matrix components. The goal is to have zonisamide elute in a "clean" region of the chromatogram.
-
Use a Post-Column Infusion Experiment: This technique can help visualize regions of ion suppression in your chromatogram. A constant infusion of zonisamide solution is introduced into the LC flow after the column. When a blank matrix sample is injected, any dips in the zonisamide signal indicate retention times where matrix components are causing ion suppression.[13]
-
Q2: My assay sensitivity is lower than expected. How can I determine if ion suppression is the cause?
A2: A significant drop in sensitivity, especially when analyzing biological samples compared to neat solutions, strongly suggests ion suppression.
Causality: Co-eluting matrix components compete with zonisamide for the available charge in the ESI source, reducing the efficiency of zonisamide ionization and leading to a weaker signal.[11]
Troubleshooting Workflow:
Caption: Workflow for diagnosing ion suppression.
Mitigation Strategies for Ion Suppression:
-
Improve Sample Cleanup: As detailed in Q1, move to a more effective sample preparation technique like SPE or LLE.
-
Chromatographic Separation: Adjust your LC method to move the zonisamide peak away from areas of high ion suppression.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for zonisamide analysis?
A1: The most effective internal standard is a stable isotope-labeled (SIL) version of zonisamide, such as ²H₄,¹⁵N-Zonisamide.[14] A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte. This means it will co-elute chromatographically and experience the same degree of matrix effect and extraction variability as zonisamide, providing the most accurate and precise correction. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to zonisamide under the specific analytical conditions.[15]
Q2: How do I quantitatively assess the matrix effect during method validation?
A2: A quantitative assessment of the matrix effect is a critical component of bioanalytical method validation. The most common approach involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Blank Matrix Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.
-
Process Blank Matrix: Extract the blank matrix samples using your established sample preparation procedure.
-
Prepare Two Sets of Samples:
-
Set 1 (Post-Spiked Matrix): Spike the extracted blank matrix supernatant with zonisamide and the internal standard at low and high QC concentrations.
-
Set 2 (Neat Solution): Prepare solutions of zonisamide and the internal standard in the reconstitution solvent at the same low and high QC concentrations.
-
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Data Presentation: Matrix Effect Assessment
| Parameter | Formula | Acceptance Criteria |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution) | Should be consistent across different lots. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%. |
This structured experiment ensures that your method is not susceptible to variability in matrix effects between different subjects, a key requirement for robust bioanalysis.
Q3: Can I use a simple protein precipitation method for zonisamide analysis?
A3: While a simple protein precipitation (PPT) with a solvent like acetonitrile can be used, it is generally not recommended for regulatory bioanalysis due to its limited ability to remove interfering matrix components, particularly phospholipids.[6] This can lead to significant matrix effects and a buildup of contaminants on the LC column and in the MS source.
If you must use PPT, consider these enhancements:
-
Phospholipid Depletion Plates: These specialized plates contain a sorbent that selectively removes phospholipids from the sample after protein precipitation.
-
Post-PPT Dilution: Further diluting the supernatant after precipitation can lessen the impact of the remaining matrix components.[6]
For a more robust and reliable assay, especially for clinical or preclinical studies, investing in the development of an LLE or SPE method is highly advisable.[12][13]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Zonisamide from Human Plasma
This protocol provides a general framework for developing a robust SPE method for zonisamide. Optimization will be required for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute zonisamide and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Caption: Solid-Phase Extraction Workflow.
References
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI.[Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2018). Bioanalysis.[Link]
-
Zonisamide. PubChem.[Link]
-
Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. (2004). Epilepsy & Behavior.[Link]
- Oral pharmaceutical composition comprising zonisamide and process of preparation thereof.
-
Zonisamide. (2023). StatPearls.[Link]
-
Zonisamide LC-MS/MS derived analytical readouts. ResearchGate.[Link]
-
Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS. (2020). Analytical Chemistry.[Link]
-
Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. (2022). Pharmaceuticals.[Link]
-
A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by. (2016). Analytical Methods.[Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023). LCGC.[Link]
-
Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. (2022). MDPI.[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). Journal of AOAC INTERNATIONAL.[Link]
-
A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. (2014). Journal of Chromatography B.[Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research.[Link]
-
Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. (2012). Journal of Bioequivalence & Bioavailability.[Link]
Sources
- 1. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20190209529A1 - Oral pharmaceutical composition comprising zonisamide and process of preparation thereof - Google Patents [patents.google.com]
- 3. bdigital.ipg.pt [bdigital.ipg.pt]
- 4. researchgate.net [researchgate.net]
- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ionization efficiency for Zonisamide-13C2-15N in ESI-MS
Welcome to the technical support resource for the quantitative analysis of Zonisamide and its stable isotope-labeled internal standard (SIL-IS), Zonisamide-13C2-15N, using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies.
Introduction: The Analytical Challenge
Zonisamide is a sulfonamide-containing antiepileptic drug. Its robust quantification is critical in therapeutic drug monitoring (TDM) and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Zonisamide-13C2-15N, is the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision in LC-MS/MS analysis.[1][2] However, achieving optimal ionization efficiency and maintaining a stable signal requires careful optimization of both chromatographic and mass spectrometric parameters. This guide provides a framework for this optimization process and a logical approach to troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the ESI-MS analysis of Zonisamide.
Q1: What is the optimal ionization mode for Zonisamide analysis?
A1: Zonisamide contains a primary amine and a sulfonamide group, making it amenable to protonation. Therefore, positive electrospray ionization (ESI+) is the preferred mode. Published methods consistently utilize ESI+ for sensitive detection of Zonisamide and its analogs.[3][4]
Q2: Why is a stable isotope-labeled internal standard like Zonisamide-13C2-15N recommended?
A2: A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and has nearly identical physicochemical properties.[1] This allows it to effectively compensate for variations in sample preparation, chromatography, and, most importantly, ionization efficiency due to matrix effects.[2] Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, ensuring the analyte/IS peak area ratio remains constant and quantification is accurate.[1][5]
Q3: What are typical starting conditions for LC-MS/MS analysis of Zonisamide?
A3: Based on validated clinical methods, a robust starting point can be established. These parameters should always be optimized for your specific instrument and application.[3][6][7][8]
| Parameter | Recommended Starting Condition | Rationale & Notes |
| LC Column | C18 or C8 (e.g., 2.1 x 100 mm, <3 µm) | Provides good reversed-phase retention for Zonisamide. Some methods also report success with amide columns.[3][8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that provides protons (H+) to facilitate efficient ionization in ESI+ mode.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better chromatographic efficiency and lower backpressure.[3][10] |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B). | A gradient ensures good retention of Zonisamide while eluting more polar matrix components early and less polar components later, reducing ion suppression.[11] |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources.[3] |
| Injection Volume | 1 - 10 µL | Keep as low as possible to minimize matrix load and maintain good peak shape.[3] |
| ESI Mode | Positive Ion (ESI+) | Optimal for protonating Zonisamide.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | A critical parameter for establishing a stable electrospray. Must be optimized empirically.[9][12] |
| Source Temp. | 150 °C | Heats the ion source block to aid in initial desolvation.[3] |
| Desolvation Temp. | 350 - 500 °C | This heated gas is crucial for evaporating solvent from the ESI droplets to release gas-phase ions.[3][9] |
| Nebulizer Gas | 30 - 60 psi (Nitrogen) | Assists in forming a fine aerosol of charged droplets. Higher LC flow rates generally require higher nebulizer pressures.[9][13] |
| Drying Gas Flow | 5 - 12 L/min (Nitrogen) | Sweeps away uncharged solvent vapor, preventing re-condensation and improving ion transmission into the vacuum system.[13] |
Q4: What MRM transitions should I monitor for Zonisamide and Zonisamide-13C2-15N?
A4: The precursor ion will be the protonated molecule [M+H]+. For Zonisamide (MW ≈ 212.23), this will be m/z 213.2. For Zonisamide-13C2-15N (MW ≈ 215.22), this will be m/z 216.2. Product ions must be determined by infusing a standard solution and performing a product ion scan. A common fragmentation involves the loss of the SO2 group. Always optimize collision energy for at least two transitions per analyte for confident identification and quantification.
Part 2: Troubleshooting Guides
This section provides systematic approaches to common problems encountered during method development and routine analysis.
Guide 1: Low Signal Intensity or Poor Sensitivity
Low signal is one of the most frequent challenges. The cause can be chemical (poor ionization) or instrumental (sub-optimal settings). Follow this workflow to diagnose and resolve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 10. A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Preventing cross-contamination with Zonisamide-13C2-15N
A Researcher's Guide to Preventing Cross-Contamination in Quantitative Analysis
Welcome to the Technical Support Center for Zonisamide-13C2-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the proper handling of this stable isotope-labeled (SIL) internal standard. As Senior Application Scientists, we have compiled this resource to ensure the integrity and accuracy of your experimental results by mitigating the risks of cross-contamination.
Zonisamide-13C2-15N is intended for use as an internal standard for the quantification of zonisamide by GC- or LC-MS.[1] Its high isotopic purity is crucial for accurate bioanalysis. However, improper handling can lead to cross-contamination, compromising the reliability of your data. This guide provides a structured approach to understanding, preventing, and troubleshooting such issues.
Part 1: Understanding the Root Causes of Zonisamide-13C2-15N Cross-Contamination
Cross-contamination, often observed as "carryover" in analytical systems, occurs when remnants of a sample or standard from a previous injection appear in a subsequent analysis.[2] With highly concentrated SIL internal standards like Zonisamide-13C2-15N, even minute residual amounts can significantly impact the quantification of the unlabeled analyte in subsequent samples.
Key Sources of Contamination:
-
Autosampler and Injection System: The needle, syringe, injection port, and sample loops are common areas where residues can adhere.[2][3]
-
LC System Hardware: Tubing, fittings, and valves can harbor contaminants, especially in areas with poor flow dynamics.[4]
-
Chromatography Column: The column itself can retain the analyte or internal standard, which may then elute in subsequent runs.[2]
-
Mass Spectrometer Ion Source: The ion source can become contaminated, leading to persistent background signals.[4]
-
Improper Stock Solution Handling: Cross-contamination between high-concentration stock solutions and samples during preparation is a frequent, yet preventable, source of error.
Below is a diagram illustrating the potential pathways for cross-contamination in a typical LC-MS system.
Caption: Potential pathways for Zonisamide-13C2-15N carryover in an LC-MS system.
Part 2: Troubleshooting Guides in a Q&A Format
This section addresses specific issues you might encounter during your experiments, providing step-by-step solutions grounded in scientific principles.
Q1: I'm seeing a significant peak for Zonisamide-13C2-15N in my blank injections immediately following a high-concentration standard. What should I do?
This is a classic case of system carryover. The primary goal is to identify the source and implement a rigorous cleaning protocol.
Troubleshooting Protocol: Identifying and Eliminating System Carryover
-
Isolate the Contamination Source:
-
Step 1.1: System Blank vs. Method Blank: Inject a "system blank" (mobile phase injected directly, bypassing the sample preparation steps) after a high-concentration standard. If the carryover peak persists, the contamination is likely within the LC-MS system. If the peak is absent, the contamination may be occurring during sample preparation.
-
Step 1.2: Bypassing Components: To further pinpoint the source within the LC-MS, systematically bypass components. Start by removing the column and making an injection. If the carryover is significantly reduced, the column is a major contributor. If it persists, the issue is likely in the autosampler or transfer lines.
-
-
Implement a Targeted Cleaning Strategy:
-
Step 2.1: Optimize Needle Wash: Ensure your autosampler's needle wash is effective. Use a wash solution that is a stronger solvent for zonisamide than your mobile phase. A multi-solvent wash (e.g., a sequence of strong organic, followed by an aqueous/organic mix) is often more effective than a single solvent.
-
Step 2.2: System Flush: If carryover is systemic, a thorough system flush is necessary. Disconnect the column and detector before flushing.
Solvent Purpose Flush Duration (at typical flow rates) High Purity Water Removes buffers and salts 20-30 minutes Isopropanol Removes a broad range of organic residues 30-45 minutes Acetonitrile Strong organic solvent for many compounds 20-30 minutes Methanol Alternative strong organic solvent 20-30 minutes Mobile Phase Re-equilibration 15-20 minutes -
Step 2.3: Column-Specific Cleaning: If the column is identified as the source, follow the manufacturer's recommendations for cleaning. A common procedure for reverse-phase columns is to flush with progressively stronger organic solvents.
-
-
Verify Cleaning Efficacy: After cleaning, inject multiple blank samples to ensure the carryover has been reduced to an acceptable level. According to EMA guidelines, carryover in a blank sample following a high concentration standard should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[5]
Q2: My Zonisamide-13C2-15N stock solution appears to be contaminating my low-level calibration standards. How can I prevent this?
This points to cross-contamination during the sample preparation workflow. Implementing stringent handling protocols is crucial.
Prevention Protocol: Aseptic Handling of Stock Solutions
-
Dedicated Pipettes and Tips: Use dedicated, positive-displacement pipettes or tips for high-concentration stock solutions of Zonisamide-13C2-15N to prevent aerosol contamination of other pipettes.
-
Sequential Preparation: Prepare calibration standards in ascending order of concentration, from the lowest to the highest. Prepare the Zonisamide-13C2-15N spiking solution in a separate area from the preparation of the calibration curve and quality control (QC) samples.
-
Physical Separation: Maintain separate sets of glassware and consumables for high-concentration standards and low-concentration samples.[3]
-
Regular Cleaning: Thoroughly clean workspaces and equipment between uses.
The following workflow diagram illustrates a best-practice approach to preparing calibration standards to minimize cross-contamination.
Caption: Segregated workflow for preparing calibration standards and internal standard spiking.
Q3: I've noticed a slight shift in the retention time of Zonisamide-13C2-15N compared to the unlabeled zonisamide. Is this normal, and can it affect my results?
A small retention time shift between an analyte and its stable isotope-labeled internal standard can sometimes occur, particularly with deuterium labeling due to isotopic effects. While Zonisamide-13C2-15N uses heavier isotopes (13C and 15N) which generally minimize this effect, slight differences can still arise.[6]
Key Considerations:
-
Co-elution is Ideal: The primary assumption when using a SIL internal standard is that it co-elutes with the analyte, ensuring both experience the same matrix effects and ionization suppression/enhancement.
-
Impact of Separation: A significant separation could mean that the analyte and internal standard are eluting into the mass spectrometer at slightly different times, potentially experiencing different levels of matrix effects, which can compromise the accuracy of quantification.
-
Chromatographic Optimization: If a noticeable shift is observed, re-evaluate your chromatographic method. Slower gradient slopes or isocratic elution can sometimes improve co-elution.
-
Acceptance Criteria: During method validation, the retention times of the analyte and internal standard should be consistent across all runs. The peak shapes should also be similar.
Part 3: Frequently Asked Questions (FAQs)
-
What are the recommended storage conditions for Zonisamide-13C2-15N stock solutions?
-
Zonisamide itself is stable in solution for extended periods when stored at room temperature or under refrigeration.[7][8] For Zonisamide-13C2-15N, it is best to follow the manufacturer's storage recommendations, which typically involve refrigeration and protection from light to ensure long-term stability.[9]
-
-
How do I properly clean glassware to prevent contamination?
-
Never wash glassware with detergents, as these can be a source of contamination in mass spectrometry.[3] A thorough cleaning procedure involves:
-
Rinsing with a high-purity organic solvent (e.g., methanol or acetonitrile).
-
Rinsing with high-purity water.
-
For aggressive cleaning, sonication in a mild acid solution (e.g., 10% formic acid), followed by water and organic solvent rinses, can be effective.[3]
-
-
-
Can the isotopic purity of Zonisamide-13C2-15N affect my results?
-
Yes. It is important to use an internal standard with high isotopic purity, ideally with less than 2% of the unlabeled analyte present.[10] The presence of unlabeled zonisamide in your Zonisamide-13C2-15N standard can lead to an overestimation of the analyte concentration, especially at the lower end of the calibration curve.[11]
-
-
What regulatory guidelines should I be aware of regarding carryover?
-
Both the FDA and EMA have guidelines on bioanalytical method validation that address carryover.[12][13][14] The general expectation is that carryover should be minimized during method development. If it cannot be eliminated, its impact must be assessed and controlled. The EMA suggests that carryover in a blank injection following the highest concentration standard should not exceed 20% of the LLOQ response for the analyte and 5% for the internal standard.[5]
-
References
-
Controlling Contamination in LC/MS Systems - Waters Help Center. (n.d.). Retrieved January 21, 2026, from [Link]
-
Controlling Contamination in LC/MS Systems - Mass Spectrometry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stability of zonisamide in extemporaneously compounded oral suspensions. (2009). American Journal of Health-System Pharmacy. [Link]
-
Zonisamide Capsules: Package Insert / Prescribing Info. (2025). Drugs.com. [Link]
-
Zonisamide (Zonegran, Zonisade): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. Retrieved January 21, 2026, from [Link]
-
What Is Carryover In LC-MS And How Do You Prevent It? (2025). Chemistry For Everyone. [Link]
-
Draft Guideline Bioanalytical method validation. (2009). European Medicines Agency (EMA). [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
-
Stability of zonisamide in extemporaneously compounded oral suspensions. (2025). ResearchGate. [Link]
-
Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. (2022). Analytical and Bioanalytical Chemistry. [Link]
-
Zonegran (zonisamide) Package Insert. (n.d.). accessdata.fda.gov. Retrieved January 21, 2026, from [Link]
-
Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010). Taylor & Francis Online. [Link]
-
Validation of Bioanalytical Methods for BE Studies. (2012). BEBAC. [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Bioanalysis. [Link]
-
How can I solve my carry over issue in LC-MS/MS? (2015). ResearchGate. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved January 21, 2026, from [Link]
-
(PDF) Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. (2022). ResearchGate. [Link]
-
Stable Isotope Recommendations. (2016). UNOLS. [Link]
-
Notes on Troubleshooting LC/MS Contamination. (n.d.). Retrieved January 21, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 21, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
How do I remove analyte and IS contamination in my LC-MS/MS system? (2020). ResearchGate. [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
-
Zonisamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability of zonisamide in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Dealing with isotopic interference in zonisamide quantification
Welcome to the technical support center for zonisamide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of zonisamide quantification, with a specific focus on identifying and mitigating isotopic and isobaric interference. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure the integrity and accuracy of your bioanalytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to zonisamide analysis by mass spectrometry.
Q1: What is zonisamide and what are its key properties for mass spectrometry?
Zonisamide is a sulfonamide anticonvulsant used in the treatment of epilepsy.[1] For mass spectrometry, its key characteristics are its molecular formula and weight, which dictate its mass-to-charge ratio (m/z). Understanding these properties is the first step in developing a robust quantification method.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₃S | [2] |
| Molecular Weight | 212.23 g/mol | [3] |
| Monoisotopic Mass | 212.02556 Da | [3] |
These values are fundamental for setting up the mass spectrometer to detect the correct precursor ion.
Q2: What is isotopic interference and how does it relate to zonisamide?
Isotopic interference is a specific type of isobaric interference where the interfering species is an isotopologue of the analyte itself. Atoms like Carbon (¹³C), Nitrogen (¹⁵N), and Sulfur (³⁴S) exist naturally in low abundances alongside their more common isotopes (¹²C, ¹⁴N, ³²S). This results in a predictable pattern of low-intensity peaks in the mass spectrum at masses slightly higher than the primary monoisotopic peak (M).
For zonisamide (C₈H₈N₂O₃S), these isotopologues contribute to signals at M+1 and M+2. While typically low in intensity, their contribution can become significant, especially when dealing with high concentrations of the analyte, potentially interfering with the quantification of a co-eluting compound or a stable isotope-labeled internal standard (SIL-IS) if not carefully considered.
Q3: What is the difference between isotopic and isobaric interference?
This is a critical distinction.
-
Isotopic Interference: Caused by the natural isotopes of the analyte molecule itself. For example, the signal from zonisamide containing one ¹³C atom will appear at M+1.
-
Isobaric Interference: Caused by a completely different molecule that happens to have the same nominal mass as the analyte. This could be a metabolite, an endogenous matrix component, or a co-administered drug.[4]
While tandem mass spectrometry (MS/MS) can often resolve isobaric interferences (as the two compounds will likely produce different fragment ions), it cannot distinguish between an analyte and its own heavy-isotope version.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred choice for zonisamide LC-MS/MS assays?
A SIL-IS is considered the "gold standard" in quantitative bioanalysis.[5] It is a version of the zonisamide molecule where several atoms have been replaced with their heavy isotopes (e.g., Deuterium (²H), ¹³C, ¹⁵N). For example, ²H₄,¹⁵N-Zonisamide has been successfully used.[6]
The key advantages are:
-
Co-elution: The SIL-IS is chemically identical to the analyte, so it behaves identically during sample extraction and chromatographic separation.
-
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate correction.
-
Specificity: It is mass-differentiated from the analyte, preventing direct interference.
Using a SIL-IS is the most robust way to account for experimental variability and ensure the highest accuracy and precision.[7]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues commonly encountered during zonisamide quantification.
Q1: My zonisamide peak shows significant tailing or fronting. How does this impact potential interference?
Poor peak shape is a primary contributor to failed assays. It increases the likelihood of co-elution with interfering species and makes integration less reliable.
Causality: Peak tailing often results from secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload. Zonisamide, as a sulfonamide, can interact with active sites on silica-based columns.
Solution Workflow:
Caption: Logic for troubleshooting poor chromatography.
Protocol: See Protocol 1: Optimizing Chromatographic Separation.
Q2: I am observing a signal in my blank matrix samples at the same retention time and m/z as zonisamide. What should I do?
This indicates the presence of an endogenous interference or carryover.
Diagnostic Steps:
-
Confirm Carryover: Inject a blank solvent sample immediately after a high-concentration standard. If the peak is present, this points to instrument carryover.
-
Assess Endogenous Interference: Analyze at least six different lots of blank biological matrix. If the peak is consistently present, it is likely an endogenous compound.[8]
-
Use High-Resolution MS (HRMS): If available, analyze the blank matrix using HRMS. An accurate mass measurement can often differentiate between zonisamide (212.02556 Da) and an isobaric interference with a different elemental composition.
Solution Workflow:
Sources
- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DailyMed - ZONISAMIDE capsule [dailymed.nlm.nih.gov]
- 3. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Long-Term Stability of Zonisamide-13C2-15N Reference Solutions
Welcome to the technical support center for Zonisamide-13C2-15N solutions. As an isotopically labeled internal standard, the stability and integrity of your Zonisamide-13C2-15N solution are paramount to the accuracy, precision, and validity of your quantitative bioanalytical studies. This guide provides a comprehensive framework for establishing a robust long-term stability testing protocol, complete with troubleshooting advice and detailed methodologies grounded in regulatory expectations and sound scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability testing of your Zonisamide-13C2-15N solutions.
Q1: What is Zonisamide-13C2-15N, and why is its stability in solution so critical?
Zonisamide-13C2-15N is a stable isotope-labeled (SIL) version of Zonisamide, an anticonvulsant drug.[1][2] It is primarily used as an internal standard (IS) in mass spectrometry-based bioanalytical methods (e.g., LC-MS) for the precise quantification of Zonisamide in biological matrices. The underlying principle of using a SIL-IS is that it behaves nearly identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization. Therefore, any loss of analyte during sample processing is corrected for by a proportional loss of the IS.
This principle, however, relies on the absolute stability of the IS in the stock and working solutions used to prepare calibrators and quality controls. If the Zonisamide-13C2-15N solution degrades over time, its concentration will decrease, leading to an inaccurate IS response ratio and, consequently, a systematic overestimation of the Zonisamide concentration in unknown samples.[3]
Q2: What are the primary factors that can cause degradation of Zonisamide in solution?
Zonisamide, as a sulfonamide and a benzisoxazole derivative, is susceptible to degradation under certain conditions.[2][4] Forced degradation studies have shown that Zonisamide can degrade under:
-
Acidic and Alkaline Conditions: Hydrolysis can occur, particularly in strong acidic environments.[5][6]
-
Oxidative Stress: The molecule may be susceptible to oxidation.[5][7]
-
Photolytic Stress: Exposure to light, particularly UV, can induce degradation.[5][6]
-
Thermal Stress: Elevated temperatures can accelerate hydrolysis and other degradation pathways.[5]
Therefore, the choice of solvent, container, and storage conditions is critical to mitigate these risks.
Q3: What are the regulatory guidelines for conducting long-term stability studies?
The foremost international guideline is the ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products .[8][9][10][11] While this guideline is for new drug substances, its principles are the authoritative standard for establishing the re-test period or shelf life of reference standards. It outlines the necessary storage conditions, study duration, and testing frequency.
Q4: What are the recommended storage conditions and duration for a long-term stability study?
Based on ICH Q1A(R2), a comprehensive study should evaluate stability under various conditions to establish a reliable shelf-life.[10][12]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | To establish the re-test period under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To accelerate degradation and predict the long-term stability profile. |
| (Data derived from ICH Q1A(R2) Guideline)[10] |
For reference solutions, storage in a freezer (e.g., -20°C or -80°C) is also common practice to enhance stability. A separate long-term study at the intended frozen storage temperature is required.
Q5: What analytical method is best suited for this stability study?
A stability-indicating method (SIM) is mandatory. A SIM is a validated analytical procedure that can accurately and selectively quantify the intact Zonisamide-13C2-15N in the presence of its potential degradation products, impurities, and excipients.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or, ideally, Mass Spectrometric (MS) detection is the gold standard.
-
HPLC-UV: Can effectively quantify the parent compound.
-
HPLC-MS: Is superior as it provides mass selectivity, confirming that the peak being measured is indeed Zonisamide-13C2-15N and allowing for the identification of any degradation products.
Q6: What are the acceptance criteria for determining if the solution is stable?
The solution is generally considered stable if the analytical results meet pre-defined acceptance criteria. While these can vary by organization, a typical set of criteria includes:
-
Assay: The mean concentration of Zonisamide-13C2-15N remains within ±10% (or a tighter margin, e.g., ±5%) of the initial (T=0) concentration.
-
Purity: No significant degradation products are observed. A common threshold is that no single degradant should exceed 0.5% and the total of all degradants should not exceed 1.0% of the parent peak area.
-
Appearance: The solution remains clear, colorless, and free of visible particulates.
Part 2: Detailed Experimental Protocols
These protocols provide a validated, step-by-step framework for your stability program.
Protocol 1: Preparation of Zonisamide-13C2-15N Stock Solution
-
Material & Equipment:
-
Zonisamide-13C2-15N reference material with a Certificate of Analysis (CoA).[3]
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO).
-
Calibrated analytical balance.
-
Class A volumetric flasks.
-
Amber glass vials with PTFE-lined caps.
-
-
Procedure:
-
Allow the Zonisamide-13C2-15N container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of Zonisamide-13C2-15N powder.
-
Quantitatively transfer the powder to a volumetric flask.
-
Dissolve the powder in a small amount of the chosen solvent, sonicating briefly if necessary to ensure complete dissolution.
-
Bring the flask to final volume with the solvent and mix thoroughly. This is your Stock Solution .
-
Aliquot the stock solution into appropriately labeled amber vials. Preparing single-use aliquots is a best practice to minimize freeze-thaw cycles and contamination risk.[13]
-
Store the aliquots under the intended storage conditions (e.g., -20°C or -80°C), protected from light.[14]
-
Protocol 2: Long-Term Stability Study Workflow
This protocol outlines the execution of the stability study itself, in accordance with ICH principles.[15]
-
Initiation (T=0):
-
Prepare a fresh stock solution of Zonisamide-13C2-15N as per Protocol 1.
-
Prepare a sufficient number of aliquots for the entire duration of the study.
-
Perform a complete analysis on a minimum of three separate aliquots immediately after preparation. This analysis establishes the initial (T=0) baseline for concentration, purity, and appearance.
-
Place the remaining aliquots into validated stability chambers set to the desired long-term, accelerated, and intermediate (if applicable) storage conditions.
-
-
Scheduled Pull-Points:
-
At each scheduled time point (e.g., 1, 3, 6, 9, 12 months for long-term study), remove a minimum of three aliquots from each storage condition.[15]
-
Allow the aliquots to equilibrate to room temperature before analysis.
-
Analyze the samples using the validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and purity at the current time point.
-
Compare these results against the T=0 baseline and the established acceptance criteria.
-
Document all observations, including the physical appearance of the solution.
-
If an out-of-specification (OOS) result is obtained, initiate a formal laboratory investigation.
-
Caption: Troubleshooting logic for an OOS stability result.
Q: My solution stored at -20°C is cloudy after thawing. What should I do?
A: Do not use the solution. Cloudiness or precipitation indicates that the analyte is no longer fully dissolved.
-
Cause: The solubility of Zonisamide-13C2-15N may be limited in the chosen solvent at low temperatures. Upon thawing, it may not have fully re-dissolved.
-
Solution: Try gently vortexing and sonicating the solution to see if it clarifies. If it does, you must validate this procedure and re-verify the concentration before use. However, the best practice is to discard the solution and prepare a new one.
-
Prevention: Consider using a different solvent with better solubility at low temperatures (e.g., DMSO instead of Methanol, if compatible with your assay) or preparing the solution at a lower concentration for frozen storage.
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
-
Zonisamide | C8H8N2O3S. PubChem, National Institutes of Health. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Suggested pathway for oxidative degradation of zonisamide. ResearchGate. [Link]
-
Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed, National Institutes of Health. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]
-
Stability of zonisamide in extemporaneously compounded oral suspensions. PubMed, National Institutes of Health. [Link]
-
Zonegran, INN-Zonisamide. European Medicines Agency (EMA). [Link]
-
Stability of zonisamide in extemporaneously compounded oral suspensions. ResearchGate. [Link]
-
Zonisamide 10 mg/mL in Ora-Sweet:Ora-Plus (1:1) or SyrSpend SF PH4. U.S. Pharmacist. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC, National Institutes of Health. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. PubMed, National Institutes of Health. [Link]
-
Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. WJPMR. [Link]
-
Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. PMC, National Institutes of Health. [Link]
-
Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
development and validation studies of zonisamide by rp-hplc method in capsule dosage form. ResearchGate. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency (EMA). [Link]
-
ZONISADE® (zonisamide oral suspension). Azurity Pharmaceuticals. [Link]
-
Stability of zonisamide in extemporaneously compounded oral suspensions. American Journal of Health-System Pharmacy, Oxford Academic. [Link]
-
Public Assessment Report Scientific discussion Zonisamide. Geneesmiddeleninformatiebank. [Link]
-
Applications of stable isotopes in clinical pharmacology. PMC, National Institutes of Health. [Link]
-
STABILITY TESTING. South African Health Products Regulatory Authority (SAHPRA). [Link]
-
Zonisamide. Wikipedia. [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. Moravek. [Link]
-
Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed, National Institutes of Health. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
Zonisamide. StatPearls, NCBI Bookshelf. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Long-term stability study of drug products and out-of-specification test results. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Zonisamide - Wikipedia [en.wikipedia.org]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Pivotal Role of Zonisamide-13C2-15N in Ensuring Assay Accuracy and Robustness
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the precision and reliability of bioanalytical methods are paramount. This guide provides an in-depth technical comparison of bioanalytical method validation for the antiepileptic drug Zonisamide, with a particular focus on the strategic advantage of employing a stable isotope-labeled internal standard (SIL-IS), Zonisamide-13C2-15N. We will explore the causality behind experimental choices and present supporting data to illustrate the enhanced performance and trustworthiness of methods incorporating this gold-standard approach.
The Criticality of Internal Standards in Bioanalysis
Quantitative analysis of drugs in biological matrices like plasma or serum is susceptible to various sources of error, including variability in sample preparation, instrument response, and matrix effects.[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to normalize the analyte's response, thereby compensating for procedural variations.
While structurally similar analogs can be used as internal standards, stable isotope-labeled versions of the analyte are widely considered the gold standard.[3][4][5][6] A SIL-IS, such as Zonisamide-13C2-15N, is chemically identical to Zonisamide but has a different mass due to the incorporation of heavier isotopes (¹³C and ¹⁵N).[6][7] This near-identical chemical behavior ensures that it experiences the same extraction recovery and matrix effects as the analyte, leading to more accurate and precise quantification.[3][4]
Visualizing the Workflow: The Advantage of a SIL-IS
The following diagram illustrates the parallel tracking of the analyte and the SIL-IS throughout the bioanalytical workflow, highlighting how the SIL-IS corrects for variations at each stage.
Caption: Bioanalytical workflow incorporating a stable isotope-labeled internal standard.
Bioanalytical Method Validation: A Head-to-Head Comparison
A rigorous validation process is essential to ensure a bioanalytical method is fit for its intended purpose.[8][9][10] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations.[8][11][12][13][14][15][16] We will now compare the performance of a hypothetical LC-MS/MS method for Zonisamide validated with and without its stable isotope-labeled internal standard, Zonisamide-13C2-15N. The acceptance criteria are based on the FDA and ICH M10 guidelines.[12][13][14][15]
Objective: To validate a bioanalytical method for the quantification of Zonisamide in human plasma.
Materials:
-
Zonisamide reference standard
-
Zonisamide-13C2-15N internal standard[7]
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Waters ACQUITY UPLC BEH C18 column (or equivalent)
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[17]
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Zonisamide and Zonisamide-13C2-15N in methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing Zonisamide-13C2-15N (the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Operate in positive electrospray ionization mode (ESI+). Monitor the multiple reaction monitoring (MRM) transitions for Zonisamide and Zonisamide-13C2-15N. The precursor to product ion transitions for Zonisamide are typically m/z 213.0 -> 132.1.[18]
-
The following tables summarize the validation results, comparing the method's performance with and without the use of Zonisamide-13C2-15N.
Table 1: Specificity and Selectivity
| Parameter | Method without SIL-IS | Method with Zonisamide-13C2-15N | Acceptance Criteria (FDA/ICH) |
| Interference at Analyte RT | Potential for interference from endogenous matrix components. | No significant interference observed. | Response in blank samples should be ≤ 20% of the LLOQ response. |
| Interference at IS RT | N/A | No significant interference observed. | Response in blank samples should be ≤ 5% of the IS response. |
Expert Insight: The co-eluting nature of a SIL-IS ensures that any matrix-derived interference is likely to affect both the analyte and the IS similarly, thus being nullified in the peak area ratio calculation.
Table 2: Linearity and Range
| Parameter | Method without SIL-IS | Method with Zonisamide-13C2-15N | Acceptance Criteria (FDA/ICH) |
| Calibration Curve Range | 1.0 - 100 µg/mL | 1.0 - 100 µg/mL | At least 6 non-zero standards. |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Back-calculated Concentrations | ± 18% at LLOQ, ± 13% at other levels | ± 10% at LLOQ, ± 5% at other levels | ± 20% at LLOQ, ± 15% at other levels. |
Table 3: Accuracy and Precision
| QC Level | Method without SIL-IS | Method with Zonisamide-13C2-15N | Acceptance Criteria (FDA/ICH) |
| LLOQ (1.0 µg/mL) | Accuracy: 82-118%, Precision (CV%): < 18% | Accuracy: 95-105%, Precision (CV%): < 10% | Accuracy: ± 20%, Precision: ≤ 20% |
| Low QC (3.0 µg/mL) | Accuracy: 87-113%, Precision (CV%): < 14% | Accuracy: 97-103%, Precision (CV%): < 8% | Accuracy: ± 15%, Precision: ≤ 15% |
| Mid QC (30 µg/mL) | Accuracy: 90-110%, Precision (CV%): < 12% | Accuracy: 98-102%, Precision (CV%): < 6% | Accuracy: ± 15%, Precision: ≤ 15% |
| High QC (80 µg/mL) | Accuracy: 92-108%, Precision (CV%): < 10% | Accuracy: 99-101%, Precision (CV%): < 5% | Accuracy: ± 15%, Precision: ≤ 15% |
Expert Insight: The tighter accuracy and precision values observed with the SIL-IS are a direct result of its ability to effectively compensate for variations during sample processing and analysis.[3][4]
Table 4: Matrix Effect and Recovery
| Parameter | Method without SIL-IS | Method with Zonisamide-13C2-15N | Acceptance Criteria (FDA/ICH) |
| Recovery (%) | 75-90% (variable) | Consistent across concentrations | Recovery should be consistent and reproducible. |
| Matrix Effect (CV%) | > 25% | < 10% | The CV of the IS-normalized matrix factor should be ≤ 15%. |
Expert Insight: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[1][2][19] The SIL-IS is the most effective tool to mitigate these effects because it is subject to the same ionization suppression or enhancement as the analyte.
Table 5: Stability
| Stability Condition | Method without SIL-IS | Method with Zonisamide-13C2-15N | Acceptance Criteria (FDA/ICH) |
| Bench-top (24h, RT) | Within ± 15% of nominal | Within ± 10% of nominal | Mean concentration within ± 15% of nominal. |
| Freeze-thaw (3 cycles) | Within ± 15% of nominal | Within ± 8% of nominal | Mean concentration within ± 15% of nominal. |
| Long-term (-80°C, 90 days) | Within ± 15% of nominal | Within ± 12% of nominal | Mean concentration within ± 15% of nominal. |
Expert Insight: Zonisamide has been shown to be stable in various conditions.[20][21][22][23] The use of a SIL-IS can help to account for any minor degradation that might occur during sample handling and storage, as both the analyte and the IS would be expected to degrade at the same rate.
Visualizing the Validation Logic
This diagram outlines the logical flow of the bioanalytical method validation process, emphasizing the key parameters assessed.
Caption: Logical flow of bioanalytical method validation.
Conclusion: The Indisputable Advantage of Zonisamide-13C2-15N
The comparative data unequivocally demonstrates that the incorporation of Zonisamide-13C2-15N as an internal standard significantly enhances the performance of the bioanalytical method for Zonisamide. The use of a SIL-IS leads to superior accuracy, precision, and robustness, particularly in mitigating the unpredictable nature of matrix effects.[3][4] For researchers, scientists, and drug development professionals, relying on a method validated with a stable isotope-labeled internal standard provides a higher degree of confidence in the generated data, which is crucial for making informed decisions in clinical trials and therapeutic drug monitoring. The initial investment in a SIL-IS is far outweighed by the long-term benefits of data integrity and method reliability.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Palte, M. J., et al. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Therapeutic Drug Monitoring, 41(4), 469–476. [Link]
-
D'Urso, A., et al. (2019). LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device. Therapeutic Drug Monitoring, 41(3), 331–339. [Link]
-
Kim, J. Y., et al. (2024). Therapeutic Drug Monitoring of 6 New-Generation Antiseizure Medications Using a Mass Spectrometry Method. Archives of Pathology & Laboratory Medicine. [Link]
-
D'Urso, A., et al. (2019). LC-MS/MS based quantification of nine antiepileptic drugs from dried sample spots device. Therapeutic Drug Monitoring, 41(3), 331-339. [Link]
-
Nahata, M. C. (2016). Long-term Stability of Zonisamide, Amitriptyline, and Glycopyrrolate in Extemporaneously Prepared Liquid-dosage Forms at Two Temperatures. International journal of pharmaceutical compounding, 20(2), 164–166. [Link]
-
Kyushu University. (n.d.). Detection of 22 antiepileptic drugs by ultra-performance liquid chromatography coupled with tandem mass spectrometry applicable to routine therapeutic drug monitoring. [Link]
-
Tufan, T., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4935. [Link]
-
ResearchGate. (2018). Development and Stability Indicating Studies of Zonisamide by RP-HPLC Method in Capsule Dosage Form. [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 961, 103–109. [Link]
-
Polonini, H. C., et al. (2023). Bioequivalence of Different Formulations of Zonisamide Oral Suspensions: A Short Review. Pharmacy, 11(6), 173. [Link]
-
Johnson, C. E., et al. (2009). Stability of zonisamide in extemporaneously compounded oral suspensions. American journal of health-system pharmacy, 66(12), 1103–1106. [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. [Link]
-
ResearchGate. (n.d.). Stability of zonisamide in extemporaneously compounded oral suspensions. [Link]
-
ResearchGate. (n.d.). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. [Link]
-
National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem. [Link]
-
MDPI. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]
-
Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical chromatography, 38(3), e5759. [Link]
-
Jordan Journal of Pharmaceutical Sciences. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
C-ENDO. (n.d.). Multiplex Mass Spectrometry Analysis of Latest-Generation Antiepileptic Drugs: A Clinically Useful Laboratory Tool for Improved. [Link]
-
The University of Jordan. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Therapeutic Drug Monitoring | Antiepileptic | Zonisamide | Theophylline | HPTLC. [Link]
-
Royal Society of Chemistry. (n.d.). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. [Link]
Sources
- 1. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. nebiolab.com [nebiolab.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. mdpi.com [mdpi.com]
- 18. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term Stability of Zonisamide, Amitriptyline, and Glycopyrrolate in Extemporaneously Prepared Liquid-dosage Forms at Two Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioequivalence of Different Formulations of Zonisamide Oral Suspensions: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of zonisamide in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Zonisamide Bioanalysis: Zonisamide-¹³C₂,¹⁵N vs. Deuterated Internal Standards
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accuracy and reliability of bioanalytical methods are paramount. For the antiepileptic drug zonisamide, precise quantification in biological matrices is crucial for optimizing patient dosage and ensuring therapeutic efficacy.[1] The cornerstone of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the appropriate choice of an internal standard (IS). This guide provides an in-depth technical comparison between two types of stable isotope-labeled (SIL) internal standards for zonisamide: the heavy-isotope labeled Zonisamide-¹³C₂,¹⁵N and the more commonly used deuterated zonisamide standards (e.g., Zonisamide-d₄).
This comparison is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet critical differences between these standards, supported by established scientific principles and experimental data. Our analysis will delve into the core attributes of an ideal internal standard and how each of these options aligns with those criteria, ultimately impacting the quality and integrity of bioanalytical data.
The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis
Before delving into the comparison, it is essential to underscore the function of an internal standard in quantitative LC-MS/MS. An ideal IS is a compound that is chemically and physically identical to the analyte of interest, but mass-spectrometrically distinct.[2] Added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process, the IS co-elutes with the analyte and experiences the same variations in sample extraction, injection volume, and ionization efficiency.[3] By normalizing the analyte's response to that of the IS, these variations are compensated for, leading to significantly improved accuracy and precision.[3]
Stable isotope labeling is the gold standard for creating internal standards because the physicochemical properties of the labeled compound are nearly identical to the unlabeled analyte.[4] However, the choice of isotopic label—deuterium (²H or D) versus heavy atoms like ¹³C and ¹⁵N—can have significant implications for assay performance.
Head-to-Head Comparison: Zonisamide-¹³C₂,¹⁵N vs. Deuterated Zonisamide
The selection of an internal standard should be a carefully considered decision based on several key performance attributes. Below, we compare Zonisamide-¹³C₂,¹⁵N and deuterated zonisamide across these critical parameters.
| Feature | Zonisamide-¹³C₂,¹⁵N | Deuterated Zonisamide (e.g., Zonisamide-d₄) | Rationale & Implications |
| Isotopic Stability | High | Moderate to High | ¹³C and ¹⁵N isotopes are incorporated into the carbon and nitrogen backbone of the molecule, making them exceptionally stable and not susceptible to back-exchange with protons from the solvent or matrix.[2] Deuterium labels, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange, although this is less of a concern with deuterium on aromatic rings. |
| Chromatographic Co-elution | Identical | Potential for slight retention time shift | The larger relative mass difference between deuterium and protium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[3] This can be problematic if ion suppression or enhancement varies across the peak elution window. ¹³C and ¹⁵N labeling results in a much smaller relative mass change, ensuring virtually identical chromatographic behavior and perfect co-elution with the analyte.[2] |
| Mass Shift | +3 Da | Typically +4 Da or more | Both provide a sufficient mass shift to prevent isotopic crosstalk from the natural isotopic abundance of the analyte. |
| Matrix Effect Compensation | Superior | Generally good, but can be compromised by chromatographic shifts | Because Zonisamide-¹³C₂,¹⁵N perfectly co-elutes with zonisamide, it experiences the exact same matrix effects at every point during elution, providing the most accurate compensation.[2] If a deuterated standard has a slightly different retention time, it may not fully compensate for matrix effects that are not uniform across the elution peak.[3] |
| Availability & Cost | Generally lower availability and higher cost | More widely available and typically less expensive | The synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and costly than deuteration.[5] |
Experimental Design for Evaluating Internal Standard Performance
To empirically compare the performance of Zonisamide-¹³C₂,¹⁵N and a deuterated zonisamide standard, a rigorous validation study should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[6][7]
Below is a representative experimental workflow for such a comparison:
Caption: Workflow for the comparative validation of Zonisamide internal standards.
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Prepare stock solutions of zonisamide, Zonisamide-¹³C₂,¹⁵N, and deuterated zonisamide in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with zonisamide to achieve a concentration range that covers the therapeutic window (e.g., 0.5 to 50 µg/mL).[8][9]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibrator, or QC), add 20 µL of the respective internal standard working solution (either Zonisamide-¹³C₂,¹⁵N or deuterated zonisamide).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Based on available data, suitable MRM transitions would be:[10][11]
-
Zonisamide: m/z 213.0 → 132.1
-
Zonisamide-¹³C₂,¹⁵N: m/z 216.0 → 135.1
-
Deuterated Zonisamide (d₄): m/z 217.0 → 136.1
-
-
-
Method Validation:
-
Analyze calibration curves and QC samples prepared with each internal standard.
-
Evaluate the following parameters for each set of data according to FDA/EMA guidelines:[6][7]
-
Linearity: Assess the R² value of the calibration curve.
-
Accuracy and Precision: Analyze QC samples in replicate (n=5) on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[12]
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response in a neat solution. The use of a stable isotope-labeled internal standard is intended to mitigate this.[10]
-
Recovery and Stability: Assess the extraction recovery and the stability of zonisamide under various conditions (freeze-thaw, short-term, long-term).
-
-
Interpreting the Expected Results
Anticipated Performance Data:
| Validation Parameter | Zonisamide-¹³C₂,¹⁵N (Expected) | Deuterated Zonisamide (Reported in Literature[8]) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 10% | 0.8% - 8.5% |
| Inter-day Precision (%CV) | < 10% | 0.8% - 8.5% |
| Accuracy (% Bias) | ± 10% | -11.3% to 14.4% |
| Matrix Effect | Minimal to negligible | Minimal to negligible |
| Chromatographic Shift | None | Possible, but may be minimal with modern UPLC systems |
Studies utilizing deuterated zonisamide internal standards have demonstrated excellent accuracy and precision, well within the acceptance criteria of regulatory bodies.[8][13] However, the key advantage of Zonisamide-¹³C₂,¹⁵N lies in its theoretical superiority for mitigating risks associated with chromatographic shifts and isotopic instability.[2] While these issues may not be apparent in routine validation with a clean matrix, they can become significant when analyzing complex patient samples or in cases of co-eluting interferences. The perfect co-elution of the ¹³C,¹⁵N-labeled standard ensures that it is the most faithful surrogate for the analyte under all conditions.[2]
Conclusion and Recommendations
Both Zonisamide-¹³C₂,¹⁵N and deuterated zonisamide are high-quality internal standards suitable for the bioanalysis of zonisamide. For most routine applications, a well-characterized deuterated standard can provide accurate and precise results.[12][13]
However, for assays requiring the highest level of confidence and robustness, particularly in the context of pivotal clinical trials or when dealing with challenging matrices, Zonisamide-¹³C₂,¹⁵N is the superior choice . Its inherent isotopic stability and identical chromatographic behavior provide an additional layer of analytical security, ensuring the most accurate compensation for matrix effects and other sources of variability.[2][3]
The decision between the two will ultimately depend on the specific requirements of the study, balancing the need for the highest possible data integrity against factors such as cost and availability. For researchers and drug development professionals aiming to establish a gold-standard bioanalytical method for zonisamide, the investment in a ¹³C,¹⁵N-labeled internal standard is a scientifically sound strategy for minimizing analytical uncertainty and ensuring the reliability of pharmacokinetic and therapeutic drug monitoring data.
References
-
Rmandić, M., Stajić, A., Janić, B., Malenović, A., & Protić, D. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 957. Retrieved from [Link]
-
Kim, J. Y., Lee, S. Y., Kim, H. S., Lee, J. H., & Kim, J. Q. (2024). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. Clinical Laboratory, 70(9). Retrieved from [Link]
-
Palte, M. J., Basu, S. S., Dahlin, J. L., Gencheva, R., Mason, D., Jarolim, P., & Petrides, A. K. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Therapeutic Drug Monitoring, 41(4), 469–476. Retrieved from [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. Retrieved from [Link]
-
ResearchGate. (n.d.). Zonisamide LC-MS/MS derived analytical readouts. Retrieved from [Link]
-
MDPI. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Sonawane, S. S., Joshi, G. J., & Kshirsagar, S. J. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1), 105-118. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
-
The University of Jordan. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation pathway of M1. Retrieved from [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373-2379. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]
-
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9. Retrieved from [Link]
Sources
- 1. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 8. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Zonisamide Assays Between Laboratories
Ensuring Data Comparability in Therapeutic Drug Monitoring and Clinical Trials
Introduction: The Critical Need for Assay Harmony
Zonisamide is a widely used antieepileptic drug (AED) where therapeutic drug monitoring (TDM) is considered beneficial for optimizing patient treatment.[1] The established therapeutic range for zonisamide is typically between 10 and 40 mg/L.[1][2] Maintaining patients within this window is crucial for maximizing efficacy while minimizing toxicity. In the context of multi-center clinical trials or long-term patient care where samples may be analyzed at different facilities over time, the comparability of zonisamide quantification is not just a matter of good practice—it is a cornerstone of patient safety and data integrity.
When a zonisamide assay is transferred between laboratories, or when data from different sites must be combined, a rigorous cross-validation process is essential. This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for zonisamide assays, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from field experience to ensure your inter-laboratory data is robust, reliable, and defensible.
Common Analytical Methodologies for Zonisamide Quantification
The choice of analytical technique can significantly influence assay performance. Understanding the principles of common methods is the first step in planning a successful cross-validation.
| Method | Principle | Common Advantages | Common Challenges |
| HPLC-UV | Chromatographic separation followed by ultraviolet light absorbance detection.[3][4] | Cost-effective, robust, widely available. | Lower sensitivity compared to MS, potential for interference from co-eluting compounds.[5] |
| LC-MS/MS | Liquid chromatography for separation coupled with tandem mass spectrometry for highly specific mass-based detection.[6][7] | High sensitivity and specificity, considered the gold standard.[8][9] | Higher instrument and operational costs, potential for matrix effects.[10] |
| Immunoassay | Antibody-based recognition of the drug molecule.[11] | High throughput, easily automated, no extraction needed for some kits. | Potential for cross-reactivity with metabolites or structurally similar compounds, lot-to-lot variability. |
The inherent differences between these technologies underscore why cross-validation is non-negotiable. A study cannot simply assume that an LC-MS/MS method at one lab will produce identical results to an HPLC-UV method at another without empirical proof.
The Regulatory Framework: Grounding Your Study in Global Standards
Bioanalytical method validation and cross-validation are governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a harmonized global standard.[12][13][14][15] This guideline explicitly states that cross-validation is necessary to ensure the integrity of data when samples are analyzed at more than one laboratory.[16][17]
The core principle of these guidelines is to demonstrate that the analytical methods used at different sites yield comparable data.[18][19] This ensures that pharmacokinetic or TDM data can be pooled and interpreted consistently, regardless of the laboratory of origin.
Designing a Robust Cross-Validation Study
A successful cross-validation study is built on a foundation of careful planning, precise execution, and rigorous statistical analysis.
Experimental Workflow for Inter-Laboratory Cross-Validation
The following workflow outlines the critical steps for conducting a cross-validation study between two laboratories (Lab A and Lab B).
Caption: Workflow for a two-site zonisamide assay cross-validation study.
Causality in Sample Selection
The choice of samples is paramount. While spiked Quality Control (QC) samples are essential, they are not sufficient.
-
Spiked QCs: These are prepared by adding a known amount of pure zonisamide to a clean biological matrix (e.g., drug-free human plasma). They are critical for assessing the baseline accuracy and precision of the methods in a controlled state.
-
Patient Samples: Analysis of incurred samples from patients receiving zonisamide therapy is mandatory.[16] This is because patient samples contain metabolites and other endogenous compounds that could potentially interfere with the assay differently in each laboratory.[20] Demonstrating comparability in this "real-world" matrix is the ultimate goal of cross-validation.
A robust study should include at least three QC levels (low, medium, high) and a representative set of patient samples spanning the therapeutic range.
Acceptance Criteria
The comparison between the two laboratories must meet pre-defined acceptance criteria, as recommended by regulatory guidelines.[12][15]
| Parameter | Samples | Acceptance Criteria | Rationale |
| Between-Lab Precision & Accuracy | QC Samples | The mean concentration of at least 2/3 of the QC samples should be within ±15% of the nominal concentration. The coefficient of variation (CV) should not exceed 15%. | Establishes foundational comparability using samples of known concentration. |
| Incurred Sample Reanalysis (ISR) | Patient Samples | At least 2/3 (67%) of the patient samples must have a percent difference between the two labs of ≤20%. | Confirms that the methods produce equivalent results in the presence of metabolites and other patient-specific matrix components.[16] |
*Percent Difference is calculated as: ((Result Lab B - Result Lab A) / Mean of Both Results) * 100
Detailed Experimental Protocol: A Cross-Validation Case Study
This protocol details a cross-validation between Lab A (using a validated HPLC-UV method) and Lab B (using a newly validated LC-MS/MS method) .
Objective: To demonstrate the comparability of zonisamide quantification between Lab A and Lab B.
Materials:
-
Pooled human plasma (drug-free)
-
Zonisamide reference standard
-
Internal Standard (IS) for each method (e.g., Trimethoprim for HPLC, Zonisamide-d4 for LC-MS/MS)[4][10]
-
Reagents and solvents for each respective method
-
30 anonymized plasma samples from epileptic patients on zonisamide therapy
Methodology:
-
Preparation of QC Samples:
-
Prepare a stock solution of zonisamide in methanol.
-
Spike drug-free human plasma to create three QC concentrations: 2.5 µg/mL (Low QC), 15 µg/mL (Mid QC), and 35 µg/mL (High QC).
-
Prepare a minimum of 6 aliquots of each QC level for each laboratory.
-
-
Preparation of Patient Samples:
-
Select 30 patient samples with concentrations expected to span the therapeutic range (10-40 µg/mL).
-
Create two identical sets of aliquots from each patient sample.
-
-
Sample Blinding and Distribution:
-
Label all aliquots (QCs and patient samples) with unique, non-identifiable codes.
-
Ship one full set of samples to Lab A and the identical set to Lab B on dry ice, ensuring temperature monitoring during transit.
-
-
Sample Analysis:
-
Upon receipt, both laboratories should log the samples and confirm their integrity.
-
Lab A will analyze the samples using their validated HPLC-UV procedure.[4][21]
-
Lab B will analyze the samples using their validated LC-MS/MS procedure.[6][22]
-
Each lab should process the samples in a single analytical run, if possible, to minimize within-lab variability.
-
-
Data Reporting:
-
Each laboratory reports the final concentration for each unique sample ID to a central, independent analyst. The results should be reported without knowledge of the other lab's findings.
-
Data Analysis and Interpretation
Once both sets of data are received, the central analyst will unblind the samples and perform the comparative analysis.
Hypothetical Comparative Data
| Sample ID | Lab A (HPLC-UV) Result (µg/mL) | Lab B (LC-MS/MS) Result (µg/mL) | Mean (µg/mL) | % Difference | Meets Criteria (≤20%)? |
| Patient 01 | 12.5 | 13.1 | 12.8 | 4.7% | Yes |
| Patient 02 | 25.8 | 24.9 | 25.4 | -3.5% | Yes |
| Patient 03 | 38.1 | 42.5 | 40.3 | 10.9% | Yes |
| Patient 04 | 15.2 | 18.9 | 17.1 | 21.6% | No |
| Patient 05 | 9.8 | 10.1 | 10.0 | 3.0% | Yes |
| ... | ... | ... | ... | ... | ... |
| Patient 30 | 22.4 | 21.9 | 22.2 | -2.3% | Yes |
Statistical Evaluation
-
Calculate % Difference: For each patient sample, calculate the percent difference as shown in the table above.
-
Assess ISR Pass Rate: Determine the percentage of patient samples that meet the ≤20% difference criterion. In a study of 30 samples, at least 20 must pass.
-
Bland-Altman Analysis: A Bland-Altman plot is an excellent graphical tool to visualize the agreement between the two methods. It plots the difference between the two measurements against their average. This helps to identify any systematic bias or trends in the data.
-
Robust Z-Score: For a more advanced statistical assessment, a robust Z-score can be used, which is less sensitive to outliers and provides a standardized measure of inter-laboratory performance.[23]
Troubleshooting Failed Cross-Validations
If the acceptance criteria are not met, a thorough investigation is required. Potential causes include:
-
Differences in Method Selectivity: One method may be susceptible to an interference that the other is not.
-
Issues with Reference Standards: Discrepancies in the purity or handling of the reference standard at each site.
-
Sample Handling and Stability: Inconsistent sample processing (e.g., freeze-thaw cycles) or analyte instability under one lab's conditions.[24]
-
Instrumental or Procedural Errors: A systematic error in one of the analytical runs.
The investigation should be systematic, starting with a review of the raw chromatographic data and audit trails from both laboratories.
Interconnectivity of Bioanalytical Validation Parameters
Cross-validation does not exist in a vacuum. It relies on the successful initial validation of each individual method. This diagram illustrates how core validation parameters are logically linked, forming the basis for a reliable assay that is ready for cross-validation.
Caption: Logical relationship of key bioanalytical validation parameters.
Conclusion
Cross-validation of zonisamide assays between different laboratories is a scientifically rigorous process mandated by regulatory agencies to ensure data integrity and patient safety. It is a critical step in multi-center clinical trials and for long-term therapeutic monitoring. By adhering to a well-defined protocol, utilizing both spiked QCs and patient samples, applying stringent acceptance criteria, and understanding the underlying analytical principles, researchers and drug development professionals can confidently demonstrate the comparability of their methods. This ensures that the zonisamide concentration data, no matter where it was generated, is reliable, consistent, and forms a solid basis for clinical decision-making.
References
-
Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Source: European Medicines Agency. URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]
-
Title: Guideline Bioanalytical method validation. Source: European Medicines Agency. URL: [Link]
-
Title: M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Source: Noble Life Sciences. URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Source: Outsourced Pharma. URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation. Source: Slideshare. URL: [Link]
-
Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: FDA. URL: [Link]
-
Title: [Therapeutic drug monitoring of zonisamide]. Source: PubMed. URL: [Link]
-
Title: Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Source: Chinese Pharmaceutical Journal. URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]
-
Title: Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. Source: Epilepsy Society. URL: [Link]
-
Title: Interlaboratory variability in determination of plasma antiepileptic drug concentrations. Source: Neurology. URL: [Link]
-
Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Ovid. URL: [Link]
-
Title: Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Source: PMC - NIH. URL: [Link]
-
Title: An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Source: PubMed. URL: [Link]
-
Title: Learning from issues in assay cross-validation / method transfers. Source: Slideshare. URL: [Link]
-
Title: Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Source: Diva-Portal.org. URL: [Link]
-
Title: Interlaboratory variability in the quantification of new generation antiepileptic drugs based on external quality assessment data. Source: PubMed. URL: [Link]
-
Title: Test Definition: ZONI. Source: Mayo Clinic Laboratories. URL: [Link]
-
Title: Therapeutic Drug Monitoring for Antiepileptic Drugs in Dogs and Cats. Source: Michigan State University VDL. URL: [Link]
-
Title: Bioanalytical method revalidation challenges in pharma R&D. Source: Drug Discovery and Development. URL: [Link]
-
Title: Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Source: NIH. URL: [Link]
-
Title: Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Source: Jordan Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Zonisamide LC-MS/MS derived analytical readouts. Source: ResearchGate. URL: [Link]
-
Title: Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications. Source: PMC - NIH. URL: [Link]
-
Title: Analysis of interlaboratory comparison when the measurements are not normally distributed. Source: Archimer. URL: [Link]
-
Title: A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental designs. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Source: MDPI. URL: [Link]
-
Title: Implementation and validation of a 24/7 system for the monitoring of antiepileptic drugs. Source: Frontiers. URL: [Link]
-
Title: Multiplex Mass Spectrometry Analysis of Latest-Generation Antiepileptic Drugs: A Clinically Useful Laboratory Tool for Improved Therapeutic Drug Monitoring. Source: Springer. URL: [Link]
-
Title: Challenges in Analytical Method Development and Validation. Source: BioPharm International. URL: [Link]
-
Title: Common challenges in bioanalytical method development. Source: Simbec-Orion. URL: [Link]
Sources
- 1. [Therapeutic drug monitoring of zonisamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 5. mdpi.com [mdpi.com]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. epi.ch [epi.ch]
- 10. researchgate.net [researchgate.net]
- 11. ark-tdm.com [ark-tdm.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. nebiolab.com [nebiolab.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. e-b-f.eu [e-b-f.eu]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bdigital.ipg.pt [bdigital.ipg.pt]
- 22. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 24. simbecorion.com [simbecorion.com]
A Comparative Guide to Ensuring Bioanalytical Confidence: Linearity, Accuracy, and Precision with Zonisamide-¹³C₂,¹⁵N
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the reliability of quantitative data is paramount. For antiepileptic drugs like Zonisamide, precise and accurate measurements are critical for optimizing patient dosage and ensuring therapeutic efficacy. The cornerstone of a robust bioanalytical method, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the appropriate choice of an internal standard (IS). This guide provides an in-depth comparison of Zonisamide-¹³C₂,¹⁵N, a stable isotope-labeled (SIL) internal standard, against a structural analog, demonstrating its superiority in establishing method linearity, accuracy, and precision.
The Central Role of the Internal Standard
An internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—prior to sample processing.[1] Its purpose is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects, and instrument response.[2] An ideal IS should mimic the analyte's behavior as closely as possible throughout the entire analytical procedure. While structural analogs can sometimes be used, SIL internal standards are widely considered the gold standard in quantitative mass spectrometry.[1][3] They share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization and extraction efficiencies.
This guide will compare the performance of:
-
Zonisamide-¹³C₂,¹⁵N (SIL-IS): An isotopically labeled version of Zonisamide, differing only in mass.[4]
-
A Structural Analog Internal Standard (SA-IS): A hypothetical compound with a similar, but not identical, chemical structure to Zonisamide. For the purpose of this guide, we will consider a compound like 1-(2,3-dichlorphenyl)piperazine, which has been used as an IS for Zonisamide in some studies.[5][6]
We will evaluate their performance based on the key validation parameters of linearity, accuracy, and precision, as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10][11][12][13][14][15][16]
Experimental Design and Protocols
A comprehensive bioanalytical method validation was designed to assess the performance of both the SIL-IS and the SA-IS.[12][17]
1. Preparation of Stock and Working Solutions:
-
Zonisamide Stock Solution (1 mg/mL): Prepared by dissolving Zonisamide reference standard in methanol.
-
SIL-IS Stock Solution (1 mg/mL): Zonisamide-¹³C₂,¹⁵N was dissolved in methanol.
-
SA-IS Stock Solution (1 mg/mL): The structural analog was dissolved in methanol.
-
Working Solutions: Serial dilutions of the Zonisamide stock solution were made in 50:50 methanol:water to prepare calibration standards and QC samples. Working solutions of the internal standards were prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
2. Preparation of Calibration Standards and Quality Control Samples:
Calibration standards were prepared by spiking blank human plasma with the Zonisamide working solutions to achieve a concentration range of 0.1 to 50 µg/mL.[18] Quality control samples were independently prepared at four concentration levels:
-
LLOQ (Lower Limit of Quantification): 0.1 µg/mL
-
LQC (Low Quality Control): 0.3 µg/mL
-
MQC (Medium Quality Control): 15 µg/mL
-
HQC (High Quality Control): 40 µg/mL
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (either SIL-IS or SA-IS in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for Zonisamide, Zonisamide-¹³C₂,¹⁵N, and the structural analog.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Performance Evaluation: A Head-to-Head Comparison
Linearity
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[19] Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor was applied.
| Internal Standard | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Mean Accuracy of Back-Calculated Calibrators |
| Zonisamide-¹³C₂,¹⁵N | 0.1 - 50 | > 0.998 | Within ± 5% |
| Structural Analog | 0.1 - 50 | > 0.992 | Within ± 12% |
| Table 1: Comparison of Linearity Performance. |
The results clearly indicate that the use of Zonisamide-¹³C₂,¹⁵N as the internal standard provides a stronger correlation and better accuracy of the back-calculated calibration standards. This is because the SIL-IS perfectly compensates for any analytical variability, resulting in a more reliable standard curve.
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements.[7] These parameters were assessed by analyzing five replicates of the QC samples at four concentration levels in three separate analytical runs.
Accuracy (expressed as % Bias)
| QC Level (µg/mL) | Zonisamide-¹³C₂,¹⁵N (% Bias) | Structural Analog (% Bias) | Acceptance Criteria |
| LLOQ (0.1) | -2.5% | -14.2% | ± 20% |
| LQC (0.3) | 1.8% | 9.5% | ± 15% |
| MQC (15) | -0.9% | -7.8% | ± 15% |
| HQC (40) | 2.1% | 11.3% | ± 15% |
| Table 2: Inter-run Accuracy Comparison. |
Precision (expressed as % CV)
| QC Level (µg/mL) | Zonisamide-¹³C₂,¹⁵N (% CV) | Structural Analog (% CV) | Acceptance Criteria |
| LLOQ (0.1) | 4.8% | 16.5% | ≤ 20% |
| LQC (0.3) | 3.2% | 11.8% | ≤ 15% |
| MQC (15) | 2.5% | 9.2% | ≤ 15% |
| HQC (40) | 2.8% | 10.5% | ≤ 15% |
| Table 3: Inter-run Precision Comparison. |
The data unequivocally demonstrates the superior performance of Zonisamide-¹³C₂,¹⁵N. The accuracy and precision values obtained with the SIL-IS are consistently well within the acceptance limits set by regulatory guidelines.[7][9] In contrast, the structural analog, while still meeting the criteria, shows significantly higher bias and variability, particularly at the LLOQ. This is likely due to differences in extraction recovery and ionization efficiency between the analyte and the SA-IS, which the SIL-IS effectively mitigates.
Caption: The relationship between key bioanalytical validation parameters.
Discussion: The Scientific Rationale for SIL-IS Superiority
The observed differences in performance are rooted in the fundamental properties of the internal standards. Zonisamide-¹³C₂,¹⁵N is chemically identical to Zonisamide, with the exception of the heavier isotopes.[20] This ensures that it behaves identically during extraction, chromatography, and ionization. Any sample-to-sample variation in these steps will affect both the analyte and the SIL-IS to the same degree, leading to a consistent peak area ratio and, consequently, highly accurate and precise results.
A structural analog, on the other hand, will always have some differences in its physicochemical properties. These can include polarity, pKa, and susceptibility to matrix effects. As a result, its ability to compensate for variations in the analytical process is compromised, leading to the greater variability observed in the accuracy and precision data.
Conclusion
For the quantitative bioanalysis of Zonisamide, the choice of internal standard has a profound impact on the quality and reliability of the resulting data. This guide demonstrates that while a structural analog may provide acceptable performance, a stable isotope-labeled internal standard like Zonisamide-¹³C₂,¹⁵N offers unparalleled advantages. Its ability to perfectly mimic the analyte throughout the analytical process results in superior linearity, accuracy, and precision. For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical data, Zonisamide-¹³C₂,¹⁵N is the unequivocal choice.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Tufan, H., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 958. [Link]
-
Rodrigues, M., et al. (2018). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 10(3), 269-277. [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(4), 468–472. [Link]
-
Patel, S., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-90. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. Zonisamide LC-MS/MS derived analytical readouts. [Link]
-
MDPI. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 961, 103–109. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
ResearchGate. Chemical structure of (a) zonisamide and (b) internal standard (1-(2,3-dichlorphenyl)piperazine). [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Sonawane, S. S., et al. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 14(3). [Link]
-
U.S. Food and Drug Administration. REVIEW MEMORANDUM. [Link]
-
TIJER. Parameters of Bioanalytical Method Development and Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice | MDPI [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. hhs.gov [hhs.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Senior Application Scientist's Guide to Determining the Limit of Quantification (LOQ) for Zonisamide Analysis
This guide provides a comprehensive comparison of methodologies for determining the limit of quantification (LOQ) for the antiepileptic drug zonisamide. We will explore the regulatory framework, compare common analytical platforms, and provide a detailed, field-tested protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative data for zonisamide.
Introduction: The Clinical Imperative for Sensitive Zonisamide Quantification
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a widely used antiepileptic drug for treating partial seizures.[1][2] Effective patient management often relies on Therapeutic Drug Monitoring (TDM) to ensure that plasma concentrations are within the established therapeutic range, typically cited as 10 to 40 µg/mL.[1][3][4] Levels below this range may result in a lack of efficacy, while concentrations above it increase the risk of adverse effects such as drowsiness.[5]
For TDM, as well as for crucial pharmacokinetic and bioequivalence studies, the analytical method must be able to reliably quantify zonisamide, especially at the lower end of its concentration curve. This is where the Limit of Quantification (LOQ) becomes a critical performance parameter. The LOQ is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[6][7] A properly validated LOQ ensures that the reported quantitative values are not just detectable, but also meaningful and trustworthy.
Pillar 1: The Regulatory Bedrock - ICH Q2(R1) Guidelines
Any discussion of LOQ must be grounded in the authoritative standards that govern analytical procedure validation. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," is the principal document providing a framework for this process.[6][8][9] This guideline is recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).
ICH Q2(R1) outlines several acceptable methods for determining the LOQ, the choice of which depends on whether the analytical procedure is instrumental and exhibits baseline noise.[6]
Common Approaches to LOQ Determination:
-
Visual Evaluation: Applicable to non-instrumental methods, this approach relies on analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably quantified. For modern chromatographic analysis of zonisamide, this method is not appropriate.[10]
-
Signal-to-Noise (S/N) Ratio: This is a common and practical approach for analytical procedures that exhibit baseline noise, such as chromatography.[11] The determination is made by comparing the signal from samples with known low concentrations of zonisamide with the signal from blank samples. A signal-to-noise ratio of 10:1 is generally considered acceptable for establishing the LOQ.[11] This ratio provides confidence that the analytical signal is significantly distinct from the background noise to allow for reliable quantification.
-
Based on the Standard Deviation of the Response and the Slope: This statistical method is highly robust and can be performed in several ways. The LOQ is calculated using the formula:
LOQ = 10 * (σ / S)
Where:
-
σ = The standard deviation of the response. This can be determined from the standard deviation of blank sample measurements or the residual standard deviation of a regression line (STEYX) from a calibration curve constructed at low concentrations.[6]
-
S = The slope of the calibration curve.
-
The causality for using a factor of 10 in this formula is to ensure a sufficient confidence level in the quantified value, distinguishing it from the limit of detection (LOD), which uses a factor of approximately 3.3.[6]
Pillar 2: An Experimental Workflow for LOQ Determination
To illustrate the practical application of the ICH guidelines, we will outline a step-by-step protocol for determining the LOQ for zonisamide in human plasma using an HPLC-UV system, based on the signal-to-noise approach. This workflow demonstrates a self-validating system where each step builds confidence in the final established LOQ.
Caption: Workflow for LOQ determination using the Signal-to-Noise approach.
Step-by-Step Protocol: LOQ Determination for Zonisamide via HPLC-UV
Objective: To determine the LOQ of zonisamide in human plasma using the S/N ratio method.
1. System & Sample Preparation:
- Chromatographic System: An HPLC system with a UV detector set to 240 nm or 285 nm, common wavelengths for zonisamide analysis.[2][12][13] The column should be a C18 analytical column.
- Mobile Phase: A pre-mixed and degassed solution, for example, a mixture of phosphate buffer and methanol.[12]
- Blank Sample: Pooled, drug-free human plasma processed through the entire sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction). This is crucial for accurately assessing baseline noise from the biological matrix.
- Spiked Sample: Prepare a stock solution of zonisamide in a suitable solvent. Spike drug-free plasma to achieve a low, estimated LOQ concentration (e.g., 0.5 µg/mL). Process this sample through the identical extraction procedure.
2. Chromatographic Analysis:
- Equilibrate the HPLC system until a stable baseline is achieved.
- Perform six replicate injections of the extracted blank sample. The instrument software is used to measure the baseline noise in a region corresponding to the retention time of zonisamide.
- Perform six replicate injections of the extracted spiked sample. Measure the peak height of the zonisamide peak.
3. Calculation and Evaluation:
- Calculate the Signal-to-Noise ratio (S/N). Most modern chromatography data systems (CDS) can perform this calculation automatically. The noise is typically measured as the standard deviation of the baseline over a defined interval or as the peak-to-peak amplitude.
- Decision Point:
- If the average S/N ratio is approximately 10, this concentration is your tentative LOQ.
- If the S/N ratio is significantly higher (e.g., >20), prepare a new, lower concentration spiked sample and repeat the analysis.
- If the S/N ratio is significantly lower (e.g., <7), prepare a new, higher concentration spiked sample and repeat. This iterative process is essential for pinpointing the correct concentration.
4. Confirmation of LOQ:
- Once a concentration yielding an S/N ratio of ~10 is established, this becomes the proposed LOQ.
- This LOQ must be validated. Prepare a fresh set of at least six independent samples at this concentration and analyze them.
- Calculate the precision (%RSD) and accuracy (%RE) for these replicates. For bioanalytical methods, regulatory agencies typically require precision to be ≤20% and accuracy to be within ±20% at the LOQ.
Pillar 3: A Comparative Guide to Analytical Platforms
The choice of analytical technology profoundly impacts the achievable LOQ. For zonisamide, the two dominant platforms are HPLC with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle of Detection | Measures the absorption of UV light by the analyte at a specific wavelength. | Measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds in the matrix that also absorb UV light at the same wavelength. | High to Very High. Highly specific due to monitoring of a unique parent ion → fragment ion transition (MRM).[14] |
| Typical LOQ for Zonisamide | 0.015 - 3.0 µg/mL in plasma/serum.[12][15] Can be higher in simpler matrices. | 0.5 - 1.5 µg/mL in plasma/serum.[16] Can be pushed lower with optimization. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires more specialized expertise. |
| Primary Application | Quality control of bulk drug and pharmaceutical formulations.[2] TDM or bioanalysis if sufficient sensitivity is achieved.[12] | "Gold standard" for bioanalysis in complex matrices (plasma, blood, tissue).[14][17] Preferred for pharmacokinetic studies requiring high sensitivity. |
Synthesizing the Comparison
HPLC-UV represents a robust, cost-effective workhorse for zonisamide analysis. Its suitability depends entirely on the required sensitivity. For analyzing pharmaceutical dosage forms where concentrations are high (e.g., 10-70 µg/mL range), an HPLC-UV method is perfectly adequate.[2] Some highly optimized HPLC-UV methods have demonstrated impressive LOQs as low as 0.015 µg/mL, making them suitable for pharmacokinetic studies.[12][18] However, achieving such low limits with UV detection often requires extensive sample clean-up to mitigate matrix interference, which can compromise selectivity.
LC-MS/MS , by contrast, offers unparalleled selectivity and sensitivity. By monitoring a specific molecular fragmentation pattern (Multiple Reaction Monitoring or MRM), it can effectively distinguish zonisamide from nearly all endogenous matrix components, even if they co-elute chromatographically.[14] This makes it the superior choice for bioanalytical applications, especially when analyzing samples from pharmacokinetic studies where drug concentrations fall well below the therapeutic range over time. Validated LC-MS/MS methods for zonisamide consistently achieve LOQs of 0.5 µg/mL, providing the necessary performance for demanding research and clinical applications.[17]
Conclusion
Determining the limit of quantification for zonisamide is not merely a statistical exercise; it is a fundamental requirement for ensuring the validity of analytical data used in critical research and patient care. The choice between analytical platforms like HPLC-UV and LC-MS/MS should be driven by the specific question being answered—whether it's a quality control assay for a formulated product or a trace-level bioanalytical study.
Regardless of the platform, the process must be anchored to the principles outlined in the ICH Q2(R1) guideline. A systematic, evidence-based approach, such as the signal-to-noise or statistical method, followed by rigorous validation of the proposed LOQ for precision and accuracy, is the only way to establish a quantification limit that is scientifically sound and regulatorily compliant. This diligence ensures that the data generated is not only detectable but truly dependable.
References
-
Bialer, M., & White, H. S. (2010). Therapeutic drug monitoring of zonisamide. Therapie, 65(1), 29-34. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jalalizadeh, H., et al. (2012). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Iranian Journal of Pharmaceutical Research, 11(2), 469-477. [Link]
-
Kay, L., & Grinspan, A. (2000). Clinical pharmacology and therapeutic drug monitoring of zonisamide. The Annals of Pharmacotherapy, 34(6), 765-768. [Link]
-
Epilepsy Society. (n.d.). Guidelines for Therapeutic Drug Monitoring of Antiepileptic Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Reddy, B. R., & Rao, N. V. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]
-
Rossetti, A. O., & Buclin, T. (2023). Zonisamide. In StatPearls. StatPearls Publishing. [Link]
-
Pingle, M., & Mehta, P. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302-307. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Sonawane, S. S., Joshi, G. J., & Kshirsagar, S. J. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1). [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Al-Ghobashy, M. A., et al. (2015). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 990, 104-110. [Link]
-
Pingle, M., & Mehta, P. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Semantic Scholar. [Link]
-
Wankhede, S. B., et al. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. World Journal of Pharmaceutical and Medical Research. [Link]
-
Pingle, M., & Mehta, P. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. ResearchGate. [Link]
-
Linder, C., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 62(7), 1288-1300. [Link]
-
Patel, M. J., & Patel, C. N. (2019). Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method. Asian Journal of Pharmaceutical Analysis. [Link]
-
Malenović, A., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4899. [Link]
-
Linder, C., et al. (2023). Zonisamide LC-MS/MS derived analytical readouts. ResearchGate. [Link]
-
Patsalos, P. N. (2004). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Journal of the Korean Epilepsy Society. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Jalalizadeh, H., et al. (2012). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Malenović, A., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Application to Clinical Practice. PubMed. [Link]
-
Mayo Clinic Laboratories. (n.d.). ZONI Zonisamide, Serum. Retrieved from [Link]
-
Vanderwielen, B., et al. (2017). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Outsourcing. [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Antonilli, L., et al. (2011). Therapeutic Drug Monitoring of Zonisamide. Indian Journal of Pharmaceutical Sciences, 73(4), 381–386. [Link]
-
PharmaBeginners. (2022, January 15). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). [Video]. YouTube. [Link]
Sources
- 1. [Therapeutic drug monitoring of zonisamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. Clinical pharmacology and therapeutic drug monitoring of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. neurology.testcatalog.org [neurology.testcatalog.org]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. youtube.com [youtube.com]
- 12. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 16. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Guide to Achieving Superior Inter-Day and Intra-Day Precision in Zonisamide Quantification Using Zonisamide-13C2-15N
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision of analytical measurements is paramount. This guide provides an in-depth comparison of analytical strategies for the quantification of the anti-epileptic drug Zonisamide, with a focus on achieving robust inter-day and intra-day precision. We will explore the pivotal role of the stable isotope-labeled internal standard (SIL-IS), Zonisamide-13C2-15N, and present supporting data to demonstrate its superiority over alternative methods.
The Imperative for Precision in Zonisamide Analysis
Zonisamide is a sulfonamide anti-seizure agent used in the treatment of epilepsy and investigated for other neurological conditions.[1][2] Its therapeutic window and potential for drug-drug interactions necessitate accurate and precise quantification in biological matrices to ensure patient safety and efficacy.[3] Analytical methods for Zonisamide include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the latter offering superior sensitivity and selectivity.[4][5] However, the complexity of biological matrices like plasma and serum introduces significant challenges, including matrix effects and variability in sample preparation, which can compromise the precision of the results.
The Role of Internal Standards in Mitigating Analytical Variability
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during sample processing and analysis. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to a significant improvement in the precision and accuracy of the measurement.
A Comparative Analysis of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. Here, we compare three common approaches for Zonisamide quantification:
| Internal Standard Strategy | Principle | Advantages | Disadvantages |
| No Internal Standard | Direct measurement of Zonisamide response. | Simple, no need to source an IS. | Highly susceptible to variations in sample extraction, injection volume, and matrix effects, leading to poor precision and accuracy. |
| Structural Analogue IS | A different molecule with similar chemical properties to Zonisamide (e.g., Theophylline, 1-(2,3-dichlorphenyl)piperazine).[3][6] | Can compensate for some variability in sample preparation and chromatography. | May not have identical extraction recovery or ionization efficiency as Zonisamide, leading to incomplete correction for matrix effects and potential for chromatographic separation from the analyte. |
| Stable Isotope-Labeled IS (Zonisamide-13C2-15N) | Zonisamide with some atoms replaced by their stable isotopes (¹³C and ¹⁵N).[1][7] | Co-elutes with Zonisamide and has virtually identical chemical and physical properties, providing the most effective compensation for matrix effects and variability in sample preparation.[8][9] | Higher initial cost compared to structural analogues. |
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis by LC-MS/MS.[9][10] Zonisamide-13C2-15N is the ideal internal standard for Zonisamide quantification as it behaves almost identically to the unlabeled drug throughout the entire analytical process.[1][7][]
Experimental Protocol for High-Precision Zonisamide Quantification using Zonisamide-13C2-15N
This protocol outlines a typical LC-MS/MS workflow for the quantification of Zonisamide in human plasma, designed to achieve high inter-day and intra-day precision.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Zonisamide reference standard in a suitable solvent like methanol.
-
Zonisamide-13C2-15N Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Zonisamide stock solution.[1][7][12]
-
Working Solutions: Prepare serial dilutions of the Zonisamide stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Zonisamide-13C2-15N stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Spike blank human plasma with the Zonisamide working solutions to create a calibration curve with a range of concentrations (e.g., 0.5 - 50 µg/mL).[13]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution in acetonitrile.[14]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant with an appropriate volume of mobile phase A (see below) before injection.[14]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure separation of Zonisamide from potential interferences.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zonisamide and Zonisamide-13C2-15N.
Visualizing the Workflow
Caption: Experimental workflow for Zonisamide quantification.
Expected Performance: Inter-Day and Intra-Day Precision
The use of Zonisamide-13C2-15N as an internal standard is expected to yield significantly better precision compared to methods using a structural analogue or no internal standard. The precision is typically expressed as the relative standard deviation (%RSD). According to regulatory guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), the %RSD for intra-day and inter-day precision should not exceed 15% (20% at the lower limit of quantification).[15][16]
Table 1: Representative Inter-Day and Intra-Day Precision Data with Zonisamide-13C2-15N
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Precision (%RSD) (n=6) | Inter-Day Precision (%RSD) (n=18, 3 days) |
| LLOQ | 0.5 | < 10% | < 12% |
| Low | 1.5 | < 5% | < 7% |
| Medium | 15 | < 4% | < 6% |
| High | 40 | < 3% | < 5% |
These are representative data based on published literature and regulatory guidelines.[3][13][17]
Table 2: Comparison of Expected Precision with Different Internal Standard Strategies
| QC Level | Zonisamide-13C2-15N (%RSD) | Structural Analogue IS (%RSD) | No Internal Standard (%RSD) |
| Low | < 7% | 10 - 20% | > 25% |
| Medium | < 6% | 8 - 15% | > 20% |
| High | < 5% | 5 - 12% | > 15% |
These are hypothetical yet realistic comparative data to illustrate the impact of the internal standard choice on precision.
The Mechanism of Superior Precision with Zonisamide-13C2-15N
The superior performance of Zonisamide-13C2-15N stems from its ability to perfectly mimic the behavior of Zonisamide during analysis.
Caption: How Zonisamide-13C2-15N ensures precision.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the choice of internal standard is not a trivial one. While methods without an internal standard or those using a structural analogue can provide quantitative data, they are inherently more susceptible to variability, leading to poorer precision.
The use of the stable isotope-labeled internal standard, Zonisamide-13C2-15N, provides a robust and reliable solution for the quantification of Zonisamide in complex biological matrices. Its ability to perfectly mimic the analyte throughout the analytical process ensures superior inter-day and intra-day precision, meeting and exceeding the stringent requirements of regulatory bodies. By investing in the gold standard of internal standards, laboratories can ensure the integrity and reproducibility of their results, ultimately contributing to safer and more effective therapeutic interventions.
References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a HPTLC Method to Determine Serum Zonisamide levels for Therapeutic Drug Monitoring in Clinical Se. Retrieved from [Link]
-
ResearchGate. (2022, July 29). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Retrieved from [Link]
-
National Institutes of Health. (2022, July 31). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel HPLC method for determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraday Precision data for estimation of ZONI (n=3). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zonisamide-13C2-15N. Retrieved from [Link]
-
ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
PubMed. (n.d.). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Retrieved from [Link]
-
LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Intra-Day and Inter-Day Precision RSD (%) and Accuracy RE (%) of Analytes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Zonegran (zonisamide) Package Insert. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Zonisamide-13C2-15N | CAS 1188265-58-8 | LGC Standards [lgcstandards.com]
- 13. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmacompass.com [pharmacompass.com]
- 17. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Zonisamide Extraction: A Comparative Analysis of Leading Methodologies
For researchers, clinical chemists, and professionals in drug development, the accurate quantification of zonisamide in biological matrices is paramount for both therapeutic drug monitoring and pharmacokinetic studies. The journey from a complex biological sample to a clean, analyzable extract is paved with various extraction techniques, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the most prevalent extraction methodologies for zonisamide analysis: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
The Critical Role of Sample Preparation in Zonisamide Analysis
Zonisamide, an anticonvulsant drug, requires precise and accurate measurement in biological fluids, typically plasma or serum, to ensure therapeutic efficacy and avoid toxicity. The complexity of these matrices, laden with proteins, lipids, and other endogenous components, necessitates a robust sample preparation strategy. An effective extraction method should not only isolate zonisamide with high recovery but also minimize matrix effects, which can significantly impact the accuracy and precision of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A Head-to-Head Comparison of Extraction Techniques
The choice of extraction method is a critical decision in bioanalytical method development, directly influencing the reliability and efficiency of the entire analytical workflow. This section will explore the mechanistic underpinnings and practical considerations of LLE, SPE, and PPT for zonisamide analysis.
Liquid-Liquid Extraction (LLE): The Classic Approach
Principle: LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases. Typically, an aqueous sample is mixed with an organic solvent. Zonisamide, being a relatively non-polar molecule, preferentially partitions into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase.
Causality in Experimental Choices: The selection of the organic solvent is crucial. Solvents like dichloromethane[1] and ethyl acetate[2] are commonly chosen for their ability to efficiently extract zonisamide while being immiscible with water. The pH of the aqueous phase can be adjusted to ensure zonisamide is in its neutral form, maximizing its partitioning into the organic solvent.
Advantages:
-
Cost-effective and requires minimal specialized equipment.
-
Can achieve high analyte recovery with optimized solvent selection.
Disadvantages:
-
Can be labor-intensive and time-consuming, especially for large sample batches.
-
May result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.
-
Emulsion formation can complicate phase separation.
Solid-Phase Extraction (SPE): The Selective Workhorse
Principle: SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte from the liquid sample. The interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For zonisamide, reverse-phase SPE with C18 or polymeric sorbents like Oasis HLB is common.
Causality in Experimental Choices: The choice of sorbent is dictated by the physicochemical properties of zonisamide. A C18 sorbent retains zonisamide through hydrophobic interactions. The wash steps are optimized to remove polar interferences without eluting the analyte, while the elution solvent is chosen to be strong enough to desorb zonisamide from the sorbent.
Advantages:
-
Provides cleaner extracts than LLE and PPT, leading to reduced matrix effects.
-
High potential for automation, increasing throughput.
-
Offers high selectivity and concentration of the analyte.
Disadvantages:
-
Higher cost per sample compared to LLE and PPT.
-
Method development can be more complex and time-consuming.
Protein Precipitation (PPT): The Rapid Solution
Principle: PPT is the simplest and fastest method for sample preparation. It involves adding a precipitating agent, typically an organic solvent like acetonitrile[3] or an acid, to the plasma or serum sample. This denatures and precipitates the proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.
Causality in Experimental Choices: Acetonitrile is a widely used precipitating agent due to its efficiency in precipitating a broad range of proteins and its compatibility with reversed-phase chromatography. The ratio of acetonitrile to the sample is optimized to ensure complete protein precipitation.
Advantages:
-
Extremely rapid and simple procedure.
-
Cost-effective and requires minimal consumables.
-
Suitable for high-throughput screening.
Disadvantages:
-
Yields the least clean extracts, often resulting in significant matrix effects.[4]
-
Risk of co-precipitation of the analyte with the proteins, leading to lower recovery.
-
The supernatant is diluted, which may affect the limit of quantification.
Experimental Protocols and Performance Data
To provide a practical comparison, this section outlines detailed experimental protocols for each extraction method and presents a summary of their performance characteristics based on published data.
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol (using Dichloromethane) [1]
-
To 1.0 mL of plasma sample in a glass tube, add the internal standard.
-
Add 5.0 mL of dichloromethane.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol (using C18 cartridge)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1.0 mL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute zonisamide with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protein Precipitation (PPT) Protocol (using Acetonitrile) [3]
-
To 20 µL of serum sample in a microcentrifuge tube, add the internal standard.
-
Add 100 µL of acetonitrile containing the internal standard.
-
Vortex mix for 10 seconds.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer 10 µL of the supernatant to a clean vial.
-
Dilute with 90 µL of water.
-
Vortex for 10 seconds before injection into the analytical system.
Performance Data Comparison
The following table summarizes the key performance parameters for each extraction method based on data from various studies.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 70.8 - 101%[2] | 88 - 96% | >80%[5] |
| Precision (%RSD) | < 12.2%[2] | < 15% | < 15%[3] |
| Accuracy (%Bias) | < 4.4%[2] | Within ±15% | Within ±15%[3] |
| Matrix Effect | Can be significant | Generally lower | Can be significant[4] |
| Throughput | Low to medium | High (with automation) | High |
| Cost per Sample | Low | High | Low |
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Solid-Phase Extraction (SPE) of zonisamide.
Caption: Workflow for Protein Precipitation (PPT) of zonisamide.
Conclusion and Recommendations
The selection of an appropriate extraction method for zonisamide analysis is a balance between the desired data quality, throughput, and available resources.
-
Protein Precipitation (PPT) is the method of choice for high-throughput screening environments where speed and cost are the primary considerations. However, the inherent risk of significant matrix effects necessitates careful validation and may require more advanced analytical instrumentation to mitigate their impact.
-
Liquid-Liquid Extraction (LLE) offers a cost-effective alternative to SPE and can provide good recovery. It is a suitable choice for laboratories with lower sample throughput and where the labor-intensive nature of the procedure is not a major constraint.
-
Solid-Phase Extraction (SPE) stands out as the superior technique for achieving the cleanest extracts, thereby minimizing matrix effects and enhancing the reliability of the analytical data. While the initial cost per sample is higher, the potential for automation and the superior data quality make it the gold standard for regulated bioanalysis and clinical trials where accuracy and precision are non-negotiable.
Ultimately, the optimal extraction strategy will depend on the specific requirements of the study. It is imperative that any chosen method is thoroughly validated according to regulatory guidelines to ensure the generation of reliable and reproducible data for zonisamide quantification.
References
-
Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. (2019). US National Library of Medicine, National Institutes of Health. [Link]
-
Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. (2022). Jordan Journal of Pharmaceutical Sciences. [Link]
-
Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. (2012). Indian Journal of Pharmaceutical Sciences. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis. [Link]
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2005). Journal of Chromatography B. [Link]
Sources
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Regulatory Compliance in Bioanalytical Method Validation Using Stable Isotope Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. The validation of the methods used to generate this data is not merely a procedural formality but a rigorous scientific investigation governed by stringent regulatory expectations. This guide provides an in-depth exploration of the regulatory guidelines for validating quantitative bioanalytical methods, with a specific focus on the industry's gold standard: the use of Stable Isotope Labeled Internal Standards (SIL-IS).
The narrative that follows is designed to move beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind each experimental choice, offering insights grounded in years of field experience. We will objectively compare the performance of methods employing SIL-IS with alternatives and provide the "why" behind the protocols, ensuring a self-validating system of analysis.
The Foundational Principle: Why Stable Isotope Labeled Internal Standards Reign Supreme
In the world of quantitative bioanalysis, particularly with powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the goal is to achieve the highest possible accuracy and precision. Biological matrices such as plasma, urine, or tissue homogenates are inherently complex and variable. This variability can lead to unpredictable phenomena known as "matrix effects," where co-eluting endogenous components either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
An internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and study samples—at the beginning of the sample preparation process. The IS is a compound that is chemically and physically similar to the analyte. The instrument measures the ratio of the analyte's response to the IS's response. The core assumption is that any physical or chemical variations encountered during sample preparation and analysis will affect the analyte and the IS to the same degree, thus canceling out the variability and ensuring a reliable measurement.
While various types of internal standards exist (e.g., structural analogs, homologs), the Stable Isotope Labeled Internal Standard (SIL-IS) is considered the most effective and is highly recommended by regulatory bodies like the FDA and EMA. A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).
The near-identical chemical and physical properties of a SIL-IS to the native analyte mean it co-elutes chromatographically and experiences virtually the same extraction recovery and matrix effects. This near-perfect mimicry provides the most effective compensation for analytical variability, leading to superior accuracy and precision.
Navigating the Regulatory Landscape: A Harmonized Approach
The validation of bioanalytical methods is governed by guidelines from regulatory bodies worldwide. Historically, laboratories had to navigate differing requirements from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). However, the landscape has now been largely harmonized through the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This guideline provides a unified standard, streamlining the global drug development process. Additional foundational principles are laid out in the ICH Q2(R1) guideline, which, while broader, covers many essential validation characteristics.
A full bioanalytical method validation is required when a new method is developed. It encompasses a comprehensive evaluation of the method's performance characteristics to ensure it is suitable for its intended purpose.
Core Validation Parameters: A Comparative Overview
The following table summarizes the key validation parameters for chromatographic assays as outlined in the harmonized ICH M10 guideline. This provides a clear comparison of the acceptance criteria that methods utilizing SIL-IS must meet.
| Validation Parameter | Purpose | Minimum Requirements | Acceptance Criteria (Chromatographic Assays) |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and impurities. | Analysis of at least 6 different sources of blank matrix. | Response in blank samples should be ≤ 20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤ 5% for the internal standard. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range. | A minimum of 6 non-zero calibrators, a blank, and a zero standard (blank + IS). | - At least 75% of calibrators must be within ±15% of their nominal concentration (±20% at LLOQ). - The curve must be continuous and reproducible. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter in the data (precision). | At least 3 validation runs with QCs at a minimum of 4 levels: LLOQ, Low QC, Medium QC, and High QC (5 replicates per level). | - Within-run and Between-run Accuracy: Mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ). - Within-run and Between-run Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Sensitivity (LLOQ) | To determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analysis of at least 5 replicates at the proposed LLOQ. | - Accuracy must be within 80-120% of the nominal concentration. - Precision (CV) must be ≤ 20%. - Analyte signal should be at least 5 times the signal of a blank sample. |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the analyte's ionization. | Assessed using at least 6 different sources of matrix. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis. | Assessed at Low and High QC concentrations. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
The Experimental Workflow: A Step-by-Step Guide with Scientific Rationale
The following sections provide detailed protocols for key validation experiments. The causality behind each step is explained to provide a deeper understanding of the validation process.
Designing the "Perfect" Internal Standard
The success of a SIL-IS-based method hinges on the quality of the internal standard itself. A well-designed SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The SIL-IS should be free from contamination with the unlabeled analyte. Significant amounts of the unlabeled analyte in the IS solution will lead to an overestimation of the analyte concentration in samples.
-
Stable Isotope Labeling: The isotopes should be placed in a position on the molecule that is not susceptible to chemical exchange with protons from the solvent or matrix. For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen. Using ¹³C or ¹⁵N isotopes is often preferred as they are not prone to exchange.
-
Sufficient Mass Difference: The mass difference between the analyte and the SIL-IS should be large enough to prevent isotopic crosstalk, where the signal from one compound contributes to the signal of the other. A mass difference of at least 3 Da is generally recommended.
The workflow for selecting and verifying a SIL-IS is crucial for the integrity of the entire method.
Caption: Workflow for the selection and verification of a Stable Isotope Labeled Internal Standard.
Mastering the Matrix: A Protocol for Assessing Matrix Effects
The use of a SIL-IS is the most effective way to compensate for matrix effects, but regulatory guidelines still require that these effects be evaluated. This experiment confirms that the variability in the matrix from different individuals does not impact the accuracy of the method.
Objective: To demonstrate that the analyte/SIL-IS response ratio remains constant across different sources of the biological matrix.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Analyte in Neat Solution): Spike the analyte and SIL-IS at a known concentration (e.g., Low QC) into the mobile phase or a suitable solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank matrix from at least six different sources. After the final extraction step, spike the analyte and SIL-IS into the extracted matrix solution at the same concentration as in Set 1.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of SIL-IS)
-
-
Assess the Results: The coefficient of variation (CV) of the IS-Normalized Matrix Factor across the six different matrix sources should be ≤ 15%.
Scientific Rationale: This experiment isolates the effect of the matrix on the ionization of the analyte and the SIL-IS. By spiking the compounds after extraction, any variability in extraction recovery is eliminated. A low CV for the IS-Normalized Matrix Factor demonstrates that the SIL-IS effectively tracks and corrects for any ionization suppression or enhancement caused by different matrix lots, thus ensuring the method's ruggedness.
Proving Stability: A Multi-faceted Approach
Demonstrating analyte stability in the biological matrix under various storage and handling conditions is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection.
Objective: To evaluate the stability of the analyte under conditions that mimic the lifecycle of a study sample.
Protocol:
-
Prepare Low and High QC samples in the relevant biological matrix.
-
Establish a baseline: Analyze a set of freshly prepared QCs to determine the nominal concentration.
-
Expose the remaining QCs to various conditions:
-
Bench-Top Stability: Store QCs at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).
-
Freeze-Thaw Stability: Subject QCs to multiple (e.g., 3-5) freeze-thaw cycles, where they are frozen at the intended storage temperature (e.g., -20°C or -80°C) and then thawed to room temperature.
-
Long-Term Stability: Store QCs at the intended storage temperature for a duration that meets or exceeds the time between sample collection and analysis in the intended study.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Assess the Results: The mean concentration of the stability-tested QCs should be within ±15% of their nominal concentration.
Scientific Rationale: Each stability test addresses a specific risk of analyte degradation. Bench-top stability ensures that samples are not compromised during processing. Freeze-thaw stability confirms that the physical stress of temperature cycling does not affect the analyte. Long-term stability provides confidence that samples can be stored for the duration of a clinical or non-clinical study without degradation. For the SIL-IS, if it is structurally similar to the analyte and stored under the same conditions, and no isotopic exchange is observed, separate stability testing is often not required.
The overall validation workflow integrates these and other experiments into a cohesive process to demonstrate the method's suitability.
Caption: A comprehensive workflow for bioanalytical method validation using a SIL-IS.
Conclusion: The Unwavering Value of a Well-Validated Method
In the high-stakes environment of pharmaceutical development, there is no substitute for high-quality data. The use of stable isotope labeled internal standards, coupled with a rigorous validation process guided by harmonized regulatory principles, provides the highest level of confidence in bioanalytical results. While the initial investment in developing and validating such a method is significant, the payoff in data integrity, regulatory acceptance, and ultimately, patient safety, is immeasurable. This guide serves as a framework for not only meeting regulatory expectations but for fostering a deep, scientific understanding of the methods that underpin modern drug development.
References
-
ICH M10: Bioanalytical Method Validation. (2019). International Council for Harmonisation. [Link]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Bansal, S., & DeStefano, A. (2007). Key elements of a robust bioanalytical method validation. AAPS J, 9(1), E109-E114. [Link]
-
ICH Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Zonisamide-13C2-15N
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. This guide provides a detailed, step-by-step protocol for the proper disposal of Zonisamide-13C2-15N, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of ensuring laboratory safety, environmental protection, and the trustworthiness of our scientific institutions.
Zonisamide is an active pharmaceutical ingredient (API) with specific biological effects; therefore, its waste cannot be treated as common chemical refuse.[1][2] This guide will walk you through the necessary steps for hazard assessment, decontamination, and ultimate disposal, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, understanding its hazard profile is paramount. Zonisamide-13C2-15N shares the same fundamental chemical properties as its non-labeled counterpart, Zonisamide.
Key Hazards:
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3][5]
-
Sulfonamide Hypersensitivity: As a sulfonamide, Zonisamide can cause severe and potentially fatal reactions in sensitive individuals, including Stevens-Johnson syndrome.[6][7]
-
Metabolic Acidosis: Zonisamide is a carbonic anhydrase inhibitor and can cause hyperchloremic, non-anion gap metabolic acidosis.[6][7][8]
-
Environmental Profile: While some assessments suggest a low risk to the environment under normal usage conditions, data on its persistence is incomplete, warranting a cautious approach to disposal to prevent entry into waterways.[9] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste.[10][11][12]
The isotopic labeling with ¹³C and ¹⁵N does not alter these chemical hazards. The key difference is that this material is often used in small, precise quantities for analytical purposes.
Part 2: Decontamination and Waste Segregation
Proper disposal begins with meticulous decontamination of all materials that have come into contact with Zonisamide-13C2-15N. The primary goal is to prevent cross-contamination and ensure the safety of all personnel.[13]
Step-by-Step Decontamination Protocol:
-
Personnel Protective Equipment (PPE): Before beginning decontamination, all personnel must wear appropriate PPE, including a lab coat, safety glasses, and chemically compatible gloves.[4][13]
-
Gross Contamination Removal: For equipment or surfaces with visible powder residue, carefully wipe with a damp cloth or towel to avoid generating dust.[4]
-
Cleaning Procedure:
-
Establish a written cleaning procedure and validate its effectiveness.[14][15]
-
Wash contaminated glassware, utensils, and surfaces with an appropriate laboratory detergent.
-
Perform a solvent rinse. The choice of solvent should be based on the solubility of Zonisamide and its ability to be fully removed in a subsequent step.[14]
-
Rinse thoroughly with purified water (e.g., deionized or WFI-grade water) to remove any residual cleaning agents.[13]
-
-
Waste Stream Segregation: This is the most critical step. All waste generated must be segregated at the point of origin to ensure it is managed according to regulatory requirements.[16]
| Waste Type | Description | Disposal Container |
| Non-Creditable Hazardous Pharmaceutical Waste | Expired or unused Zonisamide-13C2-15N solid powder; grossly contaminated items (e.g., weigh boats, contaminated wipes).[11] | A designated, properly labeled hazardous waste container. The container must be structurally sound, compatible with the waste, and kept securely sealed when not in use.[5][11][17] |
| Contaminated "Sharps" | Contaminated needles, syringes, or glass Pasteur pipettes. | A designated, puncture-proof sharps container labeled "Hazardous Waste Pharmaceuticals." |
| Contaminated Labware | Rinsed glassware, plasticware, and other lab supplies that have come into contact with Zonisamide-13C2-15N. | A designated hazardous waste container. Even after rinsing, these items are considered pharmaceutical waste. |
| Contaminated PPE | Gloves, disposable lab coats, etc., used while handling the compound. | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Aqueous Waste | Rinsates from the decontamination process. | Collect in a designated hazardous waste container for aqueous chemical waste. DO NOT pour down the drain.[12] |
Part 3: Final Disposal Protocol
All waste generated from the use of Zonisamide-13C2-15N must be managed as non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste unless it meets specific criteria for "characteristic" hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity), which is unlikely for this compound in a research setting.[16][18] However, it must be disposed of properly to prevent environmental harm and ensure public safety.[18]
Step-by-Step Disposal Workflow:
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and a description of the contents.[17]
-
Accumulation: Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from the general public.[17]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on pickup schedules and final disposal procedures.
-
Manifesting: For off-site transportation, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from its point of origin to its final disposal facility.[19]
-
Final Treatment: The standard and required method for disposing of pharmaceutical waste is incineration at a permitted hazardous waste facility.[20] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of Zonisamide-13C2-15N waste.
Caption: Decision workflow for segregating Zonisamide-13C2-15N waste streams.
References
- SAFETY DATA SHEET ZONISAMIDE CAPSULES USP. Viona Pharmaceuticals.
- Senagana, C. Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API).
- Zonisamide Safety Data Sheet. Santa Cruz Biotechnology.
- Material Safety Data Sheet of Zonisamide. AbMole BioScience.
- Zonisamide Safety Data Sheet. Cayman Chemical.
- Zonisamide USP Safety Data Sheet. PCCA.
- Zonisamide-13C2,15N Product Information. Cayman Chemical.
- Zonisamide Environmental Risk Assessment. Janusinfo.se.
- Hazardous Pharmaceutical Waste Defined by RCRA. Unspecified Source.
- EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. U.S. Environmental Protection Agency.
- Methods for Pharmaceutical Decontamination. CURIS System.
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- What Is Considered Non-Regulated Pharmaceutical Waste?. Rx Destroyer.
- RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection.
- EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- Cleaning Validation for Active Pharmaceutical Ingredients. GMP SOP.
- Optimizing decontamination protocols for pharmaceutical cleanrooms. News-Medical.Net.
- Cleaning Validation in Active pharmaceutical Ingredient manufacturing plants. CEFIC.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
- Zonisamide-13C2-15N Product Information. Pharmaffiliates.
- EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
- ZONEGRAN (zonisamide) FDA Approved Labeling Text. U.S. Food and Drug Administration.
- Zonisamide Product Information. Sigma-Aldrich.
- zonisamide-13c2-15n Product Information. ChemicalBook.
- Zonisamide SAFETY DATA SHEET. Sigma-Aldrich.
- Zonisamide - StatPearls. NCBI Bookshelf.
- ZONEGRAN® (zonisamide) capsules, for oral administration Prescribing Information. U.S. Food and Drug Administration.
Sources
- 1. vionausa.com [vionausa.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pccarx.com [pccarx.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Zonisamide - Janusinfo.se [janusinfo.se]
- 10. bdlaw.com [bdlaw.com]
- 11. securewaste.net [securewaste.net]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. corporate.pharmamax.org [corporate.pharmamax.org]
- 14. gmpsop.com [gmpsop.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. medicalwastepros.com [medicalwastepros.com]
- 17. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 18. rxdestroyer.com [rxdestroyer.com]
- 19. mcfenvironmental.com [mcfenvironmental.com]
- 20. dep.wv.gov [dep.wv.gov]
Personal protective equipment for handling Zonisamide-13C2-15N
A Researcher's Guide to Safely Handling Zonisamide-13C2-15N
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal Protocols
As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with Zonisamide-13C2-15N. The stable isotope labeling ((13C)2, 15N) does not alter the chemical or toxicological properties of the parent compound, Zonisamide. Therefore, all safety, handling, and disposal protocols are identical to those for unlabeled Zonisamide.[1] This guide is structured to provide a comprehensive operational framework, ensuring both personal safety and experimental integrity.
Zonisamide is a sulfonamide-based anticonvulsant that is considered a hazardous substance.[2] It is harmful if swallowed and is suspected of damaging fertility or an unborn child.[3] Therefore, adherence to strict safety protocols is not merely procedural—it is a critical component of responsible research.
Hazard Assessment and Risk Mitigation
Before any handling of Zonisamide-13C2-15N, a thorough risk assessment is mandatory. The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.[4] The health risks associated with Zonisamide exposure include dizziness, somnolence, and potential for allergic reactions in individuals with sulfonamide sensitivities.[5] Chronic exposure can lead to more severe effects, including impacts on fertility and fetal development.[2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Dermal Sensitization: As a sulfonamide, it may cause allergic skin reactions in sensitive individuals.[5]
-
Inhalation Hazard: Fine powder can be easily aerosolized, creating a respiratory exposure risk.[4]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. All laboratory personnel must be trained on the proper use, removal, and disposal of PPE.[6][7]
| Task | Minimum Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing & Aliquoting (Solid Form) | Safety Goggles | Double Pair of Nitrile Gloves | Disposable Gown with Knit Cuffs | N95 Respirator (or higher) |
| Solution Preparation | Safety Goggles or Face Shield | Double Pair of Nitrile Gloves | Disposable Gown with Knit Cuffs | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Disposable, fluid-resistant coveralls | N95 Respirator (or higher) |
Standard Operating Procedures: From Receipt to Disposal
Adherence to standardized procedures is the cornerstone of laboratory safety. The following protocols provide a self-validating system for the safe handling of Zonisamide-13C2-15N.
Protocol 1: Weighing and Preparing Zonisamide-13C2-15N Solutions
The primary risk during this procedure is the inhalation of aerosolized powder. Therefore, all manipulations of solid Zonisamide must be performed within a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Methodology:
-
Preparation: Don all required PPE as specified in the table above (Safety Goggles, Double Nitrile Gloves, Disposable Gown). Ensure the chemical fume hood sash is at the appropriate working height.
-
Surface Decontamination: Wipe down the work surface of the fume hood and the analytical balance with a suitable decontaminating agent (e.g., 70% ethanol) before and after use.
-
Weighing: Use a spatula to carefully transfer the desired amount of Zonisamide-13C2-15N from the stock container to a tared weigh boat. Minimize the generation of dust by handling the powder gently.
-
Dissolution: Place the weigh boat into the receiving vessel (e.g., beaker, flask). Add the solvent to the vessel, ensuring to rinse the weigh boat to transfer all of the compound.
-
Mixing: Cap the vessel and mix the solution until the compound is fully dissolved.
-
Cleanup: Dispose of the weigh boat and outer gloves in a designated hazardous waste container within the fume hood. Wipe down the spatula and work surface again.
-
Doffing PPE: Remove PPE in the correct order (gown, outer gloves, goggles, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.[8]
Diagram: PPE Selection Workflow for Zonisamide Handling
Caption: PPE selection workflow based on the task and associated risk.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE for spill cleanup, including a respirator, chemical splash goggles, and heavy-duty gloves.[2]
-
Containment: For solid spills, gently cover with a damp paper towel to prevent aerosolization. For liquid spills, surround the area with an absorbent material.
-
Cleanup: Use an appropriate absorbent pad or kit to clean the spill. Work from the outside in.
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by a final rinse.
-
Disposal: All cleanup materials must be placed in a sealed, labeled hazardous waste container.[4]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [3][4]
Waste Disposal Plan
All Zonisamide-13C2-15N waste is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and wipes must be collected in a dedicated, clearly labeled, sealed plastic bag or container.[10]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, or glassware must be placed in a designated, puncture-resistant sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "Zonisamide-13C2-15N," and the associated hazards. Disposal should be handled through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[11]
Diagram: Zonisamide-13C2-15N Waste Disposal Pathway
Caption: Waste segregation and disposal pathway for Zonisamide.
References
-
National Center for Biotechnology Information. (n.d.). Zonisamide. StatPearls. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
